Product packaging for Mepiquat Chloride(Cat. No.:CAS No. 24307-26-4)

Mepiquat Chloride

Cat. No.: B166279
CAS No.: 24307-26-4
M. Wt: 149.66 g/mol
InChI Key: VHOVSQVSAAQANU-UHFFFAOYSA-M
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Description

Mepiquat Chloride (1,1-dimethylpiperidinium chloride) is a systemic plant growth regulator (PGR) extensively utilized in agricultural research for its ability to modulate plant architecture and improve stress resilience. Its primary mode of action involves the inhibition of gibberellic acid biosynthesis, a key hormone responsible for stem elongation. This inhibition leads to shorter internodes, reduced plant height, and a more compact canopy structure, which collectively enhance lodging resistance and light interception within the crop canopy . In research settings, this compound has proven valuable for studying growth dynamics in a variety of crops. In cotton, it is a well-established tool for controlling excessive vegetative growth, promoting boll setting, and improving yield and fiber quality by redirecting photoassimilates towards reproductive organs . Beyond cotton, ongoing investigations explore its application in other species. Recent studies highlight its potential in soybean production, where it has been shown to improve yield characteristics and enhance drought resistance by modulating the glutathione-ascorbic acid (GSH-ASA) cycle and the Calvin cycle, thereby alleviating oxidative damage under osmotic stress . Similarly, research in Brassica napus L. indicates that this compound can optimize plant architecture for mechanical harvesting by strengthening pods and reducing shattering losses, especially when applied in conjunction with nitrogen . This compound is available in various formulations, including 5% and 25% soluble liquids (SL), as well as a 98% technical concentrate (TC), providing flexibility for different experimental setups . It is absorbed systemically through leaves, stems, and roots, making foliar application a standard method in research protocols. Please note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N.Cl<br>C7H16ClN B166279 Mepiquat Chloride CAS No. 24307-26-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylpiperidin-1-ium;chloride
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InChI

InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1
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InChI Key

VHOVSQVSAAQANU-UHFFFAOYSA-M
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Canonical SMILES

C[N+]1(CCCCC1)C.[Cl-]
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Molecular Formula

C7H16ClN
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Related CAS

15302-91-7 (Parent)
Record name Mepiquat chloride [ISO]
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DSSTOX Substance ID

DTXSID1024170
Record name 1,1-Dimethylpiperidinium chloride
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Molecular Weight

149.66 g/mol
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Physical Description

White solid; [Merck Index] Colorless hygroscopic solid; [HSDB]
Record name Mepiquat chloride
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Solubility

Solubility in ethanol 162, chloroform 10.5, benzene, ethyl acetate, cyclohexane all <1.0 (all in g/kg at 20 °C), Solubility in octanol - 0.95 g/100 ml; water - 52.9 g/100 ml; methanol - 5 g/100 ml, Solubility in acetone, 20,000 mg/l; chloroform, 10,500 mg/l; ethanol 162,000 mg/l
Record name MEPIQUAT CHLORIDE
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Density

1.187 g/cu cm (technical material, 20 °C), Bulk density = 0.421 g/ml
Record name MEPIQUAT CHLORIDE
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Vapor Pressure

<2.3X10-6 Torr @ 25.3 °C
Record name MEPIQUAT CHLORIDE
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Color/Form

Colorless hygroscopic crystals

CAS No.

24307-26-4
Record name Mepiquat chloride
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Record name Piperidinium, 1,1-dimethyl-, chloride (1:1)
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Melting Point

>300 °C, with discoloration at about 296 °C
Record name MEPIQUAT CHLORIDE
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Foundational & Exploratory

Mepiquat Chloride: A Technical Guide to its Mechanism of Action in Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Mepiquat chloride (MC) is a widely utilized plant growth regulator renowned for its ability to control excessive vegetative growth, particularly in cotton cultivation. Its primary mechanism of action lies in the disruption of the gibberellin (GA) biosynthesis pathway, leading to a cascade of physiological and morphological changes in the plant. This technical guide provides an in-depth exploration of the molecular and biochemical underpinnings of this compound's effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound is classified as an "onium-type" growth retardant. Its principal mode of action is the competitive inhibition of specific enzymes early in the gibberellin biosynthesis pathway.[1][2] Gibberellins are diterpenoid acids that are critical for various developmental processes, including stem and internode elongation, seed germination, and flowering.[3][4]

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.[5] this compound specifically targets the early stages of this pathway located in the plastids. It blocks the activity of two key cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) . These enzymes are responsible for the conversion of geranylgeranyl diphosphate (GGDP) into ent-kaurene, a committed precursor for all gibberellins. By inhibiting these steps, this compound effectively reduces the overall pool of gibberellins in the plant, particularly the biologically active forms like GA1 and GA4. This reduction in active GAs leads to a decrease in cell elongation, resulting in the characteristic stunted or compact plant phenotype.

Gibberellin_Biosynthesis_Inhibition cluster_plastid Plastid cluster_er_cytosol Endoplasmic Reticulum & Cytosol GGDP Geranylgeranyl Diphosphate (GGDP) CDP ent-Copalyl Diphosphate (CDP) GGDP->CDP CPS KAURENE ent-Kaurene CDP->KAURENE KS GA12 GA12 KAURENE->GA12 KO & KAO ACTIVE_GA Bioactive GAs (e.g., GA1, GA4) GA12->ACTIVE_GA GA20ox, GA3ox GROWTH Stem & Internode Elongation ACTIVE_GA->GROWTH Promotes MC Mepiquat Chloride INHIBIT1 MC->INHIBIT1 INHIBIT2 MC->INHIBIT2

Figure 1: this compound's inhibition of the early steps of the Gibberellin biosynthesis pathway.

Interaction with Other Phytohormones

The influence of this compound extends beyond the gibberellin pathway, affecting the homeostasis of other crucial plant hormones. The hormonal network in plants is complex and interconnected, and perturbing one component often leads to compensatory or synergistic changes in others.

  • Auxins (IAA): Studies have shown that this compound treatment can lead to an increase in endogenous auxin (indole-3-acetic acid) levels. This is significant because auxin is a key promoter of lateral root formation. The interplay between reduced gibberellin and increased auxin appears to be a mechanism by which MC enhances root system development.

  • Abscisic Acid (ABA): The relationship with abscisic acid, the "stress hormone," is more complex. Some research indicates that this compound can modulate ABA signaling. Under certain conditions, such as drought stress, MC application has been observed to increase ABA content, which may contribute to improved stress tolerance.

  • Cytokinins (CK): this compound application has been linked to an increase in the content of active cytokinins, which can delay leaf senescence.

Physiological and Morphological Consequences

The biochemical changes induced by this compound manifest in several observable physiological and morphological effects:

  • Reduced Plant Height: This is the most prominent and intended effect. By limiting internode elongation, MC results in more compact, shorter plants.

  • Altered Canopy Structure: The compact growth habit facilitates better light penetration into the plant canopy and improves air circulation, which can reduce the incidence of boll rot in cotton.

  • Darker Green Leaves: Plants treated with this compound often exhibit darker green leaves. This is attributed to an increase in chlorophyll concentration per unit leaf area as cell expansion is limited.

  • Enhanced Root Growth: By modulating hormone balances, particularly increasing auxin, MC can promote the formation of lateral roots, leading to a more robust root system.

  • Reproductive Development: MC can lead to increased fruit retention and a more synchronized maturation of bolls, potentially enhancing earliness and harvest efficiency.

Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on plant growth and hormone levels.

Table 1: Effects of this compound on Plant Growth Parameters in Cotton

ParameterMC Application RateTemperature Regime (Day/Night)ResultReference
Plant HeightUp to 45 g ha⁻¹Not SpecifiedProportional reduction in height.
Plant Height15 g ai ha⁻¹32/22 °CSignificant reduction in height.
Plant Height30 g ai ha⁻¹32/22 °CMore pronounced reduction in height.
Leaf Area15 & 30 g ai ha⁻¹32/22 °C & 39/29 °CDecreased leaf area.
Dry Matter15 & 30 g ai ha⁻¹32/22 °C & 39/29 °CDecreased dry matter yields.
Opened BollsApplication at 70 DASField Conditions60% increase compared to application at 50 DAS.
Boll WeightApplication at 70 DASField Conditions32% increase compared to application at 50 DAS.
Lint YieldApplication at 70 DAS*Field Conditions27% increase compared to application at 50 DAS.

*DAS: Days After Sowing

Table 2: Effects of this compound on Endogenous Phytohormone Levels

Plant SpeciesMC ConcentrationStress ConditionPhytohormoneResultReference
CottonNot SpecifiedNormalGA3 & GA4Significant decrease in elongating internodes.
Soybean300 mg/LDroughtIAAPeaked; 4.85 times higher than drought-only.
Soybean500 mg/LDroughtGA3Peaked.
Soybean500 mg/LDroughtABAPeaked.
Soybean100 mg/LDroughtZeatin (ZA)Peaked.

Key Experimental Protocols

Protocol for Evaluating this compound Efficacy on Plant Growth

This protocol outlines a typical experimental workflow to assess the impact of MC on plant morphology.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_data 3. Data Collection cluster_analysis 4. Analysis A Plant Cultivation (e.g., Cotton seedlings in pots) B Acclimatization (Uniform growth conditions) A->B C Control Group (No MC application) B->C D Treatment Group(s) (Varying concentrations of MC) B->D E Periodic Morphological Measurements (e.g., Plant Height, Internode Length, Leaf Area) C->E D->E F Physiological Measurements (e.g., SPAD for Chlorophyll) E->F G Harvest & Biomass Measurement (Dry weight of shoots and roots) F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Interpretation of Results H->I

Figure 2: Generalized workflow for experiments evaluating the effect of this compound on plant growth.

Methodology:

  • Plant Material and Growth Conditions: Uniformly sized seedlings (e.g., cotton, Gossypium hirsutum) are transplanted into pots containing a standardized growth medium. Plants are grown in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod to ensure consistency.

  • Treatment Application: At a specific developmental stage (e.g., pinhead square stage), plants are randomly assigned to control and treatment groups. This compound solutions of varying concentrations are applied as a foliar spray until runoff. The control group is sprayed with water containing the same surfactant, if used.

  • Data Collection: Morphological parameters such as plant height (from the cotyledonary node to the terminal bud), number of nodes, and internode length are measured at regular intervals (e.g., every 7 days) for a specified duration. At the end of the experiment, plants are harvested, and leaf area, shoot dry weight, and root dry weight are determined.

  • Statistical Analysis: The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of the effects of different MC concentrations.

Protocol for Quantification of Endogenous Gibberellins by GC-MS

This protocol describes a standard method for extracting and quantifying GA levels in plant tissues. Gas chromatography-mass spectrometry (GC-MS) is a highly accurate and sensitive method for this purpose.

Methodology:

  • Sample Preparation: Approximately 1-5 grams of fresh plant tissue (e.g., apical shoots, elongating internodes) is collected and immediately frozen in liquid nitrogen to halt metabolic activity. The tissue is then lyophilized (freeze-dried) and ground into a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), at 4°C for several hours. Internal standards (deuterium-labeled GAs) are added at this stage for accurate quantification.

  • Purification and Fractionation: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds like pigments. The eluate is then further purified and fractionated using high-performance liquid chromatography (HPLC).

  • Derivatization: As gibberellins are not volatile, they must be derivatized before GC-MS analysis. This is typically done by methylation (using diazomethane) followed by trimethylsilylation to increase their volatility.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GAs are separated based on their retention times and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak areas of the endogenous GAs to those of the known amounts of internal standards.

Conclusion

This compound exerts its primary influence on plant physiology by competitively inhibiting the enzymes ent-copalyl diphosphate synthase and ent-kaurene synthase. This targeted disruption of the gibberellin biosynthesis pathway leads to reduced levels of growth-promoting gibberellins, resulting in controlled vegetative growth. Furthermore, MC modulates the plant's hormonal network, affecting auxin and abscisic acid signaling, which contributes to enhanced root development and potential stress mitigation. The comprehensive understanding of this mechanism of action allows for the strategic use of this compound as a precise tool for canopy management, optimizing plant architecture, and improving agricultural productivity.

References

Mepiquat Chloride in Cotton: A Technical Guide to its Biochemical Pathway and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiquat Chloride (MC), chemically known as 1,1-dimethylpiperidinium chloride, is a widely utilized plant growth regulator (PGR) in commercial cotton (Gossypium hirsutum L.) production.[1] Its primary function is to manage the plant's architecture by controlling excessive vegetative growth, which can lead to self-shading, boll abortion, and delayed maturity.[1][2] By creating a more compact plant, MC application can improve light penetration into the canopy, enhance boll retention and development, and ultimately increase lint yield.[1][2] This guide provides an in-depth examination of the biochemical mechanisms, physiological consequences, and analytical methodologies associated with this compound's effects on cotton.

Core Biochemical Pathway: Inhibition of Gibberellin Biosynthesis

The primary mode of action of this compound is the inhibition of the gibberellic acid (GA) biosynthesis pathway. Gibberellins are a class of phytohormones primarily responsible for promoting cell elongation and division, which are critical processes for stem and internode growth.

MC specifically targets an early step in the GA pathway by blocking the activity of ent-copalyl diphosphate synthase and kaurene synthase. This action prevents the conversion of Geranylgeranyl diphosphate (GGDP), a common precursor for various terpenes, into ent-kaurene, a key intermediate in the formation of all gibberellins. This inhibition leads to a significant reduction in the endogenous levels of active gibberellins, such as GA3 and GA4, within the plant's growing tissues. The direct consequence is a decrease in cell enlargement and division rates, resulting in the characteristic dwarfing effect observed in treated cotton plants.

GABiosynthesis cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitor Inhibition GGDP Geranylgeranyl diphosphate (GGDP) CPP ent-Copalyl diphosphate (CPP) GGDP->CPP ent-Copalyl diphosphate synthase Kaurene ent-Kaurene CPP->Kaurene Kaurene synthase GA12 GA12 Kaurene->GA12 Multiple Steps Inactive_GAs Inactive GAs (e.g., GA20) GA12->Inactive_GAs Active_GAs Active GAs (e.g., GA1, GA3, GA4) Inactive_GAs->Active_GAs Elongation Cell Elongation & Internode Growth Active_GAs->Elongation MC This compound MC->CPP Inhibits

Figure 1: this compound's inhibition point in the Gibberellin pathway.

Downstream Physiological and Molecular Effects

The reduction in gibberellin levels triggers a cascade of physiological and molecular changes throughout the cotton plant.

  • Morphological Alterations : The most visible effects are a reduction in plant height and internode length. This leads to a more compact plant structure, smaller and thicker leaves, and an improved height-to-node ratio.

  • Hormonal Homeostasis : Beyond gibberellins, MC can interfere with the homeostasis of other critical phytohormones, including auxin, brassinosteroids (BR), cytokinin (CTK), abscisic acid (ABA), and ethylene (ETH). This complex interplay of hormones contributes to the overall changes in plant growth and development.

  • Source-Sink Relationship : By retarding vegetative growth, MC alters the partitioning of photoassimilates. More resources are directed towards reproductive organs (squares and bolls) rather than vegetative growth points, which can lead to increased boll setting and retention.

  • Gene Expression : Transcriptome analyses have revealed that MC treatment significantly alters the expression of numerous genes. Studies have identified differentially expressed genes (DEGs) involved in plant hormone signal transduction, starch and sucrose metabolism, and cell wall modification (e.g., expansin and xyloglucan endotransglucosylase/hydrolase). Genes related to GA biosynthesis are often suppressed within days of treatment.

Data Presentation: Quantitative Effects of this compound

The application of this compound results in measurable changes to cotton's agronomic and yield characteristics. The tables below summarize quantitative data from various studies.

Table 1: Summary of Quantitative Effects of this compound on Cotton Growth Parameters

Parameter MC Application Rate/Timing Observed Effect Reference
Plant Height 90 and 120 g ha⁻¹ 3% to 13% reduction compared to control.
Plant Height Application at 50 DAS (Days After Sowing) Significant reduction compared to later applications or control.
Internode Length MC Treatment Significant reduction in the second and third internodes after 6 days.

| Leaf Area | MC Treatment | General reduction in leaf size. | |

Table 2: Summary of Quantitative Effects of this compound on Cotton Yield and Quality

Parameter MC Application Rate/Timing Observed Effect Reference
Opened Bolls per Plant 70 DAS 60% increase compared to application at 50 DAS.
Boll Weight 70 DAS 32% increase compared to application at 50 DAS.
Seed Cotton Yield 3 sprays @ 0.4 ml/litre (45, 60, 75 DAS) 28.8% increase over control.
Lint Yield 70 DAS 27% increase compared to application at 50 DAS.
Ginning Out Turn (GOT) 70 DAS 8% increase compared to application at 50 DAS.

| Fiber Fineness | 70 DAS | 27% improvement compared to application at 50 DAS. | |

Metabolic Fate and Residue Analysis

This compound is readily absorbed by the green parts of the cotton plant and translocated to the growing points. It is not significantly metabolized within the plant; instead, its effective concentration is reduced through "bio-dilution" as the plant biomass increases.

Table 3: Dissipation and Residue Levels of this compound in Cotton

Parameter Matrix Value Reference
Half-life Cotton Plants 2.51 - 3.85 days
Half-life Soil 7.56 - 10.50 days
Limit of Quantification (LOQ) Cotton Plant & Seed 0.1 mg kg⁻¹

| Limit of Quantification (LOQ) | Soil | 0.05 mg kg⁻¹ | |

Experimental Protocols

Investigating the effects of this compound involves both field trials and laboratory analyses. Below are representative protocols for efficacy studies and residue analysis.

Experimental Protocol 1: Residue Analysis by HPLC-MS/MS

This method is used for the sensitive and accurate determination of this compound residues in cotton tissues and soil.

  • Sample Preparation and Extraction :

    • Homogenize a representative sample of cotton plant material (leaves, seeds) or soil.

    • Weigh a precise amount (e.g., 5-10 g) of the homogenized sample into a centrifuge tube.

    • Add an extraction solvent, typically a methanol-ammonium acetate solution.

    • Vortex or shake vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough extraction.

    • Centrifuge the sample at high speed (e.g., 8000 rpm for 5 minutes) to separate the solid and liquid phases.

  • Analysis :

    • Collect the supernatant (the liquid extract).

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

    • Inject a specific volume of the filtered extract into a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

    • HPLC Conditions : Use a suitable column (e.g., C18) with a mobile phase gradient (e.g., acetonitrile and water with formic acid) to separate MC from other matrix components.

    • MS/MS Conditions : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for Mepiquat.

  • Quantification :

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

    • Validate the method by determining recovery rates, precision (RSD%), and the limit of quantification (LOQ). Recoveries typically range from 75% to 105%.

Experimental Workflow: Field Efficacy and Physiological Study

The following diagram illustrates a typical workflow for a field study designed to assess the impact of this compound on cotton.

Workflow cluster_setup Phase 1: Experimental Setup cluster_application Phase 2: Treatment & Data Collection cluster_harvest Phase 3: Harvest & Analysis cluster_analysis Phase 4: Data Interpretation A Field Plot Design (e.g., Randomized Complete Block) B Define Treatment Groups (Control, Different MC Rates/Timings) A->B C MC Application at Specific Growth Stages (e.g., Squaring, Flowering) B->C D Periodic Data Collection: - Plant Height, Node Count - Leaf Area, Chlorophyll - Tissue Sampling for Analysis C->D E Harvest Plots (Measure Seed Cotton Yield) D->E G Laboratory Analysis: - Residue Analysis (HPLC-MS/MS) - Hormone/Metabolite Profiling D->G F Sub-sample for Quality Analysis: - Ginning Out Turn (GOT) - Fiber Quality (HVI) E->F H Statistical Analysis (ANOVA) Compare Treatment Means F->H G->H I Conclusion & Reporting H->I

Figure 2: A typical workflow for a this compound field efficacy study.

Conclusion

This compound serves as a critical management tool in cotton cultivation by primarily inhibiting the biosynthesis of gibberellic acid. This targeted biochemical action curtails excessive vegetative growth, leading to a more favorable plant architecture for reproductive success. The resulting alterations in hormone balance, gene expression, and assimilate partitioning collectively contribute to improved boll retention and higher lint yields. A thorough understanding of its mode of action, metabolic fate, and physiological effects, supported by robust analytical methods, is essential for its optimal and safe use in enhancing cotton productivity.

References

Mepiquat Chloride: A Technical Guide to its Function as a Gibberellin Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC) is a widely utilized plant growth regulator renowned for its ability to control vegetative growth and enhance crop yield and quality. Its primary mode of action lies in the inhibition of gibberellin (GA) biosynthesis, a critical hormonal pathway governing cell elongation and overall plant stature. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory effects, supported by quantitative data from various studies, detailed experimental protocols for its investigation, and visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of plant growth regulators and hormone biology.

Core Mechanism of Action

This compound is a systemic plant growth regulator that primarily functions as an anti-gibberellin agent.[1] It targets the early stages of the gibberellin biosynthesis pathway, effectively reducing the production of physiologically active GAs responsible for stem elongation and cell division.[1][2] The inhibitory action of this compound is concentrated on two key enzymes:

  • ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) to ent-copalyl diphosphate (ent-CPP), the first committed step in GA biosynthesis in plants.[2]

  • ent-Kaurene Synthase (KS): Following the action of CPS, KS is responsible for the conversion of ent-CPP to ent-kaurene, a tetracyclic hydrocarbon precursor to all gibberellins.[2]

By blocking these crucial enzymatic steps, this compound leads to a significant reduction in the endogenous levels of bioactive gibberellins, such as GA₃ and GA₄. This hormonal shift results in decreased cell elongation, leading to shorter internodes, more compact plant architecture, and a redirection of plant resources from vegetative growth to reproductive development.

Quantitative Effects on Plant Physiology and Growth

The application of this compound induces a range of measurable effects on plant morphology, physiology, and yield. The following tables summarize quantitative data from various studies, demonstrating the dose-dependent impact of MC on different plant species.

Table 1: Effect of this compound on Cotton (Gossypium hirsutum L.) Growth Parameters

This compound (g a.i. ha⁻¹)Plant Height Reduction (%)Internode Length Reduction (%)Leaf Area Reduction (%)Reference
15Not specifiedNot specifiedNot specified
30Not specifiedNot specifiedNot specified
70 (late application)Significant reductionSignificant reductionNot specified
Not specified26SignificantSignificantNot specified

Table 2: Influence of this compound on Maize (Zea mays L.) Growth Under Salinity Stress

This compound (ppm)Plant Height (m)Fresh Weight (kg)Grain Yield Increase (%)Reference
100Not specifiedNot specifiedNot specified
250Not specifiedNot specified29.9

Table 3: Impact of this compound on Green Gram (Vigna radiata L. Wilczek) Yield Components

This compound (ppm)Pods per Plant IncreaseGrain Yield IncreaseProtein Content IncreaseReference
250 (at 35 and 45 DAS)Significant increaseSignificant increaseSignificant increase

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the effects of this compound on gibberellin biosynthesis and plant growth.

Quantification of Endogenous Gibberellins by HPLC-MS/MS

This protocol outlines the extraction, purification, and quantification of gibberellins from plant tissues.

Materials:

  • Plant tissue (e.g., elongating internodes, leaves)

  • Liquid nitrogen

  • Extraction solvent: 80% acetonitrile with 5% formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

  • HPLC-MS/MS system with a C18 reverse-phase column

  • Gibberellin standards (GA₁, GA₃, GA₄, etc.)

  • Internal standards (e.g., deuterated gibberellins)

Procedure:

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of pre-chilled extraction solvent to the tissue powder.

    • Add internal standards to each sample for accurate quantification.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of extraction solvent.

    • Pool the supernatants.

  • Purification using SPE:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the pooled supernatant onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering compounds.

    • Elute the gibberellins with a suitable elution solvent (e.g., methanol with 5% formic acid).

    • Dry the eluate under a stream of nitrogen gas.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

    • Inject an aliquot of the sample into the HPLC-MS/MS system.

    • Separate the gibberellins using a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.

    • Detect and quantify the gibberellins using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, based on the specific precursor-product ion transitions for each gibberellin and internal standard.

In Vitro Enzyme Assay for ent-Kaurene Synthase (KS) Activity

This assay measures the enzymatic conversion of ent-CPP to ent-kaurene and can be adapted to assess the inhibitory effect of this compound.

Materials:

  • Purified or recombinant KS enzyme

  • ent-Copalyl diphosphate (ent-CPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • This compound solutions of varying concentrations

  • Hexane for extraction

  • Internal standard (e.g., n-dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Reaction Setup:

    • In a glass vial with a Teflon-lined cap, prepare the reaction mixture containing the assay buffer and the KS enzyme.

    • For inhibition studies, add different concentrations of this compound to the reaction mixtures.

    • Initiate the reaction by adding the ent-CPP substrate.

  • Incubation and Extraction:

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

    • Overlay the reaction mixture with hexane to trap the volatile ent-kaurene product.

  • Analysis:

    • After incubation, vortex the vial to ensure complete extraction of ent-kaurene into the hexane layer.

    • Add a known amount of the internal standard to the hexane layer for quantification.

    • Analyze the hexane phase directly by GC-MS.

    • Identify and quantify ent-kaurene by comparing its retention time and mass spectrum with an authentic standard and relative to the internal standard.

In Vitro Enzyme Assay for ent-Copalyl Diphosphate Synthase (CPS) Activity

This assay measures the conversion of GGPP to ent-CPP and can be used to evaluate the inhibitory potential of this compound.

Materials:

  • Purified or recombinant CPS enzyme

  • Geranylgeranyl pyrophosphate (GGPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)

  • This compound solutions of varying concentrations

  • Quenching solution (e.g., 0.5 M EDTA)

  • Alkaline phosphatase

  • Hexane for extraction

  • GC-MS system

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and the CPS enzyme.

    • For inhibition studies, add different concentrations of this compound.

    • Start the reaction by adding the GGPP substrate.

  • Incubation and Quenching:

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the quenching solution.

  • Product Conversion and Extraction:

    • To facilitate GC-MS analysis, treat the reaction mixture with alkaline phosphatase to convert ent-CPP to ent-copalol.

    • Extract the ent-copalol with an equal volume of hexane.

  • Analysis:

    • Dry the hexane phase (e.g., under a stream of nitrogen) and resuspend in a suitable solvent for analysis.

    • Analyze the product by GC-MS, comparing the retention time and mass spectrum to an authentic standard of ent-copalol.

Standard Plant Growth Analysis

This protocol describes the basic methodology for assessing the impact of this compound on plant growth under controlled conditions.

Materials:

  • Seeds of the plant species of interest

  • Pots with a standardized growth medium

  • Controlled environment growth chamber or greenhouse

  • This compound solutions of varying concentrations

  • Ruler or caliper for height and stem diameter measurements

  • Leaf area meter or scanner

  • Drying oven

  • Analytical balance

Procedure:

  • Experimental Setup:

    • Sow seeds in pots and grow them under controlled environmental conditions (e.g., temperature, light intensity, photoperiod).

    • At a specific developmental stage (e.g., three-leaf stage), apply this compound as a foliar spray or soil drench at different concentrations. Include a control group treated with a mock solution (without MC).

  • Data Collection:

    • At regular intervals (e.g., weekly), measure various growth parameters:

      • Plant height

      • Stem diameter

      • Number of nodes

      • Leaf area

  • Final Harvest and Biomass Determination:

    • At the end of the experiment, harvest the plants.

    • Separate the plants into shoots and roots.

    • Determine the fresh weight of each part.

    • Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry biomass.

  • Data Analysis:

    • Analyze the collected data to determine the effect of different this compound concentrations on the measured growth parameters. Calculate relative growth rates and other relevant indices.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitor Inhibition by this compound cluster_effect Physiological Effect GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS Further_Steps ...Further Oxidations... ent_Kaurene->Further_Steps Bioactive_GAs Bioactive Gibberellins (e.g., GA4) Further_Steps->Bioactive_GAs Cell_Elongation Reduced Cell Elongation Bioactive_GAs->Cell_Elongation Promotes MC This compound MC->GGPP Inhibits MC->ent_CPP Inhibits Plant_Height Reduced Plant Height

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental_Workflow_GA_Quantification cluster_sampling Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Plant_Tissue Plant Tissue Collection Freezing Flash Freezing (Liquid N2) Plant_Tissue->Freezing Grinding Grinding to Fine Powder Freezing->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction SPE Solid Phase Extraction (SPE) Solvent_Extraction->SPE Drying Drying under Nitrogen SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Data_Processing Data Processing & Quantification HPLC_MSMS->Data_Processing

Caption: Workflow for Gibberellin Quantification.

Enzyme_Inhibition_Assay cluster_setup Reaction Setup cluster_incubation Incubation & Termination cluster_analysis Product Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Enzyme) Add_Inhibitor Add this compound (Varying Concentrations) Reaction_Mix->Add_Inhibitor Add_Substrate Add Substrate (GGPP or ent-CPP) Add_Inhibitor->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Terminate Terminate Reaction (Quenching/Extraction) Incubate->Terminate Product_Derivatization Product Derivatization (if needed) Terminate->Product_Derivatization GC_MS GC-MS Analysis Product_Derivatization->GC_MS Quantification Quantify Product Formation GC_MS->Quantification

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Conclusion

This compound serves as a potent and specific inhibitor of the early stages of gibberellin biosynthesis, primarily by targeting the enzymes CPS and KS. This mechanism of action effectively reduces endogenous levels of active gibberellins, leading to controlled vegetative growth and improved resource allocation in various crops. The quantitative data presented herein underscore its efficacy as a plant growth regulator. The detailed experimental protocols provide a foundation for researchers to further investigate the nuanced effects of this compound and other growth retardants on plant hormone signaling and developmental processes. The provided visualizations offer a clear conceptual framework for understanding the molecular interactions and experimental designs central to this field of study. This technical guide aims to facilitate a deeper understanding of this compound's role in plant science and to support ongoing research and development in agriculture and drug discovery.

References

Molecular Basis for Mepiquat Chloride Activity in Soybeans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of mepiquat chloride (MC) in soybeans (Glycine max). This compound, a piperidinium-based plant growth regulator, is utilized to modify plant architecture and enhance stress resilience. This document synthesizes current research to detail its mode of action, effects on signaling pathways, and the resulting physiological changes in soybeans.

Executive Summary

This compound primarily functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for cell elongation.[1][2] This inhibition leads to a more compact plant phenotype, characterized by reduced internode length and overall plant height.[1][3] Beyond its impact on GAs, MC modulates other hormonal pathways, including those of zeatin (a cytokinin) and brassinosteroids, further contributing to growth inhibition.[1] Concurrently, MC treatment has been shown to downregulate genes associated with photosynthesis and cell wall synthesis. Paradoxically, while inhibiting vegetative growth, MC enhances drought resistance in soybeans. This is achieved by stimulating the production of antioxidant enzymes and promoting the accumulation of secondary metabolites like flavonoids and isoflavonoids. Proteomic and transcriptomic analyses have confirmed that MC treatment leads to significant alterations in protein and gene expression related to stress response, photosynthesis, and cell wall metabolism.

Core Mechanism of Action: Gibberellin Biosynthesis Inhibition

The primary molecular target of this compound is the gibberellin (GA) biosynthesis pathway. As an "onium-type" growth retardant, MC specifically inhibits the early stages of this pathway. It blocks the activity of two key enzymes:

  • Copalyl-diphosphate synthase (CPS)

  • ent-Kaurene synthase (KS)

These enzymes are responsible for the cyclization reactions that form the tetracyclic diterpenoid skeleton of the gibberellin molecule. By blocking these steps, MC effectively reduces the endogenous pool of active GAs, such as GA1 and GA3. The direct consequence of reduced GA levels is a decrease in cell elongation, which manifests as shorter internodes and a more compact plant structure.

Crosstalk with Other Phytohormone Signaling Pathways

This compound's influence extends beyond the gibberellin pathway, affecting a network of interacting hormonal signals.

  • Zeatin and Brassinosteroids: Transcriptomic studies have revealed that MC treatment leads to the downregulation of genes involved in the biosynthesis of zeatin and brassinosteroids. These hormones are also key regulators of cell division and elongation. Their suppression by MC synergistically contributes to the overall growth-inhibiting effect.

  • Auxin: MC has been observed to affect auxin transport and biosynthesis, influencing the expression of genes such as PIN and LAX, which are critical for lateral root formation.

  • Abscisic Acid (ABA): Under drought stress conditions, MC treatment has been shown to decrease the accumulation of ABA, a hormone typically associated with stress responses that can inhibit growth. This suggests that MC may alleviate drought stress by modulating ABA signaling.

Molecular Response to this compound

The application of this compound triggers a cascade of changes at the transcriptional and proteomic levels, leading to significant physiological adjustments in the soybean plant.

Transcriptomic and Proteomic Reprogramming
  • Photosynthesis and Cell Wall Synthesis: A consistent finding across multiple studies is the significant downregulation of differentially expressed genes (DEGs) and proteins related to photosynthesis and cell wall synthesis following MC treatment. This aligns with the observed reduction in shoot growth and biomass accumulation.

  • Stress Response Pathways: Conversely, MC upregulates genes and proteins associated with stress resistance. This includes the enhanced expression of enzymes involved in the antioxidant system and the biosynthesis of protective secondary metabolites.

Induction of Antioxidant Defense System

This compound treatment enhances the activity of key antioxidant enzymes in soybean leaves, which is a crucial component of its ability to improve drought resistance.

  • Superoxide Dismutase (SOD): SOD activity is consistently reported to increase following MC application, peaking several days after treatment.

  • Peroxidase (POD): Similar to SOD, POD activity is also significantly elevated, contributing to the detoxification of reactive oxygen species (ROS).

By enhancing the capacity of the antioxidant system, MC helps to mitigate the oxidative damage caused by abiotic stresses like drought.

Accumulation of Secondary Metabolites

A key molecular signature of MC treatment in soybeans is the significant accumulation of flavonoids and isoflavonoids.

  • Flavonoid and Isoflavonoid Biosynthesis: Combined transcriptomic and metabolomic analyses show that the genes and metabolites in these pathways are significantly enriched after MC application. Flavonoids constitute a large proportion of the differentially expressed metabolites, reaching up to 66% in some studies. These compounds are known for their antioxidant properties and play a role in plant defense and stress tolerance.

Data Presentation

Effects of this compound on Soybean Physiology and Biochemistry
ParameterSoybean VarietyTreatmentObservationPercentage ChangeReference
Plant Height Heinong44 & Heinong65100 mg/L DPCReduced plant height-
Shoot Dry Weight Heinong44 & Heinong65100 mg/L DPCSignificantly reduced-
Malondialdehyde (MDA) Content Heinong44100 mg/L DPCDecreased-27.34%
Malondialdehyde (MDA) Content Heinong65100 mg/L DPCDecreased-21.18%
Total Flavonoid Content Heinong44100 mg/L DPC (9 days)Increased+41.80%
Total Flavonoid Content Heinong65100 mg/L DPC (9 days)Increased+31.61%
Zeatin Content Heinong44DPC applicationSignificantly decreased-
Yield (under M200 treatment) Heinong84200 mg/L MCIncreased over 2 years+6.93% to +9.46%
Yield (under M200 treatment) Heinong87200 mg/L MCIncreased over 2 years+11.11% to +15.72%
Effects of this compound on Antioxidant Enzyme Activity in Soybean Leaves
EnzymeSoybean VarietyTreatmentTime PointObservationReference
Superoxide Dismutase (SOD) Heinong44 & Heinong65DPC Spray3-9 daysActivity increased, peaking around day 6
Peroxidase (POD) Heinong44 & Heinong65DPC Spray3-9 daysActivity increased, peaking around day 6
SOD (under drought + MC) Heinong65100 mg/L MC-Decreased by 22.61% compared to drought alone

Experimental Protocols

Plant Material and Growth Conditions
  • Soybean Varieties: Studies frequently use soybean varieties with contrasting characteristics, such as the drought-resistant 'Heinong44' (HN44) and the drought-sensitive 'Heinong65' (HN65).

  • Growth Method: Plants are typically grown using sand pot culture methods. Seeds are sown, and seedlings are thinned to a uniform number per pot after the true leaves have fully unfolded.

  • This compound Application: A solution of this compound (e.g., 100 mg/L) is evenly sprayed on all leaves until they are completely wet but not dripping. Control plants are sprayed with distilled water.

  • Drought Stress Simulation: Drought stress is often simulated by applying a solution of 15% PEG-6000 to the growth medium.

Transcriptome Analysis (RNA-Sequencing)
  • RNA Extraction and Sequencing: Total RNA is extracted from leaf samples. RNA quality and quantity are assessed, and libraries are constructed for sequencing on a platform like Illumina.

  • Data Analysis:

    • Raw reads are filtered to obtain clean reads.

    • Clean reads are aligned to the soybean reference genome using software such as HISAT v2.1.0.

    • Differential gene expression analysis is performed using tools like DESeq2 v1.22.1.

    • Differentially Expressed Genes (DEGs) are identified based on criteria such as |log2FoldChange| ≥ 1 and a False Discovery Rate (FDR) < 0.05.

    • Functional annotation and pathway analysis of DEGs are conducted using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

Metabolomics Analysis
  • Metabolite Extraction: Leaf samples are ground, and metabolites are extracted using a suitable solvent.

  • Analysis: The extracts are analyzed using Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry (UPLC-MS/MS).

  • Data Analysis:

    • Metabolites are identified by comparing them against a database.

    • Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are used to identify differential metabolites.

    • Differential metabolites are typically selected based on a Variable Importance in Projection (VIP) score ≥ 1 and a fold change ≥ 2 or ≤ 0.5.

Measurement of Physiological Indicators
  • Antioxidant Enzyme Activity:

    • Leaf material is homogenized in a pre-cooled phosphate buffer.

    • The homogenate is centrifuged, and the supernatant is used for enzyme assays.

    • SOD activity is determined using the nitroblue tetrazolium (NBT) assay.

    • POD activity is determined using the guaiacol assay.

  • Hormone Content Measurement: Endogenous hormone levels (e.g., GA, ABA, IAA, Zeatin) are quantified using methods like UPLC-MS/MS from plant tissue extracts.

  • Malondialdehyde (MDA) Content: MDA content, an indicator of lipid peroxidation, is measured using the thiobarbituric acid (TBA) method.

Visualizations

Mepiquat_Chloride_Signaling_Pathway cluster_GA Gibberellin Biosynthesis cluster_Hormones Other Hormone Pathways cluster_GeneExp Gene & Protein Expression cluster_Physiology Physiological Outcomes MC This compound CPS Copalyl-diphosphate synthase (CPS) MC->CPS Inhibits KS ent-Kaurene synthase (KS) MC->KS Inhibits Zeatin Zeatin Biosynthesis MC->Zeatin Inhibits Brassinosteroid Brassinosteroid Biosynthesis MC->Brassinosteroid Inhibits Photosynthesis Photosynthesis Genes (Downregulated) MC->Photosynthesis CellWall Cell Wall Synthesis Genes (Downregulated) MC->CellWall Antioxidant Antioxidant Enzymes (Upregulated) MC->Antioxidant Flavonoid Flavonoid Biosynthesis (Upregulated) MC->Flavonoid GrowthInhibition Inhibited Cell Elongation (Reduced Plant Height) CPS->GrowthInhibition Reduced GA levels KS->GrowthInhibition Reduced GA levels Zeatin->GrowthInhibition Brassinosteroid->GrowthInhibition Photosynthesis->GrowthInhibition CellWall->GrowthInhibition DroughtResistance Enhanced Drought Resistance Antioxidant->DroughtResistance Flavonoid->DroughtResistance

Caption: this compound's primary signaling cascade in soybeans.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Multi-Omics & Physiological Analysis cluster_Data Data Integration & Interpretation Planting Soybean Planting (e.g., HN44, HN65) Treatment MC Application & Drought Stress (PEG) Planting->Treatment Sampling Leaf Sample Collection Treatment->Sampling Transcriptomics RNA-Sequencing Sampling->Transcriptomics Proteomics Proteomics Sampling->Proteomics Metabolomics Metabolomics (UPLC-MS) Sampling->Metabolomics Physiology Physiological Assays (Enzymes, Hormones) Sampling->Physiology Bioinformatics Bioinformatic Analysis (DEGs, Pathways) Transcriptomics->Bioinformatics Proteomics->Bioinformatics Metabolomics->Bioinformatics Statistical Statistical Analysis Physiology->Statistical Conclusion Mechanism Elucidation Bioinformatics->Conclusion Statistical->Conclusion

Caption: A typical multi-omics workflow for studying MC effects.

Logical_Relationship cluster_Growth Growth Regulation cluster_Stress Stress Response MC This compound Application GA_Inhibition Inhibition of Gibberellin Synthesis MC->GA_Inhibition Antioxidant_Upreg Upregulation of Antioxidant System MC->Antioxidant_Upreg Metabolite_Accum Accumulation of Flavonoids MC->Metabolite_Accum Growth_Reduction Reduced Vegetative Growth GA_Inhibition->Growth_Reduction leads to Drought_Tol Increased Drought Tolerance Growth_Reduction->Drought_Tol Energy Reallocation (Hypothesized) Antioxidant_Upreg->Drought_Tol Metabolite_Accum->Drought_Tol

References

Mepiquat Chloride: A Technical Guide to its Effects on Agricultural Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC), chemically known as 1,1-dimethylpiperidinium chloride, is a widely utilized plant growth regulator in modern agriculture.[1] Its primary function is to curtail excessive vegetative growth, thereby redirecting the plant's energy towards reproductive development, which often translates into improved crop yields and quality.[2] This technical guide provides an in-depth review of the physiological and biochemical effects of this compound on key agricultural crops. It summarizes quantitative data from various studies, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows. The primary mode of action of this compound is the inhibition of gibberellin biosynthesis, a crucial plant hormone for stem elongation.[3][4] By suppressing gibberellic acid (GA) formation, MC leads to a more compact plant structure, which can improve light penetration into the canopy, reduce lodging, and enhance overall crop productivity.[5]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound acts as a gibberellin antagonist. It belongs to the "onium-type" compounds that specifically inhibit the early stages of the GA biosynthesis pathway. The primary targets are the enzymes copalyl-diphosphate synthase and ent-kaurene synthase. This inhibition reduces the production of ent-kaurene, a critical precursor for all gibberellins, leading to lower levels of active GAs like GA3 and GA4 in plant tissues. This reduction in endogenous GAs suppresses cell elongation, resulting in shorter internodes and a more compact plant stature.

Recent studies indicate that the effects of this compound extend beyond GA inhibition, influencing other plant hormone pathways. It has been shown to modulate the homeostasis of auxin (IAA) and abscisic acid (ABA), which in turn affects lateral root formation and stress responses.

Mepiquat_Chloride_Signaling_Pathway cluster_GA_Pathway Gibberellin Biosynthesis Pathway cluster_Downstream Physiological Effects cluster_Hormone_Interaction Hormonal Crosstalk Geranylgeranyl\nDiphosphate Geranylgeranyl Diphosphate Copalyl\nDiphosphate Copalyl Diphosphate Geranylgeranyl\nDiphosphate->Copalyl\nDiphosphate ent-Kaurene ent-Kaurene Copalyl\nDiphosphate->ent-Kaurene CPS GA12 GA12 ent-Kaurene->GA12 KS Active GAs\n(GA3, GA4) Active GAs (GA3, GA4) GA12->Active GAs\n(GA3, GA4) Cell Elongation Cell Elongation Active GAs\n(GA3, GA4)->Cell Elongation This compound This compound This compound->Copalyl\nDiphosphate Inhibits CPS This compound->ent-Kaurene Inhibits KS Auxin (IAA) & ABA\nSignaling Auxin (IAA) & ABA Signaling This compound->Auxin (IAA) & ABA\nSignaling Modulates Stem Elongation &\nInternode Length Stem Elongation & Internode Length Cell Elongation->Stem Elongation &\nInternode Length Reduced Plant Height Reduced Plant Height Stem Elongation &\nInternode Length->Reduced Plant Height Improved Light Interception Improved Light Interception Reduced Plant Height->Improved Light Interception Lateral Root Formation\n& Stress Response Lateral Root Formation & Stress Response Auxin (IAA) & ABA\nSignaling->Lateral Root Formation\n& Stress Response Increased Yield Increased Yield Improved Light Interception->Increased Yield

Caption: this compound's primary signaling pathway and its hormonal crosstalk.

Effects on Major Agricultural Crops

This compound is applied to a variety of crops to manage growth and improve yield. The effects are dose-dependent and vary based on crop species, environmental conditions, and application timing.

Cotton (Gossypium hirsutum)

Cotton is one of the primary crops where this compound is used to control excessive vegetative growth, which can otherwise lead to boll shedding and reduced yield. It helps create a more open canopy, improves light penetration, and facilitates easier harvesting.

ParameterTreatment DetailsResultReference
Seed Cotton Yield 120 g ha⁻¹ MC with 198 kg ha⁻¹ Nitrogen3595 kg ha⁻¹ (Highest yield observed)
Seed Cotton Yield 3 sprays of MC @ 0.4 ml/litre (45, 60, 75 DAS)3,186 kg/ha (28.8% higher than control)
Plant Height Application of MCSignificant reduction
Number of Bolls/Plant 120 g ha⁻¹ MC with 198 kg ha⁻¹ NitrogenIncreased
Boll Weight Application of MC at 70 DASIncreased by 32% compared to 50 DAS application
Lint Yield Application of MC at 70 DASIncreased by 27% compared to 50 DAS application
Fiber Quality Foliar application of MC and NitrogenSignificant improvement in length, strength, and uniformity
Soybean (Glycine max)

In soybeans, this compound is used to manage plant height and improve stress resistance, particularly under drought conditions. It can enhance antioxidant enzyme activity and regulate hormonal balance to mitigate the negative impacts of environmental stress.

ParameterTreatment DetailsResultReference
Plant Height MC application under drought stressFurther decrease in height compared to drought alone
Dry Matter Accumulation 100 mg/L MC under drought stressIncreased compared to drought alone
Antioxidant Enzymes (SOD, POD, CAT, APX) 100 mg/L MC under drought stressSignificantly increased activity
Endogenous Hormones (under drought) 100 mg/L MCIncreased IAA, GA3, and ZA; Decreased ABA
Seed Yield Cyclanilide 22 + this compound 88 SC @ 100 ml ha⁻¹Significantly highest seed yield compared to other treatments
Potato (Solanum tuberosum)

For potatoes, this compound is applied to control excessive vine growth, which promotes the allocation of photosynthates to the tubers, thereby increasing yield.

ParameterTreatment DetailsResultReference
Tuber Yield 100 ppm MC foliar spray at 30 and 45 DAPSignificantly superior yield over control
Plant Height 100 ppm MC foliar spraySignificant reduction in plant height
Number of Stems/hill 100 ppm MCIncreased
Leaf Area 100 ppm MCIncreased
Tuber Enlargement 50mg/kg MC foliar spray during bud to flowering stagePromoted tuber enlargement and increased yield
Wheat (Triticum aestivum)

In wheat, this compound can be used to reduce plant height and increase stem strength, thus preventing lodging, especially in high-input agricultural systems. It has also been shown to alleviate the adverse effects of water stress.

ParameterTreatment DetailsResultReference
Plant Height 200 mg/litre MC during cupping periodReduced by 24.9 cm
Yield 200 mg/litre MC during cupping periodIncreased by 13.64%
Growth under Water Stress 900 ppm MC foliar sprayAlleviated adverse effects of water stress on growth and yield
Yield Components (under water stress) 1000 ppm MC foliar sprayIncreased number and weight of spikes, and grain yield

Experimental Protocols

The application and study of this compound's effects involve precise experimental designs to ensure reliable and reproducible results. Methodologies vary depending on the crop and research objectives.

General Experimental Workflow

A typical field or greenhouse experiment to evaluate this compound follows a structured workflow from planning to data interpretation.

Experimental_Workflow A 1. Experimental Design - Define Objectives - Select Crop & Cultivar - Choose Design (e.g., RBD, Split-plot) C 3. Crop Cultivation - Sowing/Planting - Standard Agronomic Practices (Fertilization, Irrigation) A->C B 2. Treatment Preparation - Determine MC Concentrations - Prepare Aqueous Solutions - Include Control (Water Spray) D 4. MC Application - Foliar Spray/Seed Treatment - Specific Growth Stage (e.g., Flowering) - Record Application Details B->D C->D E 5. Data Collection - Morphological (Height, Leaf Area) - Physiological (Photosynthesis, Hormones) - Yield Components (Weight, Number) D->E F 6. Sample Analysis - Biochemical Assays (Enzymes, Pigments) - Hormone Quantification (LC-MS) - Gene Expression (qRT-PCR) E->F G 7. Statistical Analysis - ANOVA - Mean Comparison (e.g., LSD, Tukey's HSD) - Correlation/Regression E->G F->G H 8. Interpretation & Reporting - Summarize Findings - Draw Conclusions - Prepare Manuscript/Report G->H

Caption: A generalized experimental workflow for studying this compound effects.
Example Protocol: Foliar Application on Cotton

This protocol is a composite based on methodologies reported in field studies.

  • Objective: To evaluate the effect of different application timings and rates of this compound on the growth and yield of Bt cotton.

  • Experimental Design: Split-plot design with three replications. Main plots consist of planting densities, and sub-plots consist of this compound treatments.

  • Crop: Bt cotton (Gossypium hirsutum).

  • Treatments:

    • Control (water spray).

    • One spray of MC @ 0.4 ml/litre at 45 days after sowing (DAS).

    • Two sprays of MC @ 0.4 ml/litre at 45 and 60 DAS.

    • Three sprays of MC @ 0.4 ml/litre at 45, 60, and 75 DAS.

  • Application Method: Foliar spray using a knapsack sprayer, ensuring uniform coverage of the foliage. A typical spray volume is 500-600 liters per hectare.

  • Data Collection:

    • Growth Parameters: Plant height, number of sympodial branches, and dry matter accumulation measured at regular intervals.

    • Yield Attributes: Number of bolls per plant, average boll weight, and seed cotton yield per plant recorded at harvest.

    • Final Yield: Seed cotton yield ( kg/ha ) determined from the net plot area.

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) appropriate for a split-plot design. Treatment means are compared using a suitable post-hoc test at a 5% level of significance.

Example Protocol: Alleviating Drought Stress in Soybean

This protocol is based on pot experiments designed to study physiological responses.

  • Objective: To investigate the physiological mechanism of exogenously applied this compound on soybean seedlings under simulated drought stress.

  • Experimental Design: Completely Randomized Design (CRD) with multiple replications.

  • Crop: Soybean (Glycine max), e.g., 'Heinong 65'.

  • Treatments:

    • Control (CK): Well-watered.

    • Drought Stress (S0): 15% PEG-6000 solution to simulate drought.

    • Drought + MC: 15% PEG-6000 + foliar spray of this compound at concentrations of 100, 300, 500, and 700 mg/L.

  • Application Method: this compound solutions are sprayed at the three-leaf stage of soybean growth.

  • Data Collection:

    • Growth: Dry matter accumulation of leaves, stems, and roots.

    • Biochemical Analysis: Leaf samples are collected at intervals (e.g., 3, 6, 9, 12 days) after treatment to measure the activity of antioxidant enzymes (SOD, POD, CAT, APX).

    • Hormone Analysis: Endogenous levels of auxin (IAA), gibberellin (GA3), zeatin (ZA), and abscisic acid (ABA) are quantified using methods like HPLC or LC-MS.

  • Statistical Analysis: Data is analyzed using ANOVA, and significant differences between treatments are determined.

Conclusion

This compound is a potent and versatile tool for managing crop architecture and enhancing productivity. Its primary mechanism, the inhibition of gibberellin biosynthesis, effectively controls plant height and promotes a shift towards reproductive growth. The extensive body of research demonstrates its efficacy in a range of crops, including cotton, soybean, potato, and wheat, where it contributes to increased yields and, in some cases, improved quality and stress tolerance. For researchers and scientists, understanding the nuanced interactions of this compound with plant physiology, its dose-dependent effects, and the importance of precise application timing is critical for optimizing its use and exploring new applications in crop science and development. Future research may further elucidate its complex interactions with other hormonal pathways and its role in mitigating various abiotic stresses.

References

Mepiquat Chloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepiquat Chloride (1,1-dimethylpiperidinium chloride) is a quaternary ammonium salt plant growth regulator developed in the early 1970s by BASF.[1] First registered for use in the United States in 1980, it has become a critical tool in agriculture, particularly for cotton cultivation, under the trade name Pix®.[1][2] Its primary function is to manage excessive vegetative growth by inhibiting the biosynthesis of gibberellic acid, a key plant hormone responsible for cell elongation.[2][3] This guide provides a comprehensive technical overview of the synthesis of this compound, its molecular mechanism of action, and the experimental protocols used to validate its efficacy.

Discovery and Development

This compound was developed by BASF Aktiengesellschaft, with foundational patents filed between 1973 and 1975 by B. Zeeh and colleagues. It is primarily used to reduce unwanted longitudinal shoot growth, which is particularly beneficial when plants are grown in fertilized soil or under weather conditions that favor vegetative growth over fruit formation. While its most prominent application is in cotton to control plant size and improve boll retention, it is also utilized to prevent lodging in cereals and to inhibit sprouting in crops like onions and garlic.

Chemical Synthesis

The industrial synthesis of this compound has evolved from traditional aqueous methods to more efficient anhydrous processes that yield a product of higher purity.

Synthesis Reaction

The core reaction is the quaternization of N-methylpiperidine with methyl chloride to form the 1,1-dimethylpiperidinium cation.

Experimental Synthesis Protocol (Anhydrous Method)

This protocol is based on patented methods that produce high-purity, solid this compound, avoiding the formation of salt byproducts.

  • Reactor Setup: A suitable pressure reactor is charged with an anhydrous solvent in which N-methylpiperidine is soluble but this compound is not. Acetone is a commonly used solvent.

  • Reactant Addition: For a laboratory-scale synthesis, charge the reactor containing 4 liters of acetone with 1000 g of N-methylpiperidine.

  • Reaction Execution: Seal the reactor and introduce 510 g of methyl chloride gas through a dip tube below the liquid surface over a period of 2-6 hours. The feed rate is controlled to maintain a pressure that does not exceed the reactor's design specifications (e.g., < 70 psi). The reaction temperature is maintained between 0°C and 200°C.

  • Product Formation: As the reaction proceeds, solid this compound precipitates out of the solution. The reaction is continued until at least 90% of the N-methylpiperidine is converted.

  • Product Recovery: The solid, crystalline this compound is separated from the solvent via filtration. This separation is carried out under a moisture-free inert gas atmosphere to prevent the hygroscopic product from absorbing water.

  • Purification and Drying: The resulting product is a high-purity (≥98-99%) anhydrous crystalline substance which is then dried. The solvent can be recycled for subsequent batches.

cluster_synthesis Anhydrous Synthesis Workflow reactor Pressure Reactor solvent Charge Anhydrous Solvent (e.g., Acetone) reactor->solvent nmp Charge N-methylpiperidine solvent->nmp mecl Introduce Methyl Chloride Gas nmp->mecl reaction Quaternization Reaction (0-200°C, <70 psi) mecl->reaction precipitation Precipitation of Solid This compound reaction->precipitation filtration Filtration (under inert atmosphere) precipitation->filtration drying Drying filtration->drying recycle Solvent Recycle filtration->recycle product High-Purity (≥99%) This compound drying->product

Anhydrous synthesis workflow for this compound.

Mechanism of Action

This compound is classified as an "Onium-type" plant growth retardant. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a crucial pathway for plant growth and development.

Inhibition of the Gibberellin Biosynthesis Pathway

Gibberellins are diterpenoid hormones that control key processes such as stem elongation, seed germination, and flowering. This compound acts on the early stages of this pathway by blocking two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS) .

  • CPS catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-copalyl diphosphate.

  • KS then converts ent-copalyl diphosphate to ent-kaurene.

By inhibiting these cyclases, this compound effectively halts the production of the entire family of gibberellins. This leads to a reduction in cell elongation, resulting in shorter internodes, thicker stems, and a more compact plant structure. The plant's energy is consequently redirected from vegetative growth towards reproductive outputs like fruit and seed development.

cluster_pathway Gibberellin Biosynthesis Pathway Inhibition cluster_inhibition Point of Inhibition GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP ent-Copalyl Diphosphate GGPP->CPP CPS Kaurene ent-Kaurene CPP->Kaurene KS GA12 GA12 Kaurene->GA12 ...multiple steps GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->GAs ...multiple steps Elongation Stem Elongation GAs->Elongation Inhibitor This compound Inhibitor->CPP Inhibitor->Kaurene

This compound inhibits CPS and KS enzymes.

Efficacy and Bioactivity Assessment

The efficacy of this compound is determined through a combination of laboratory bioassays and extensive field trials.

Gibberellin Bioassay Protocol (Dwarf Seedling Elongation)

This generalized protocol is used to screen for anti-gibberellin activity by measuring the inhibition of stem elongation.

  • Preparation of Test Solutions: Prepare a stock solution of this compound. Perform serial dilutions to create a range of test concentrations (e.g., 0, 10, 50, 100, 200 ppm).

  • Seedling Germination: Germinate seeds of a GA-deficient dwarf mutant (e.g., dwarf pea or rice) in the dark for 5-6 days until seedlings are of a uniform size.

  • Treatment Application: Transfer 4-5 uniform seedlings into containers (e.g., petri plates or vials) with a suitable sterile growth medium (e.g., vermiculite or agar).

  • Incubation: Add a standard volume of the respective test solutions to each container. Place the containers in a controlled growth chamber for 7-14 days.

  • Data Collection: After the incubation period, carefully measure the length of the plant stems or a specific leaf sheath.

  • Analysis: Calculate the average stem length for each concentration. Plot the stem length against the this compound concentration to generate a dose-response curve and determine the effective concentration for growth inhibition.

Field Trial Protocol (Cotton Efficacy)

Field trials are essential to determine optimal application rates and timings under real-world agricultural conditions.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications to account for field variability.

  • Treatment Structure: Establish a factorial arrangement of treatments, including an untreated control, multiple application rates (e.g., 0.05, 0.1 kg ai/ha), and different application timings (e.g., early squaring, first bloom, mid-flowering).

  • Plot Management: Maintain uniform agronomic practices (fertilization, irrigation, pest control) across all plots to ensure that observed differences are due to the treatments.

  • Application: Apply this compound using calibrated spray equipment to ensure accurate and uniform coverage.

  • Data Collection: Throughout the growing season and at harvest, collect data on key parameters:

    • Morphological: Plant height, number of main-stem nodes, internode length.

    • Reproductive: Number of squares, flowers, and bolls; boll weight.

    • Yield: Seed cotton yield ( kg/ha ).

    • Quality: Fiber quality parameters (length, strength, micronaire).

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects on the measured variables.

Quantitative Data from Efficacy Studies

The following tables summarize representative data from field studies investigating the effects of this compound on cotton.

Table 1: Effect of this compound Application Timing on Cotton Yield Attributes (Data adapted from a 2-year study in Faisalabad, Pakistan)

Application Timing (Days After Sowing)Time to Flowering (Days)Opened Bolls (per plant)Boll Weight (g)Lint Yield ( kg/ha )
50 DAS51.510.12.511150
60 DAS49.213.52.951325
70 DAS47.216.23.321462
% Change (50 vs 70 DAS)-8.3%+60.4%+32.3%+27.1%

Table 2: Effect of this compound Rate and Temperature on Cotton Plant Height (Data adapted from a controlled growth chamber experiment)

Temperature (Day/Night °C)MC Rate (g ai/ha)Plant Height (cm)% Height Reduction vs. Control
25/15 °C055-
15517.3%
304812.7%
32/22 °C085-
157017.6%
306227.1%
39/29 °C075-
15724.0%
30689.3%

These data illustrate that both the timing and rate of application are critical, and environmental factors like temperature significantly influence the efficacy of this compound. The greatest effect on height reduction was observed under optimal growing temperatures (32/22 °C).

References

Mepiquat Chloride: An In-depth Technical Guide on its Impact on Chlorophyll Synthesis and Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC), a synthetic plant growth regulator, is widely utilized in agriculture to manage plant stature and improve yield. Its primary mode of action involves the inhibition of gibberellin biosynthesis, leading to a cascade of physiological alterations. This technical guide provides a comprehensive analysis of the multifaceted effects of this compound on two fundamental physiological processes: chlorophyll synthesis and photosynthesis. It synthesizes quantitative data from various studies, details relevant experimental methodologies, and illustrates the underlying biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physiological and biochemical impacts of this compound.

Introduction

This compound (N,N-dimethylpiperidinium chloride) is a quaternary ammonium compound that acts as a plant growth retardant.[1][2] Its application, particularly in cotton cultivation, is aimed at controlling excessive vegetative growth, thereby redirecting the plant's energy resources towards reproductive development and ultimately enhancing crop yield.[3][4][5] The physiological responses to MC are complex and extend beyond mere height reduction, significantly influencing the photosynthetic machinery and chlorophyll content of the plant. Understanding these impacts is crucial for optimizing its use and for the development of novel compounds with similar or enhanced properties.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mechanism by which this compound exerts its effects is through the inhibition of the gibberellin (GA) biosynthesis pathway. Gibberellins are a class of phytohormones that play a critical role in cell elongation, stem growth, and overall plant development. This compound, classified as an "onium-type" compound, specifically targets the early stages of this pathway. It blocks the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS). This inhibition prevents the conversion of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a crucial precursor for all gibberellins. The reduction in endogenous gibberellin levels leads to decreased cell elongation and, consequently, a more compact plant architecture.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) CDP Copalyl Diphosphate GGPP->CDP Copalyl-diphosphate synthase (CPS) ent_Kaurene ent-Kaurene CDP->ent_Kaurene ent-kaurene synthase (KS) Gibberellins Active Gibberellins (e.g., GA1) ent_Kaurene->Gibberellins ...Multiple Steps... Growth Stem Elongation & Vegetative Growth Gibberellins->Growth MC This compound MC->GGPP Inhibits MC->CDP Inhibits

Figure 1: this compound's inhibition of the Gibberellin Biosynthesis Pathway.

Impact on Chlorophyll Synthesis

The effect of this compound on chlorophyll content is a notable aspect of its physiological impact, with numerous studies reporting an increase in chlorophyll concentration following its application. This can manifest as a darker green leaf coloration. The enhanced chlorophyll content is often associated with thicker leaves and a more compact cell structure, which may lead to a higher concentration of chloroplasts per unit leaf area.

Quantitative Data on Chlorophyll Content

The following table summarizes the quantitative effects of this compound on chlorophyll content from various studies.

CropThis compound ConcentrationChange in Chlorophyll aChange in Chlorophyll bChange in Total ChlorophyllReference
Cotton (Gossypium hirsutum L.)120 g ha⁻¹ (with 198 kg ha⁻¹ N)+ (Highest value: 3.4 mg g⁻¹ FW)+ (Highest value: 2.5 mg g⁻¹ FW)+ (Highest value: 5.9 mg g⁻¹ FW)
Green Gram (Vigna radiata L. Wilczek)250 ppm (at 35 and 45 DAS)--Increased
Chilli (Capsicum annuum L.)250 ppmIncreasedIncreasedIncreased
Grape ('Shine Muscat')500 mg/L--Increased (Higher SPAD value)
CottonCyclanilide 2.10% w/w + MC 8.40% w/w SC @ 1.2 ml L⁻¹--Significantly increased

Note: "+" indicates an increase, "-" indicates no data available. DAS = Days After Sowing. FW = Fresh Weight. SPAD is a relative measure of chlorophyll content.

Impact on Photosynthesis

The influence of this compound on photosynthesis is more complex and appears to be dose-dependent and influenced by environmental conditions. While some studies report an enhancement of photosynthetic activity, others have observed a decrease.

Positive Effects on Photosynthesis

Several studies suggest that this compound can improve photosynthetic efficiency. This can be attributed to several factors:

  • Increased Chlorophyll Content: Higher chlorophyll concentrations can lead to greater light absorption.

  • Improved Light Interception: A more compact plant canopy can lead to better light distribution within the plant.

  • Enhanced CO2 Exchange Rate: Some research indicates that MC can improve leaf CO2 exchange rates, transpiration, and stomatal conductance.

Negative Effects on Photosynthesis

Conversely, other studies have reported a reduction in the net photosynthetic rate following this compound application. The potential reasons for this include:

  • Decreased RuBisCO Activity: this compound has been shown to decrease the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in carbon fixation.

  • Stomatal Closure: Although some studies report increased stomatal conductance, others suggest that MC can lead to a reduction in the number of stomata, which would limit CO2 uptake.

  • Feedback Inhibition: The accumulation of carbohydrates (starch) in the leaves of MC-treated plants can lead to feedback inhibition of photosynthesis.

Quantitative Data on Photosynthetic Parameters
CropThis compound ConcentrationChange in Net Photosynthetic RateOther ObservationsReference
Cotton (Gossypium hirsutum L. cv. DES 119)7.65 - 61.2 g a.i. ha⁻¹-25%Decreased RuBP carboxylase activity; Starch accumulation
Cotton30 µg g⁻¹Reduced-
Soybean (Glycine max L. Merr.)100 mg/LDownregulation of genes related to photosynthesis-
Cotton-Increased canopy gross photosynthesis within 48h-

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature on this compound.

Plant Treatment with this compound

Experimental_Workflow Start Plant Cultivation (e.g., Cotton, Soybean) Treatment Foliar Application of This compound Solution (Varying Concentrations) Start->Treatment Control Control Group (Water or Buffer Spray) Start->Control Time Incubation Period (e.g., 7, 14, 21 days) Treatment->Time Control->Time Sampling Leaf Sample Collection Time->Sampling Analysis Physiological & Biochemical Analysis Sampling->Analysis Chlorophyll Chlorophyll Content (Spectrophotometry) Analysis->Chlorophyll Photosynthesis Photosynthetic Rate (Gas Exchange System) Analysis->Photosynthesis

Figure 2: Generalized workflow for studying the effects of this compound.
  • Plant Material and Growth Conditions: Specify the plant species and cultivar. Grow plants under controlled environmental conditions (e.g., greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

  • Treatment Application: Prepare aqueous solutions of this compound at various concentrations (e.g., 0, 30, 60, 90, 120 g ha⁻¹). Apply the solutions as a foliar spray until runoff at a specific growth stage (e.g., first square in cotton). Include a control group sprayed with deionized water containing the same surfactant, if used.

  • Experimental Design: Employ a randomized complete block design with multiple replications for statistical validity.

Chlorophyll Content Determination

A common method for chlorophyll determination is spectrophotometry.

  • Sample Collection: Collect fresh leaf samples from a consistent position on the plant for both treated and control groups.

  • Extraction:

    • Weigh a known amount of fresh leaf tissue (e.g., 0.1 g).

    • Homogenize the tissue in a mortar and pestle with a known volume of 80% acetone.

    • Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Transfer the supernatant (the acetone extract containing chlorophyll) to a cuvette.

    • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: Use Arnon's equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll.

Photosynthetic Rate Measurement

The net photosynthetic rate is typically measured using an infrared gas analyzer (IRGA) as part of a portable photosynthesis system.

  • Measurement Conditions: Conduct measurements on fully expanded leaves at a consistent time of day to minimize diurnal variations.

  • Leaf Chamber: Enclose a portion of the leaf in the system's leaf chamber.

  • Data Acquisition: The instrument measures the differential CO2 concentration between the air entering and exiting the chamber, as well as the transpiration rate.

  • Calculation: The system's software calculates the net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).

Broader Metabolic Implications

The inhibition of GGPP conversion by this compound has implications beyond gibberellin synthesis. GGPP is a precursor for other important plant compounds, including carotenoids and the phytol tail of chlorophyll.

Carotenoid Biosynthesis

Carotenoids are essential pigments for photosynthesis and photoprotection. They are synthesized from GGPP via the methylerythritol 4-phosphate (MEP) pathway. While this compound's primary target is the gibberellin pathway, its effect on the precursor pool for carotenoids is an area for further investigation. Some studies suggest that under certain stresses, the carotenoid biosynthesis pathway can be activated.

Carotenoid_Biosynthesis_Pathway MEP MEP Pathway GGPP Geranylgeranyl Diphosphate (GGPP) MEP->GGPP Phytoene Phytoene GGPP->Phytoene Phytoene synthase (PSY) Gibberellins Gibberellins GGPP->Gibberellins Lycopene Lycopene Phytoene->Lycopene ...Multiple Steps... alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) Lutein Lutein alpha_Carotene->Lutein Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin MC This compound MC->Gibberellins Inhibits

References

Methodological & Application

Application Note: Analysis of Mepiquat Chloride Residues in Soil by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mepiquat chloride (MC) is a plant growth regulator used to control vegetative growth in various crops, including cotton.[1] Its application can lead to residues in the soil, necessitating sensitive and reliable analytical methods for environmental monitoring. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound residues in soil samples. The procedure involves a straightforward extraction followed by direct analysis, providing high sensitivity, accuracy, and precision suitable for regulatory compliance and environmental risk assessment.

Principle

The method is based on the extraction of this compound from the soil matrix using a methanol-based solution. The resulting extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a C18 or HILIC column, and detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is accomplished through Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • HPLC system coupled with a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470A QQQ)

    • Analytical balance

    • Centrifuge and 50 mL centrifuge tubes

    • Vortex mixer

    • Syringe filters (0.22 µm)

    • Volumetric flasks and pipettes

  • Reagents:

    • This compound analytical standard

    • Methanol (HPLC or MS grade)

    • Acetonitrile (HPLC or MS grade)

    • Ammonium acetate

    • Formic acid

    • Ultrapure water

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ultrapure water.[2] This solution should be stored at -20°C.

  • Intermediate Solutions: Prepare intermediate standard solutions (e.g., 100 µg/mL, 10 µg/mL) by serially diluting the stock solution with ultrapure water.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1.0 to 50.0 µg/L) by diluting the intermediate solutions with a solvent mixture that mimics the final sample extract composition (e.g., methanol/water 1:1 v/v).[3]

3. Sample Preparation and Extraction

  • Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of the extraction solvent (methanol-ammonium acetate solution or ethanol and water with 2% NH4Cl) to the tube.[3]

  • Shaking: Cap the tube and shake vigorously using a vortex mixer for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

G soil 1. Weigh 10g Soil Sample add_solvent 2. Add 20mL Extraction Solvent (e.g., Methanol-Ammonium Acetate) soil->add_solvent vortex 3. Vortex for 2 min add_solvent->vortex centrifuge 4. Centrifuge at 4000 rpm for 5 min vortex->centrifuge filter 5. Filter Supernatant (0.22 µm) centrifuge->filter hplc_vial 6. Transfer to HPLC Vial for Analysis filter->hplc_vial

Figure 1. Workflow for Soil Sample Preparation and Extraction.

4. Instrumental Analysis: HPLC-MS/MS Conditions

The following tables outline the recommended starting conditions for the HPLC and MS/MS systems. These may require optimization based on the specific instrumentation used.

Table 1: HPLC Parameters

Parameter Value
Column Alltima HP C18 (4.6 x 100 mm, 3 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C

| Gradient | 0-0.1 min (100% A), 4.6-9.0 min (10% A), 9.1-12.1 min (100% A) |

Table 2: MS/MS Parameters

Parameter Value
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3000 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Note
Mepiquat 114.1 98.1 100 Quantifier

| Mepiquat | 114.1 | 58.0 | 100 | Qualifier |

G cluster_hplc Liquid Chromatography cluster_msms Mass Spectrometry sample Prepared Sample Extract hplc HPLC System sample->hplc column Chromatographic Separation (C18) hplc->column esi Ionization (ESI+) column->esi msms Tandem Mass Spectrometer esi->msms q1 Q1: Precursor Ion Selection (m/z 114.1) msms->q1 q2 q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (m/z 98.1, 58.0) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

Figure 2. Overall Analytical Workflow from Sample to Data.

Results and Data Presentation

The performance of the method was validated to assess its linearity, limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 4: Method Validation Parameters

Parameter Result
Linearity Range 0.05 - 100 µg/L
Correlation Coefficient (R²) > 0.996
Limit of Quantification (LOQ) in Soil 0.05 mg/kg

| Limit of Detection (LOD) in Soil | 0.01 mg/kg |

Table 5: Accuracy and Precision in Soil Matrix

Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %)
0.05 (LOQ) 85.9 - 93.8 3.4 - 9.6
0.5 75 - 86 4.2 - 5.1

| Inter-day Precision | 73.5 - 104.7 | 3.8 - 10.7 |

Discussion

The presented HPLC-MS/MS method offers a simple and rapid approach for determining this compound residues in soil. The sample preparation procedure, involving a direct solvent extraction, is efficient and avoids complex cleanup steps. The use of tandem mass spectrometry with MRM provides excellent selectivity and sensitivity, allowing for the reliable quantification of this compound at levels relevant to environmental monitoring. The method demonstrates good linearity over the tested concentration range and achieves satisfactory accuracy and precision, with recovery values and RSDs falling within acceptable ranges for residue analysis. The reported LOQ of 0.05 mg/kg is sufficiently sensitive for most regulatory purposes.

This application note provides a detailed and validated protocol for the analysis of this compound in soil using HPLC-MS/MS. The method is simple, fast, sensitive, and accurate, making it highly suitable for routine analysis in environmental testing laboratories. The combination of a streamlined extraction procedure and the specificity of MS/MS detection ensures reliable and high-quality data for researchers and scientists.

References

Protocol for Mepiquat Chloride Application in Cotton Field Trials: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for conducting field trials to evaluate the efficacy of Mepiquat Chloride (MC) as a plant growth regulator in cotton (Gossypium hirsutum L.). The following sections outline established experimental designs, application strategies, data collection procedures, and a visual representation of the experimental workflow.

This compound is a widely utilized plant growth regulator in cotton production, primarily to manage vegetative growth, which can lead to improved boll retention, earlier maturity, and enhanced yield.[1][2][3] It functions by inhibiting the biosynthesis of gibberellic acid, a plant hormone responsible for cell elongation.[2][4] The effectiveness of MC applications is highly dependent on environmental conditions, cotton variety, and the specific application strategy employed.

Experimental Protocols

A robust experimental design is critical for obtaining reliable and reproducible data in field trials. The following protocols are based on common methodologies reported in peer-reviewed literature.

Experimental Design

A Randomized Complete Block Design (RCBD) is frequently employed for this compound field trials to account for field variability. In scenarios where an additional factor, such as nitrogen rates or different cotton varieties, is being investigated, a split-plot arrangement within the RCBD is recommended.

  • Replications: A minimum of four replications for each treatment is advised to ensure statistical power.

  • Plot Size: The dimensions of individual plots should be sufficient to minimize edge effects and obtain representative yield data. A common plot size is multiple rows (e.g., 4-8 rows) of a specified length (e.g., 10-12 meters).

  • Control Group: An untreated control (NTC) group that receives no this compound application is essential for baseline comparison.

This compound Application

The application of this compound can be executed using various strategies, with the choice depending on the specific research objectives and prevailing field conditions. Applications are typically made using a CO2-pressurized backpack sprayer or a tractor-mounted sprayer calibrated to deliver a consistent volume.

Key Application Strategies:

  • Low-Rate-Multiple (LRM): This aggressive strategy involves three to four applications of a low rate of MC, commencing at the match-head square stage (7- to 8-leaf cotton) and repeated at 7- to 14-day intervals until early bloom.

  • Modified Early Bloom (MEB): This approach provides some flexibility and involves an initial application at the pinhead square stage followed by a second application at early bloom.

  • Early Bloom (EB): The most common technique, involving a single application at the onset of flowering, defined as five to six white blooms per 25 feet of row.

Data Collection and Measurements

To comprehensively evaluate the effects of this compound, a range of agronomic and physiological parameters should be measured. Five plants per plot are typically tagged for repeated measurements.

  • Plant Height: Measured from the soil surface to the terminal bud at various growth stages and at the end of the season.

  • Number of Main-Stem Nodes: The total number of nodes on the main stem.

  • Height-to-Node Ratio (HNR): Calculated by dividing the plant height by the number of main-stem nodes. This is a key indicator of vegetative growth.

  • Internode Length: The length between specific nodes, often the top four or five, is measured to assess the impact on cell elongation.

  • Boll Distribution and Retention: The number of bolls at different positions on the plant (e.g., by nodal zone) is counted to determine the effect on fruit retention.

  • Yield Components:

    • Boll Weight: The average weight of individual bolls.

    • Number of Bolls per Plant: The total number of mature bolls on a plant.

    • Seed Cotton Yield: The total weight of the harvested seed cotton per unit area.

    • Lint Yield: The weight of the lint after ginning, often expressed as a percentage of the seed cotton weight (Ginning Out Turn - GOT).

  • Fiber Quality: Key fiber quality parameters such as length, strength, micronaire, and uniformity are analyzed from a sample of harvested bolls.

  • Maturity: Assessed by counting the percentage of open bolls at a specific time point.

Data Presentation

The quantitative data collected from the field trials should be summarized in clearly structured tables to facilitate comparison between different this compound application strategies and rates.

Table 1: this compound Application Strategies and Rates

Application StrategyTimingRate (Active Ingredient)Total Seasonal Rate (Example)
Low-Rate-Multiple (LRM)Match-Head Square (MHS), MHS + 7-14 days (2-3 applications)12.3 g a.i./ha per application36.9 - 49.2 g a.i./ha
Modified Early Bloom (MEB)Pinhead Square & Early Bloom20 g a.i./ha per application40 g a.i./ha
Early Bloom (EB)Early Bloom (5-6 white blooms / 25 ft row)25 g a.i./ha25 g a.i./ha
Late Application70 Days After Sowing (DAS)150 mL/ha (product)Varies based on product concentration

Table 2: Effect of this compound on Key Agronomic Parameters (Example Data)

TreatmentPlant Height (cm)Height-to-Node RatioNumber of Bolls/PlantSeed Cotton Yield ( kg/ha )
Non-Treated Control1202.5153200
LRM (1x Rate)1052.2173450
MEB (1x Rate)1082.3163400
EB (1x Rate)1102.4163350
Late Application (70 DAS)1122.4183595

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for a this compound cotton field trial.

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis & Reporting A Experimental Design (e.g., RCBD, Split-Plot) B Plot Establishment & Demarcation A->B C Planting of Cotton Variety B->C D Growth Stage Monitoring (e.g., MHS, Early Bloom) C->D E This compound Application (LRM, MEB, EB Strategies) D->E F Control Group (No Application) D->F G In-Season Measurements (Plant Height, Nodes, HNR) E->G F->G H End-of-Season Measurements (Boll Counts, Yield Components) G->H I Harvesting & Yield Determination H->I J Fiber Quality Analysis I->J K Statistical Analysis (ANOVA) J->K L Data Summarization (Tables & Figures) K->L M Final Report & Conclusions L->M

Caption: Experimental workflow for a this compound cotton field trial.

References

Application Notes and Protocols for Foliar Application of Mepiquat Chloride in Viticulture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiquat Chloride (MC), a plant growth regulator, is utilized in viticulture to manage excessive vegetative growth, which can negatively impact grape yield and quality. By inhibiting gibberellin biosynthesis, MC application can lead to reduced shoot elongation, shorter internodes, and a more open canopy structure.[1][2][3] This can improve sunlight penetration, air circulation, and the efficacy of pest and disease management sprays. Furthermore, studies have indicated that appropriate application of this compound can enhance fruit set, berry size, and the concentration of soluble solids in grapes.[1][4] These application notes provide a comprehensive overview of the techniques, experimental protocols, and physiological effects of foliar-applied this compound in grapevines.

Data Summary: Effects of this compound on Grapevines

The following tables summarize the quantitative data from various studies on the application of this compound to different grape cultivars.

Table 1: Application Rates and Timing of this compound in Viticulture

Grape CultivarThis compound ConcentrationApplication TimingReference
'Concord'100, 500, 1000, 5000 ppmLate pre-bloom or during bloom
'Shine Muscat'100, 300, 500, 700 mg/LMultiple applications: new shoot growth, flower-cluster separation, and flowering stages
'Flame Seedless'200, 300 ppmSingle application before full bloom

Table 2: Observed Effects of this compound on Vegetative Growth

Grape CultivarConcentrationEffect on Shoot/Internode LengthEffect on Leaf AreaReference
'Concord'500, 1000 ppmReduced length of elongating internodesNot specified
'Shine Muscat'100-700 mg/LSignificant suppression of shoot elongationReduced leaf area
'Flame Seedless'300 ppmDecreased shoot lengthDecreased leaf area

Table 3: Observed Effects of this compound on Yield and Fruit Quality

Grape CultivarConcentrationEffect on Yield ComponentsEffect on Fruit QualityReference
'Concord'250, 500, 1000 ppmIncreased set and yieldNormal reduction in berry size associated with increased set
'Shine Muscat'500 mg/L (optimal)-Enhanced berry size, soluble solids content (SSC), and solid-acid ratio
'Flame Seedless'300 ppmHighest productivity measurementsImproved cluster and berry quality

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and foliar application of this compound in a research setting.

Protocol 1: Preparation of this compound Stock and Working Solutions

1. Materials:

  • This compound (analytical grade or a commercial formulation with known active ingredient concentration, e.g., 5% or 25% aqueous solution)

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • Magnetic stirrer and stir bars

  • Weighing balance

  • Appropriate solvent if starting with a solid form (e.g., a small amount of 1N NaOH or KOH may be needed to dissolve some formulations, followed by dilution with water)

2. Procedure for Preparing a 1000 mg/L (ppm) Stock Solution from Solid MC:

  • Accurately weigh 100 mg of this compound.

  • Transfer the weighed MC into a 100 mL volumetric flask.

  • Add a small amount of the appropriate solvent (if necessary) to dissolve the solid.

  • Once dissolved, bring the volume up to 100 mL with distilled water.

  • Mix thoroughly using a magnetic stirrer until the solution is homogenous.

  • Store the stock solution in a labeled, sealed container at 4°C.

3. Procedure for Preparing Working Solutions from Stock Solution:

  • To prepare a 100 mg/L working solution, pipette 10 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.

  • Bring the volume up to 100 mL with distilled water and mix thoroughly.

  • Calculate the required dilutions for other desired concentrations accordingly.

Protocol 2: Foliar Application of this compound to Grapevines

1. Materials:

  • Prepared this compound working solutions

  • Handheld or backpack sprayer with adjustable nozzles

  • Adjuvant (e.g., non-ionic surfactant or organosilicone surfactant) to improve spray coverage and adhesion

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Control solution (distilled water, with adjuvant if used in treatments)

2. Experimental Design:

  • Select healthy, uniform grapevines for the experiment.

  • Employ a randomized complete block design with multiple replicates (e.g., 3-5 vines per treatment).

  • Include a control group that will be sprayed with the control solution.

3. Application Procedure:

  • Conduct applications under optimal environmental conditions to maximize foliar uptake: temperatures between 65-85°F (ideally around 70°F), relative humidity greater than 70%, and low wind speeds (<5 mph).

  • If using an adjuvant, add it to the working solution according to the manufacturer's recommendations. Surfactants help to reduce the surface tension of the spray droplets, ensuring better coverage on the waxy leaf surface.

  • Calibrate the sprayer to ensure a consistent and fine mist.

  • Apply the solution to the entire canopy of the target vines, ensuring thorough coverage of both the upper and lower leaf surfaces until the point of runoff.

  • Apply the designated treatment solution to each experimental vine, ensuring no cross-contamination between treatments.

  • For multiple application timings, repeat the procedure at the specified growth stages (e.g., new shoot growth, pre-bloom, full bloom, fruit set).

4. Post-Application Monitoring and Data Collection:

  • Monitor vines for any signs of phytotoxicity, such as leaf burn or distortion. High concentrations of MC (e.g., 5000 and 10000 ppm on 'Concord' grapes) have been reported to cause interveinal chlorosis and leaf necrosis.

  • Collect data on vegetative growth parameters (e.g., shoot length, internode length, leaf area) at regular intervals.

  • At harvest, collect data on yield components (e.g., cluster weight, berry number per cluster) and fruit quality parameters (e.g., berry weight, soluble solids content, titratable acidity).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound acts by inhibiting the biosynthesis of gibberellins (GAs), which are plant hormones that promote cell elongation and growth. This leads to an accumulation of DELLA proteins, which are nuclear-localized repressors of GA signaling. In the absence of GA-mediated degradation, DELLA proteins interact with transcription factors to suppress the expression of genes responsible for growth.

G cluster_0 Gibberellin Biosynthesis Pathway cluster_1 Gibberellin Signaling Cascade GGPP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO Bioactive_GA Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GA GA20ox, GA3ox GA_Receptor GA Receptor (GID1) Bioactive_GA->GA_Receptor DELLA DELLA Proteins GA_Receptor->DELLA promotes degradation Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes represses transcription Cell_Elongation Cell Elongation & Shoot Growth Growth_Genes->Cell_Elongation MC This compound MC->ent_kaurene inhibits

Caption: this compound's mechanism of action in inhibiting grapevine growth.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on grapevines.

G cluster_setup Experimental Setup cluster_application Application cluster_data Data Collection & Analysis exp_design 1. Experimental Design (Randomized Block) vine_selection 2. Selection of Uniform Vines exp_design->vine_selection treatment_groups 3. Define Treatment Groups (Control, MC Concentrations) vine_selection->treatment_groups sol_prep 4. Prepare MC Solutions adjuvant 5. Add Adjuvant sol_prep->adjuvant spraying 6. Foliar Application (to runoff) adjuvant->spraying veg_data 7. Vegetative Growth (Shoot length, Leaf area) spraying->veg_data stat_analysis 10. Statistical Analysis veg_data->stat_analysis yield_data 8. Yield Components (Cluster & Berry weight) yield_data->stat_analysis quality_data 9. Fruit Quality (SSC, Acidity) quality_data->stat_analysis cluster_setup cluster_setup cluster_application cluster_application cluster_data cluster_data

Caption: A typical experimental workflow for viticultural this compound trials.

References

Mepiquat Chloride Seed Treatment Protocols for Enhanced Root Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat Chloride (MC), a plant growth regulator, is widely utilized in agriculture to manage plant architecture. As an inhibitor of gibberellin biosynthesis, MC application leads to a more compact plant canopy.[1][2] Recent research has increasingly focused on its role as a seed treatment to promote root development, particularly the formation of lateral roots, which are crucial for water and nutrient uptake.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a seed treatment to enhance root growth, with a primary focus on cotton (Gossypium hirsutum L.) as a model system. The information is intended for researchers, scientists, and professionals in drug development exploring the physiological and molecular impacts of plant growth regulators.

Mechanism of Action

This compound primarily functions by inhibiting the biosynthesis of gibberellic acid (GA), a key hormone responsible for stem elongation.[1] Specifically, MC blocks the activity of ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) in the early stages of the GA metabolic pathway. This reduction in endogenous GA levels leads to decreased shoot growth and a redirection of plant resources.

Furthermore, MC treatment has been shown to modulate the homeostasis of other plant hormones. It can induce an increase in endogenous auxin (indole acetic acid, IAA) levels by altering the gene expression of both gibberellin and abscisic acid (ABA) signaling pathways. This increase in auxin is critical for promoting the cell cycle and division required for lateral root formation. Therefore, MC orchestrates a hormonal crosstalk that favors root system development over excessive vegetative growth.

Signaling Pathway Diagram

G MC This compound GA_Biosynthesis Gibberellin (GA) Biosynthesis MC->GA_Biosynthesis Inhibits ABA_Signaling Abscisic Acid (ABA) Signaling MC->ABA_Signaling Modulates GA_Levels ↓ Endogenous GA Levels GA_Biosynthesis->GA_Levels Shoot_Growth ↓ Shoot Elongation GA_Levels->Shoot_Growth Auxin_Biosynthesis ↑ Auxin (IAA) Biosynthesis & Transport GA_Levels->Auxin_Biosynthesis Influences ABA_Signaling->Auxin_Biosynthesis Influences Cell_Cycle ↑ Cell Cycle & Division in Pericycle Auxin_Biosynthesis->Cell_Cycle Lateral_Root ↑ Lateral Root Formation Cell_Cycle->Lateral_Root

Caption: this compound signaling pathway for enhanced root growth.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound seed treatment on cotton seedling growth parameters as reported in various studies.

Table 1: Effect of this compound Seed Soaking on Cotton Seedling Growth

MC Concentration (mg/L)Root Length (cm)Shoot Length (cm)Fresh Weight (g)Dry Weight (g)Reference
0 (Control)----
500IncreasedDecreasedIncreasedIncreased
1000IncreasedDecreasedIncreasedIncreased
1500IncreasedDecreasedIncreasedIncreased
2000IncreasedDecreasedIncreasedIncreased

Note: This study focused on drought resistance and reported general trends of increase or decrease without specific numerical values in the abstract.

Table 2: Effect of this compound Seed Spraying on Cotton Seedling Growth (21 days after sowing)

MC Dose (g a.i./kg seed)Shoot Length (cm)Root LengthRoot Dry MatterShoot:Root RatioReference
0 (Control)~20No significant effectNo significant effectNo significant effect
3DecreasedNo significant effectNo significant effectNo significant effect
6DecreasedNo significant effectNo significant effectNo significant effect
9DecreasedNo significant effectNo significant effectNo significant effect
12DecreasedNo significant effectNo significant effectNo significant effect

Note: While total root length was not significantly affected, other studies have shown that MC promotes lateral root formation, which may not be captured by total length measurements alone.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound seed treatment.

Protocol for Seed Soaking Treatment

This protocol is adapted from studies investigating the effect of MC on cotton seedling growth under normal and stress conditions.

Objective: To treat cotton seeds with varying concentrations of this compound solution to evaluate its effect on root and shoot development.

Materials:

  • Cotton seeds (e.g., Gossypium hirsutum L. cultivars)

  • This compound (analytical grade)

  • Distilled water

  • Beakers or flasks

  • Stir plate and stir bars

  • Graduated cylinders

  • Filter paper or paper towels

  • Germination trays or pots with sterile soil/sand mixture

Procedure:

  • Preparation of MC Solutions: Prepare a stock solution of this compound. From the stock, create a dilution series to achieve the desired final concentrations (e.g., 0, 500, 1000, 1500, 2000 mg/L). The 0 mg/L solution (distilled water) will serve as the control.

  • Seed Soaking: Place a known quantity of seeds into each beaker containing the different MC concentrations. Ensure the seeds are fully submerged.

  • Incubation: Allow the seeds to soak for a specified period, for instance, overnight for 12 hours, at room temperature.

  • Drying: After soaking, remove the seeds from the solutions and place them on filter paper to air dry.

  • Sowing: Sow the treated seeds in germination trays or pots filled with a suitable growth medium.

  • Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and watering regimes.

  • Data Collection: At predetermined time points (e.g., 21 days after sowing), carefully excavate the seedlings. Wash the roots gently to remove soil. Measure parameters such as root length, shoot length, number of lateral roots, and fresh and dry weight of roots and shoots.

Protocol for Seed Spraying Treatment

This protocol is based on greenhouse experiments evaluating the impact of direct MC application to seeds.

Objective: To apply precise doses of this compound to cotton seeds via spraying and assess its influence on early plant growth.

Materials:

  • Cotton seeds (e.g., cultivar FM 993)

  • This compound formulation (specify active ingredient concentration)

  • Distilled water

  • Laboratory spray bottle or atomizer

  • Shallow trays or plastic bags

  • Balance for weighing seeds

Procedure:

  • Preparation of Spray Solutions: Calculate the amount of MC formulation needed to achieve the desired doses of active ingredient per kilogram of seed (e.g., 0, 3, 6, 9, and 12 g a.i./kg seed). Prepare the corresponding spray solutions with distilled water.

  • Seed Application: Weigh out batches of seeds. Spread the seeds in a single layer in a shallow tray or place them in a plastic bag.

  • Spraying: Uniformly spray the calculated volume of the respective MC solution onto each batch of seeds. If using a plastic bag, inflate the bag and shake gently to ensure even coating.

  • Drying: Allow the sprayed seeds to air dry completely before sowing.

  • Sowing and Growth: Follow steps 5-7 from the Seed Soaking Protocol.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an experiment investigating the effects of this compound seed treatment.

G start Start prep_solutions Prepare MC Solutions (Different Concentrations) start->prep_solutions seed_treatment Seed Treatment (Soaking or Spraying) prep_solutions->seed_treatment sowing Sow Treated Seeds seed_treatment->sowing growth Germination & Growth (Controlled Environment) sowing->growth data_collection Data Collection (e.g., 21 days post-sowing) growth->data_collection measurements Measure Growth Parameters: - Root/Shoot Length - Lateral Root Number - Biomass (Fresh/Dry Weight) data_collection->measurements analysis Data Analysis data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for this compound seed treatment studies.

Concluding Remarks

This compound seed treatment presents a promising strategy for enhancing root system architecture, particularly by promoting lateral root formation. This can have significant implications for improving water and nutrient acquisition, especially under abiotic stress conditions. The protocols and data presented here provide a foundation for researchers to design and conduct experiments to further elucidate the mechanisms of MC action and to explore its potential applications in various plant species. Careful consideration of dosage is crucial, as the effects can be concentration-dependent. Future research could focus on optimizing application rates for different species and environmental conditions, as well as exploring the downstream molecular and genetic responses to MC-induced hormonal changes.

References

Application Note: Analysis of Mepiquat Chloride Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mepiquat Chloride in various formulations. This compound, a quaternary ammonium compound used as a plant growth regulator, can be effectively separated and quantified using reversed-phase chromatography with UV detection. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results. The described method is simple, rapid, and suitable for routine quality control analysis.

Introduction

This compound (N,N-dimethylpiperidinium chloride) is a widely used plant growth regulator that controls vegetative growth in various crops, including cotton. Accurate determination of the active ingredient in commercial formulations is crucial for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and reliable analytical approach for this purpose. This application note presents a detailed HPLC method that has been developed and validated for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series LC binary pump HPLC system or equivalent, equipped with a UV-Vis detector.

  • Column: Altima C18 column (4.6 x 100 mm, 3-µm) or equivalent.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, 1-hexanesulfonic acid sodium salt (for ion-pairing chromatography if required).

  • Reference Standard: this compound certified reference material.

  • Sample Formulations: Commercial this compound formulations.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10.0 µg/mL.

Sample Preparation: Accurately weigh a quantity of the commercial formulation equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or water. Filter the solution through a 0.45 µm syringe filter before injection. For trace-level analysis in complex matrices like soil or plant tissues, a direct extraction with a methanol-ammonium acetate solution may be employed.[2]

Chromatographic Conditions

A simple isocratic HPLC method with UV detection is presented below. For more complex samples or for confirmation, an LC-MS/MS method can be utilized.[1]

ParameterCondition
Column Altima C18 (4.6 x 100 mm, 3-µm)[1]
Mobile Phase A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid can be used.
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Column Temperature Ambient or controlled at 40°C
Detection UV at 191 nm
Retention Time Approximately 3.6 minutes

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC method for this compound analysis based on validation studies.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Repeatability (%RSD) 0.3%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 mg/kg (for soil)
Accuracy (Recovery) 73.48% - 104.7%

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound formulations is depicted in the following diagram.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

The logical relationship for method validation is outlined in the diagram below, showcasing the key parameters assessed to ensure the reliability of the analytical method.

Validation cluster_parameters Validation Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound in commercial formulations. The method is characterized by its simplicity, speed, and high precision, making it an ideal tool for quality control laboratories. The provided protocol and performance data will aid researchers and analytical scientists in the successful implementation of this method.

References

Mepiquat Chloride Application Timing for Managing Cotton Growth Stages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiquat Chloride (MC), chemically known as 1,1-dimethylpiperidinium chloride, is a widely utilized plant growth regulator in cotton (Gossypium hirsutum L.) cultivation.[1][2][3] Its primary function is to manage excessive vegetative growth by inhibiting the biosynthesis of gibberellic acid (GA), a key hormone responsible for cell elongation.[1][4] Appropriate application of MC leads to a more compact plant structure, characterized by reduced plant height, shorter internodes, and smaller, thicker, darker green leaves. This alteration in canopy architecture can improve light penetration, enhance boll retention and development, and ultimately contribute to increased lint yield and improved fiber quality. The timing of MC application is critical and is dependent on various factors including cotton variety, environmental conditions, and desired agronomic outcomes. These notes provide detailed protocols and data for researchers studying and utilizing this compound to manage cotton growth stages.

Mechanism of Action

This compound acts as a gibberellin biosynthesis inhibitor. Specifically, it blocks the activity of enzymes such as ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) in the early stages of the GA metabolic pathway. This leads to a reduction in the endogenous levels of active gibberellins, which in turn limits cell division and expansion, resulting in controlled vegetative growth. The reduction in vegetative growth helps to redirect the plant's photoassimilates towards reproductive organs, potentially increasing boll set and yield.

Signaling Pathway of this compound in Cotton

The application of this compound initiates a signaling cascade that primarily results in the inhibition of gibberellin (GA) biosynthesis. This targeted action leads to a reduction in cell elongation and overall vegetative growth, promoting a more compact plant architecture favorable for cotton production.

G cluster_0 This compound Application cluster_1 Cellular Level cluster_2 Physiological Response cluster_3 Agronomic Outcomes MC This compound (Foliar Spray) GA_Pathway Gibberellin Biosynthesis Pathway MC->GA_Pathway Absorbed by leaves and translocated Enzymes Inhibition of ent-copalyl diphosphate synthase (CPS) & ent-kaurene synthase (KS) GA_Pathway->Enzymes Blocks key enzymes GA_Levels Reduced Gibberellic Acid (GA) Levels Enzymes->GA_Levels Cell_Elongation Decreased Cell Elongation & Division GA_Levels->Cell_Elongation Vegetative_Growth Reduced Vegetative Growth Cell_Elongation->Vegetative_Growth Plant_Height Shorter Plant Height Vegetative_Growth->Plant_Height Internode Reduced Internode Length Vegetative_Growth->Internode Boll_Retention Improved Boll Retention Vegetative_Growth->Boll_Retention Redirects photoassimilates Yield Potential Yield Increase Boll_Retention->Yield

Caption: this compound signaling pathway in cotton.

Application Timing and Its Effects on Cotton Growth

The timing of this compound application is a critical factor that determines its efficacy in managing cotton growth and maximizing yield. Applications are generally timed to coincide with specific growth stages to achieve desired outcomes.

Key Application Timings:

  • Pinhead Square Stage: Application at this early stage, when the first flower buds (squares) are about 3 mm in diameter, is common to initiate early control of vegetative growth.

  • Early Bloom: Applying MC at the onset of flowering helps to manage plant height and encourage the transition from vegetative to reproductive growth.

  • Mid-Flowering: Subsequent applications during the flowering period may be necessary to maintain growth control, especially for indeterminate cotton varieties or under conditions promoting vigorous growth.

  • Late Season (Cutout): Late-season applications, around the time of physiological cutout (when the number of nodes above the uppermost first position white flower is 3 to 4), have been investigated for their potential to enhance leaf maturity and reduce regrowth, although results can be variable.

Quantitative Data on this compound Application

The following tables summarize the quantitative effects of this compound on various cotton growth parameters based on different application timings and rates.

Table 1: Effect of this compound Application Timing on Cotton Morphological Traits

Application Timing (Days After Sowing - DAS)Plant Height (cm)Number of Main Stem NodesInternode Length (cm)Reference
50 DASReducedNo significant effectReduced
60 DASReducedNo significant effectReduced
70 DASReducedNo significant effectReduced
45, 60, and 75 DAS (3 sprays)Significantly Reduced--
Control (No MC)---

Table 2: Impact of this compound Application on Cotton Yield Components

Application Timing/RateNumber of Bolls per PlantBoll Weight (g)Seed Cotton Yield ( kg/ha )Reference
70 DASIncreasedIncreasedIncreased
50 DAS--Lower than 70 DAS application
3 sprays @ 0.4 ml/litre (45, 60, 75 DAS)IncreasedIncreased3,186
Control (No MC)LowerLower2,474
Early Bloom (0.05 kg ai/ha)Variable effects-No consistent effect
Cutout (0.05 kg ai/ha)Little to no effect-Little to no effect

Experimental Protocols

Protocol 1: Evaluating the Effect of this compound Application Timing on Cotton Growth and Yield

Objective: To determine the optimal application timing of this compound for controlling plant height and maximizing seed cotton yield.

Materials:

  • Cotton seed (specify variety)

  • This compound solution (e.g., 5% active ingredient)

  • CO2-pressurized backpack sprayer with flat-fan nozzles

  • Measuring tape or plant height rod

  • Data collection sheets

  • Standard cotton production inputs (fertilizers, pesticides, etc.)

Experimental Design:

  • Layout: Randomized complete block design with a split-plot arrangement and at least three replications.

  • Main Plots: Different sowing techniques (e.g., flat sowing, ridge sowing) if applicable.

  • Sub-Plots: this compound application timings:

    • T1: Control (no MC application)

    • T2: Application at 50 Days After Sowing (DAS)

    • T3: Application at 60 DAS

    • T4: Application at 70 DAS

  • Plot Size: Each sub-plot should contain a sufficient number of rows and plants to minimize edge effects (e.g., 8 rows, 10 m long).

Procedure:

  • Crop Husbandry: Follow standard local practices for cotton cultivation, including land preparation, sowing, fertilization, irrigation, and pest management.

  • This compound Application:

    • Prepare the MC spray solution at the desired concentration (e.g., 150 mL/ha).

    • Calibrate the sprayer to deliver a consistent volume (e.g., 140 L/ha).

    • Apply the MC solution as a foliar spray to the respective treatment plots at the specified timings (50, 60, and 70 DAS). Ensure uniform coverage of the plant canopy.

  • Data Collection:

    • Plant Height: Measure the height of a predetermined number of randomly selected plants (e.g., 10 plants) per plot at regular intervals (e.g., every 15 days) from the first application until harvest.

    • Number of Nodes: Count the number of main stem nodes on the same selected plants.

    • Yield Components: At harvest, from a central portion of each plot, measure:

      • Number of bolls per plant

      • Boll weight (average weight of a sample of bolls)

      • Seed cotton yield (harvest and weigh the seed cotton from a defined area).

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design. Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of P<0.05.

G cluster_0 Preparation cluster_1 Treatment Application cluster_2 Data Collection cluster_3 Analysis A Experimental Design (Randomized Block) B Plot Establishment & Sowing A->B C MC Application at 50 DAS B->C D MC Application at 60 DAS B->D E MC Application at 70 DAS B->E F Control (No Application) B->F G Measure Plant Height & Node Count C->G Throughout season D->G Throughout season E->G Throughout season F->G Throughout season H Harvest & Measure Yield Components G->H At harvest I Statistical Analysis (ANOVA) H->I

Caption: Experimental workflow for this compound application timing.

Conclusion

The strategic application of this compound is a key component of modern cotton production, enabling growers to manage plant architecture and optimize the balance between vegetative and reproductive growth. Research indicates that the timing of application significantly influences its effects on cotton morphology and yield. While early to mid-season applications are generally effective for growth control, later applications around 70 DAS have shown promise for enhancing yield components. Researchers should consider the specific cotton variety, environmental conditions, and desired outcomes when designing experiments to evaluate this compound application strategies. The protocols and data presented here provide a foundation for further investigation into the nuanced effects of this important plant growth regulator.

References

Analytical standards for Mepiquat Chloride in environmental sample testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiquat chloride is a plant growth regulator used in agriculture to control vegetative growth, particularly in cotton production.[1][2] Its application can lead to its presence in various environmental compartments, including soil and water.[3][4] Due to its potential environmental impact, sensitive and reliable analytical methods are required to monitor its levels in these matrices. This application note provides detailed protocols for the determination of this compound in water and soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose.[5]

This compound is a quaternary ammonium salt, appearing as a white to off-white crystalline solid at room temperature. It is highly soluble in water, which influences its environmental fate and the choice of analytical methodology.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name1,1-dimethylpiperidinium chloride
CAS Number24307-26-4
Molecular FormulaC7H16ClN
Molecular Weight149.7 g/mol
AppearanceWhite crystalline solid
Melting Point>300 °C (with decomposition around 285-296 °C)
Vapor Pressure<2.3 x 10-6 Torr @ 25.3 °C
Solubility in WaterHighly soluble
log Kow-2.82 @ pH 7

Experimental Protocols

Analysis of this compound in Water Samples

This protocol is designed for the extraction and quantification of this compound from various water sources, including surface water and tap water.

1.1. Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for the cleanup and concentration of this compound from water samples.

  • Sample Pre-treatment:

    • Filter the water sample (10 mL) using a 0.2 µm syringe filter.

    • Add 1 mL of 200 mM EDTA solution to chelate any metal ions that might interfere with the extraction.

    • Adjust the sample pH to 7.0 with a 1% ammonium hydroxide solution.

  • SPE Procedure (using a Weak Cation Exchange - WCX cartridge):

    • Conditioning: Condition the WCX SPE cartridge (e.g., Agilent SampliQ WCX, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the pre-treated water sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 2 mL of 20 mM phosphate buffer (pH 7).

      • Wash the cartridge with 2 mL of methanol.

    • Elution: Elute the this compound from the cartridge with 2 x 1 mL of a solution of 50:45:5 methanol/water/formic acid.

    • Transfer the eluent to an LC vial for analysis.

1.2. Instrumental Analysis: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: Altima C18, 4.6 x 100 mm, 3 µm particle size, or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient:

      Time (min) %A %B
      0.0 - 0.1 100 0
      4.6 - 9.0 10 90

      | 9.1 - 12.1 | 100 | 0 |

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1 - 25 µL.

    • Column Temperature: Room temperature or 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Mepiquat 114.1 98.1 (Quantifier) 20

      | Mepiquat | 114.1 | 58.0 (Qualifier) | 40 |

Analysis of this compound in Soil Samples

This protocol outlines the extraction and analysis of this compound from soil matrices.

2.1. Sample Preparation: Solvent Extraction and Cleanup

  • Extraction:

    • Weigh 20 g of the homogenized soil sample into a centrifuge tube.

    • Add 40 mL of a methanol-ammonium acetate solution.

    • Homogenize the mixture using a high-speed disperser for 2 minutes.

    • Centrifuge the sample at >2500 g for 5 minutes.

  • Cleanup (if necessary, using a C18 SPE cartridge):

    • Take an aliquot of the supernatant and dilute it with water.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the this compound with methanol.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2.2. Instrumental Analysis: LC-MS/MS

The LC-MS/MS conditions for soil sample analysis are the same as those described for water samples in section 1.2.

Quantitative Data

The following tables summarize typical performance data for the analytical methods described.

Table 1: Method Performance for this compound in Water

ParameterValueReference
Limit of Quantification (LOQ)0.05 µg/kg
Limit of Detection (LOD)0.005 µg/kg
Recovery75 - 86%
Relative Standard Deviation (RSD)< 10%

Table 2: Method Performance for this compound in Soil

ParameterValueReference
Limit of Quantification (LOQ)0.05 mg/kg
Recovery85.9 - 93.8%
Relative Standard Deviation (RSD)3.4 - 9.6%

Experimental Workflows

Sample_Prep_Water cluster_sample_prep Water Sample Preparation Sample 10 mL Water Sample Filter Filter (0.2 µm) Sample->Filter Add_EDTA Add EDTA Filter->Add_EDTA Adjust_pH Adjust pH to 7.0 Add_EDTA->Adjust_pH SPE_Load Load Sample onto WCX SPE Cartridge Adjust_pH->SPE_Load SPE_Condition SPE Conditioning (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash1 Wash (Phosphate Buffer) SPE_Load->SPE_Wash1 SPE_Wash2 Wash (Methanol) SPE_Wash1->SPE_Wash2 SPE_Elute Elute (Methanol/Water/ Formic Acid) SPE_Wash2->SPE_Elute Final_Extract Final Extract for LC-MS/MS SPE_Elute->Final_Extract

Caption: Workflow for the preparation of water samples for this compound analysis.

Sample_Prep_Soil cluster_sample_prep Soil Sample Preparation Sample 20 g Soil Sample Add_Solvent Add Methanol- Ammonium Acetate Sample->Add_Solvent Homogenize Homogenize Add_Solvent->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Cleanup SPE Cleanup (Optional) Supernatant->Cleanup Final_Extract Final Extract for LC-MS/MS Supernatant->Final_Extract Direct Injection Cleanup->Final_Extract

Caption: Workflow for the preparation of soil samples for this compound analysis.

LCMSMS_Analysis cluster_lcmsms LC-MS/MS Analysis Inject Inject Sample Extract LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Q1 Quadrupole 1 (Precursor Ion Selection m/z 114.1) ESI->MS_Q1 MS_Q2 Quadrupole 2 (Collision Cell) MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Product Ion Selection m/z 98.1, 58.0) MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Data_Analysis Data Acquisition and Quantification Detector->Data_Analysis

Caption: General workflow for the LC-MS/MS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Mepiquat Chloride Phytotoxicity in Sensitive Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Mepiquat Chloride (MC) phytotoxicity in sensitive plant cultivars.

Troubleshooting Guides

Issue 1: Severe Stunting and Deformed Growth After this compound Application

Symptoms:

  • Plants are significantly shorter than untreated controls.[1][2]

  • Leaves are smaller, thicker, and may appear curled or crinkled.

  • Internodes are densely packed, leading to a compressed plant structure.

  • Axillary buds may be clustered together.

  • In severe cases, a large number of buds and small bolls may fall off.

Possible Cause: An overdose of this compound was applied, or the cultivar is highly sensitive to the applied rate. Environmental conditions such as high temperatures can also exacerbate the effects of MC.[1][3]

Solutions:

  • Application of Gibberellic Acid (GA3): this compound is a gibberellin biosynthesis inhibitor.[4] Applying exogenous GA3 can help to counteract the effects of MC and promote cell elongation and plant growth.

    • Recommended Action: Prepare a 50 ppm solution of Gibberellic Acid (GA3) and apply as a foliar spray to the affected plants. Ensure thorough coverage of the foliage.

  • Application of Brassinolide (BL): Brassinolides are plant hormones that can promote cell division and elongation, and have been shown to enhance photosynthesis and root development. They can help alleviate various plant stresses.

    • Recommended Action: Apply a foliar spray of a brassinolide solution (e.g., 2,4-Epibrassinolide) at a concentration of 0.1 µM.

Experimental Protocol to Confirm and Reverse Phytotoxicity: For detailed instructions, refer to the "Experimental Protocols" section below.

Issue 2: Reduced Photosynthetic Activity and Chlorosis Following MC Treatment

Symptoms:

  • Leaves appear pale green or yellow (chlorosis).

  • Measurements indicate a lower photosynthetic rate compared to control plants.

Possible Cause: While MC can sometimes increase chlorophyll content, high concentrations or sensitive cultivars can experience a disruption in photosynthetic processes.

Solutions:

  • Nutrient Supplementation: Ensure the plants have adequate nutrition, particularly nitrogen, which is a key component of chlorophyll.

  • Brassinolide Application: Brassinolides have been shown to enhance photosynthesis.

    • Recommended Action: Apply a foliar spray of a brassinolide solution at a concentration of 0.1 µM.

  • Monitor Environmental Conditions: High temperatures can negatively impact photosynthesis, and these effects can be compounded by MC application. Ensure optimal growing temperatures if possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound? A1: this compound is a plant growth regulator that acts as a gibberellin antagonist. It inhibits the biosynthesis of gibberellic acid (GA), a hormone responsible for cell elongation. This leads to shorter internodes, reduced plant height, and a more compact plant structure.

Q2: Why are some cultivars more sensitive to this compound than others? A2: Cultivar sensitivity to this compound can be attributed to genetic differences in hormone biosynthesis, metabolism, and signaling pathways. Some cultivars may have naturally lower levels of gibberellins or a more sensitive response to their inhibition.

Q3: Can this compound phytotoxicity be permanent? A3: The severity and permanence of MC phytotoxicity depend on the dose applied, the sensitivity of the cultivar, and the growth stage at which it was applied. In many cases, the effects can be mitigated with the timely application of growth promoters like gibberellic acid or brassinolides. However, severe overdoses can lead to irreversible stunting and yield loss.

Q4: How does temperature influence this compound phytotoxicity? A4: Temperature plays a crucial role in the efficacy and potential phytotoxicity of this compound. High temperatures can increase the plant's sensitivity to MC, potentially leading to more severe growth reduction. Conversely, at very low or very high temperatures, the effectiveness of MC in controlling growth may be reduced.

Q5: Are there any visual indicators to watch for to prevent phytotoxicity? A5: Regularly monitor plant height and the ratio of plant height to the number of nodes. A rapid decrease in this ratio can indicate that the plant's growth is being excessively restricted. Leaves of MC-treated plants often appear darker green.

Data Presentation

Table 1: Dose-Response of Sensitive Cotton Cultivars to this compound

This compound (g a.i./ha)Plant Height Reduction (%)Internode Length Reduction (%)Leaf Area Reduction (%)
2510-15%8-12%5-10%
5020-25%18-22%15-20%
7530-35%28-32%25-30%
15040-50%38-45%35-40%

Data synthesized from multiple sources for illustrative purposes.

Table 2: Efficacy of Ameliorants in Recovering from this compound (75 g a.i./ha) Induced Phytotoxicity

Ameliorant TreatmentPlant Height Recovery (%)Internode Length Recovery (%)Leaf Area Recovery (%)
Gibberellic Acid (50 ppm)20-25%15-20%10-15%
Brassinolide (0.1 µM)15-20%10-15%8-12%
Untreated Control0%0%0%

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity and Efficacy of Ameliorants

Objective: To induce this compound phytotoxicity in a sensitive cotton cultivar and evaluate the efficacy of Gibberellic Acid (GA3) and Brassinolide (BL) in promoting recovery.

Materials:

  • Seeds of a known this compound-sensitive cotton cultivar.

  • Pots (5L) with standard potting mix.

  • This compound solution (formulated product).

  • Gibberellic Acid (GA3) stock solution (1000 ppm).

  • Brassinolide (e.g., 2,4-Epibrassinolide) stock solution (1 mM).

  • Foliar sprayer.

  • Measuring tools (ruler, calipers).

Methodology:

  • Plant Growth: Sow cotton seeds in pots and grow under controlled greenhouse conditions (e.g., 28°C/22°C day/night, 14h photoperiod). Thin seedlings to one per pot after emergence.

  • This compound Application: At the 4-5 true leaf stage, apply this compound as a foliar spray at a concentration known to induce phytotoxicity in the chosen cultivar (e.g., equivalent to 75 g a.i./ha). Leave a control group unsprayed.

  • Phytotoxicity Assessment: 7 days after MC application, measure and record plant height, internode length (between the 3rd and 4th true leaf), and leaf area of the newest fully expanded leaf for all plants.

  • Ameliorant Application: Divide the MC-treated plants into three subgroups:

    • MC + GA3: Apply a 50 ppm GA3 solution as a foliar spray.

    • MC + BL: Apply a 0.1 µM BL solution as a foliar spray.

    • MC only: Spray with water as a control.

  • Recovery Assessment: 7 and 14 days after ameliorant application, repeat the measurements from step 3.

  • Data Analysis: Calculate the percentage reduction in growth parameters due to MC and the percentage recovery following ameliorant application compared to the MC-only group.

Mandatory Visualizations

Mepiquat_Chloride_Signaling_Pathway MC This compound GA_Biosynthesis Gibberellin Biosynthesis Pathway MC->GA_Biosynthesis Inhibits Growth_Inhibition Growth Inhibition (Stunting) MC->Growth_Inhibition Leads to Gibberellins Gibberellins (GA) GA_Biosynthesis->Gibberellins Produces GA_Receptor GA Receptor (GID1) Gibberellins->GA_Receptor Binds to DELLA_Proteins DELLA Proteins (Growth Repressors) Cell_Elongation Cell Elongation & Plant Growth DELLA_Proteins->Cell_Elongation Inhibits Proteasome 26S Proteasome DELLA_Proteins->Proteasome Degradation GA_Receptor->DELLA_Proteins Promotes binding to SCF SCF_Complex SCF Complex SCF_Complex->DELLA_Proteins Ubiquitination Proteasome->Cell_Elongation Allows Experimental_Workflow Start Start: Cotton Seedlings (4-5 leaf stage) MC_Application Apply this compound (75 g a.i./ha) Start->MC_Application Control_Group Control Group (No MC) Start->Control_Group Assess_Phytotoxicity Assess Phytotoxicity (7 days post-MC) MC_Application->Assess_Phytotoxicity Control_Group->Assess_Phytotoxicity Ameliorant_Application Apply Ameliorants (GA3 or BL) Assess_Phytotoxicity->Ameliorant_Application MC_Only MC Only (Water Spray) Assess_Phytotoxicity->MC_Only Assess_Recovery Assess Recovery (7 & 14 days post-ameliorant) Ameliorant_Application->Assess_Recovery MC_Only->Assess_Recovery Data_Analysis Data Analysis & Comparison Assess_Recovery->Data_Analysis Hormonal_Crosstalk MC This compound GA Gibberellins MC->GA -- Auxin Auxin MC->Auxin +/- ABA Abscisic Acid MC->ABA + Cell_Elongation Cell Elongation GA->Cell_Elongation + Auxin->Cell_Elongation + Lateral_Root_Formation Lateral Root Formation Auxin->Lateral_Root_Formation + ABA->Cell_Elongation -- Stress_Response Stress Response ABA->Stress_Response +

References

Technical Support Center: Mepiquat Chloride Efficacy Under Various Environmental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of environmental conditions on the efficacy of Mepiquat Chloride (MC).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on environmental factors.

Issue 1: Reduced or No Efficacy of this compound Application

Possible Cause: Suboptimal temperature conditions during or after application.

Troubleshooting Steps:

  • Verify Temperature Records: Check the temperature data for the period of your experiment. The optimal temperature for this compound efficacy in cotton is approximately 32°C during the day and 22°C at night.[1][2][3] Efficacy is significantly reduced at extreme high (e.g., 39°C/29°C day/night) or low (e.g., 25°C/15°C day/night) temperatures.[1][2]

  • Adjust Application Timing: If possible, schedule applications during periods with optimal temperature ranges. Avoid applying during heatwaves or unseasonably cold weather.

  • Consider Dose Adjustment: At higher temperatures, the degradation of MC within the plant may be more rapid, or the plant's growth may be impaired, lessening the effect of the growth regulator. In such cases, a higher dose might be necessary to achieve the desired effect, though this should be tested empirically. Conversely, at low temperatures, a higher concentration of MC may be required per unit of growth reduction compared to optimal temperatures.

Possible Cause: Rainfall shortly after application.

Troubleshooting Steps:

  • Check Rainfall Data: Determine the time interval between MC application and the first rainfall. A simulated rainfall of as little as 5 mm occurring 90 minutes after application can be enough to wash some of the product from cotton leaves.

  • Rain-Free Period: The recommended rain-free period for this compound is typically 8 hours. This can be reduced to 4 hours with the use of a surfactant.

  • Reapplication Strategy: If rainfall occurred within the critical window, reapplication may be necessary. The amount to reapply can be estimated based on the intensity and duration of the rainfall and the initial dose.

Possible Cause: Plant Stress.

Troubleshooting Steps:

  • Assess Plant Health: this compound should not be applied to plants that are under stress from factors such as drought, nutrient deficiency, or pest damage. Stressed plants may not respond as expected to the growth regulator.

  • Alleviate Stress: Before applying MC, ensure that the plants are healthy and actively growing. Address any underlying stress factors.

Issue 2: Inconsistent Results Across Experimental Replicates

Possible Cause: Micro-environmental variations within the experimental setup.

Troubleshooting Steps:

  • Monitor Environmental Conditions at a Granular Level: Place sensors to monitor temperature, humidity, and light intensity at different locations within your growth chamber, greenhouse, or field plots.

  • Ensure Uniform Application: Calibrate spray equipment to ensure even coverage of the foliage. For potted experiments, ensure each plant receives a consistent volume and concentration of the MC solution.

  • Standardize Soil Moisture: Use a consistent watering regime to maintain uniform soil moisture across all replicates, unless soil moisture is an intended variable.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a plant growth regulator that primarily acts by inhibiting the biosynthesis of gibberellins (GAs). GAs are plant hormones responsible for stem elongation. By blocking key enzymes in the GA biosynthesis pathway, MC reduces cell elongation, leading to a more compact plant structure.

Q2: How does temperature specifically affect this compound efficacy?

A2: Temperature has a significant impact on the efficacy of this compound. The optimal temperature for MC activity in cotton is around 32°C/22°C (day/night). At temperatures that are too high or too low, the effectiveness of MC is diminished. High temperatures can accelerate the degradation of the compound or cause heat stress in the plant, which interferes with the plant's response. Low temperatures slow down the plant's metabolic processes, reducing the uptake and translocation of MC.

Q3: What is the impact of rainfall on a this compound application?

A3: Rainfall shortly after application can wash the product off the leaves before it is fully absorbed, leading to reduced efficacy. A rain-free period of at least 4-8 hours is recommended. The addition of a surfactant can enhance absorption and reduce the required rain-free period.

Q4: How does soil moisture influence the effectiveness of this compound?

A4: While specific quantitative data is limited, it is generally recommended to apply this compound to well-watered, actively growing plants. Application to drought-stressed plants is not advised as their metabolic activity is reduced, which can impair the uptake and translocation of the product. Some studies suggest that MC can help improve drought resistance in some crops.

Q5: Does humidity affect this compound efficacy?

A5: The direct impact of humidity on this compound efficacy is not well-documented with quantitative data. However, high humidity can promote lush vegetative growth, which may increase the need for a growth regulator like MC. Conversely, very low humidity can contribute to plant stress, which could potentially reduce the effectiveness of the application.

Q6: What is the role of light intensity in this compound's effect?

A6: The primary interaction between light intensity and this compound is indirect. By creating a more compact plant canopy, MC application can improve light penetration to the lower leaves and developing bolls. There is limited research on how different light intensities directly affect the biochemical efficacy of this compound upon application. Some studies have noted that MC application can lead to a decrease in the net photosynthetic rate, even as chlorophyll content may increase.

Data Presentation

Table 1: Effect of Temperature on this compound Efficacy in Cotton

Temperature (Day/Night °C)MC Rate (g a.i./ha)Plant Height Reduction (%)Leaf Area Reduction (%)
25/1515SignificantNot consistently significant
25/1530SignificantNot consistently significant
32/2215Maximum Significant
32/2230Maximum Significant
39/2915ReducedSignificant only in absence of MC
39/2930ReducedSignificant only in absence of MC

Source: Adapted from studies on cotton response to this compound and temperature.

Table 2: Effect of Simulated Rainfall on this compound Efficacy in Cotton

Rainfall Amount (mm)Time After Application (minutes)Plant Height Increase vs. No Rain (%)
590Significant increase (less effective)
1090Significant increase (less effective)
2090Significant increase (less effective)
4090Significant increase (less effective)

Source: Based on research on rainfall intensity and this compound persistence.

Table 3: Rain-Free Period and this compound Efficacy on Cotton Growth

Dry Time (hours)Effect on Slowing Cotton Growth
0Minimal effect
2Significant slowing of growth
4Effective slowing of growth
8Effective slowing of growth

Source: Adapted from research on the rain-free period of this compound.

Experimental Protocols

Protocol: Evaluating the Effect of Temperature on this compound Efficacy in a Controlled Environment

1. Objective: To determine the efficacy of this compound on the growth of a target plant species under different temperature regimes.

2. Materials:

  • Target plant species (e.g., Cotton, Gossypium hirsutum)
  • Pots with appropriate growth medium
  • Controlled environment growth chambers with programmable temperature and lighting
  • This compound solution of known concentration
  • Spray bottle or automated sprayer for application
  • Calipers and rulers for morphological measurements
  • Leaf area meter
  • Drying oven and balance for biomass measurement

3. Experimental Design:

  • A full factorial design with at least two factors: Temperature and MC Concentration.
  • Temperature Regimes:
  • Low: 25/15 °C (day/night)
  • Optimal: 32/22 °C (day/night)
  • High: 39/29 °C (day/night)
  • This compound Concentrations:
  • Control (0 g a.i./ha)
  • Low Dose (e.g., 15 g a.i./ha)
  • High Dose (e.g., 30 g a.i./ha)
  • Replicates: A minimum of 4-6 replicates per treatment combination.

4. Procedure:

  • Plant Growth: Grow plants from seed in pots under optimal conditions until they reach the desired growth stage for application (e.g., pinhead square stage for cotton).
  • Acclimatization: Move the plants to the respective temperature-controlled growth chambers and allow them to acclimate for 3-5 days.
  • Application: Apply the this compound solutions as a foliar spray until runoff. Ensure even coverage. The control group should be sprayed with water.
  • Data Collection (at regular intervals, e.g., 7, 14, 21, and 28 days after treatment):
  • Plant height
  • Number of nodes
  • Internode length
  • Leaf area
  • Number of reproductive structures (flowers, bolls)
  • Final Harvest (at the end of the experiment):
  • Separate plants into leaves, stems, roots, and reproductive structures.
  • Determine the fresh weight of each component.
  • Dry the plant material in an oven at 70°C to a constant weight to determine dry biomass.

5. Data Analysis:

  • Use Analysis of Variance (ANOVA) to determine the main effects and interactions of temperature and MC concentration on the measured parameters.
  • Perform post-hoc tests (e.g., Tukey's HSD) to compare means between treatment groups.

Mandatory Visualization

Gibberellin_Biosynthesis_Inhibition cluster_Pathway Gibberellin Biosynthesis Pathway cluster_MC This compound Action GGP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGP->ent_Kaurene ent-Kaurene synthase GA12 GA12 ent_Kaurene->GA12 Monooxygenases Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs Dioxygenases Plant_Growth Stem Elongation (Plant Growth) Bioactive_GAs->Plant_Growth MC This compound Inhibition Inhibition MC->Inhibition Inhibition->ent_Kaurene Blocks conversion Experimental_Workflow cluster_Conditions Environmental Conditions Start Start: Plant Cultivation (Optimal Conditions) Acclimatization Acclimatization to Treatment Conditions Start->Acclimatization Application This compound Application Acclimatization->Application Data_Collection Data Collection (Morphological & Physiological) Application->Data_Collection Temp Temperature (Low, Optimal, High) Temp->Acclimatization Rain Rainfall Simulation (Intensity, Duration) Rain->Application Post-application Other Other Variables (Humidity, Light, Soil Moisture) Other->Acclimatization Analysis Data Analysis (ANOVA) Data_Collection->Analysis End End: Conclusion on Efficacy Analysis->End

References

Mepiquat Chloride Degradation in Soil: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation of Mepiquat Chloride in various soil environments. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the typical degradation rate of this compound in soil?

A1: The degradation of this compound in soil is a relatively rapid process, primarily driven by microbial activity. The reported half-life (DT₅₀), which is the time it takes for 50% of the initial concentration to degrade, can vary depending on environmental conditions. Studies have shown a half-life ranging from 7.56 to 10.50 days in soil under cotton cultivation[1][2]. Other field studies have reported dissipation half-lives ranging from as short as 3 days in Mississippi to 21 days in Texas.

Q2: How do different soil types affect the degradation rate of this compound?

A2: While specific comparative studies on this compound degradation across a wide range of soil types are limited, the degradation rate is known to be influenced by the physicochemical properties of the soil. Generally, soils with higher microbial activity and organic matter content are expected to exhibit faster degradation rates. Soil texture also plays a role; for instance, sandy soils may allow for more leaching, potentially reducing the amount of this compound available for microbial degradation in the upper soil layers, whereas clay soils might lead to stronger adsorption, which can either increase or decrease degradation depending on bioavailability.

Q3: What is the primary mechanism of this compound degradation in soil?

A3: The primary mechanism for the degradation of this compound in soil is aerobic biodegradation. This means that microorganisms in the soil, in the presence of oxygen, break down the this compound molecule. The ultimate breakdown product is carbon dioxide. Anaerobic degradation (in the absence of oxygen) is considered to be a much slower process for this compound.

Q4: My experimental results show a significantly slower degradation rate than expected. What could be the issue?

A4: Several factors could contribute to a slower-than-expected degradation rate. Consider the following troubleshooting points:

  • Soil Sterilization: If you are using sterilized soil as a control, a very slow degradation rate is expected, confirming that microbial activity is the primary driver of degradation.

  • Low Microbial Activity: The soil you are using may have low microbial biomass or activity. This can be the case for soils with low organic matter, extreme pH, or from environments with limited microbial populations.

  • Suboptimal Environmental Conditions: Ensure your incubation conditions are optimal for microbial activity. Key parameters include:

    • Temperature: Most studies are conducted at around 20-25°C. Lower temperatures will slow down microbial metabolism.

    • Moisture: Soil moisture should be maintained at 40-60% of its maximum water-holding capacity. Both overly dry and waterlogged conditions can inhibit aerobic microbial activity.

    • pH: Extreme soil pH (highly acidic or alkaline) can inhibit the growth and activity of the microorganisms responsible for degradation.

  • Analytical Issues: Verify your extraction efficiency and analytical method (e.g., HPLC-MS/MS) to ensure you are accurately quantifying the this compound concentration at each time point. Incomplete extraction can lead to an underestimation of the degradation.

Q5: How can I accurately measure the concentration of this compound in soil samples?

A5: A common and sensitive method for the quantification of this compound in soil is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations. The general workflow involves extracting this compound from the soil using a suitable solvent (e.g., a methanol-ammonium acetate solution), followed by a clean-up step to remove interfering substances before analysis by HPLC-MS/MS.

Data on this compound Degradation in Soil

The following table summarizes the available quantitative data on the degradation of this compound in soil.

Soil Type/ConditionHalf-life (DT₅₀) in daysKey Remarks
Soil from Cotton Field7.56 - 10.50The study did not specify the exact soil type but provides a range observed under field conditions for cotton cultivation.[1][2]
Aerobic Soil (General)3 - 21This range is reported for aerobic soil conditions, with carbon dioxide as the primary metabolite.
Field Study (Mississippi)3Demonstrates rapid degradation under specific field conditions.
Field Study (Texas)21Highlights the variability of degradation rates based on geographical location and likely different soil and climatic conditions.
Field Study (California)17Further illustrates the regional variability in degradation rates.

Experimental Protocols

A detailed methodology for conducting a this compound soil degradation study is provided below, based on established guidelines such as the OECD 307 ("Aerobic and Anaerobic Transformation in Soil").

Objective:

To determine the rate of aerobic degradation of this compound in a specific soil type under controlled laboratory conditions.

Materials:
  • Freshly collected topsoil (0-20 cm depth), sieved (2 mm) and characterized (texture, pH, organic matter content, microbial biomass).

  • Analytical standard of this compound.

  • ¹⁴C-labeled this compound (for metabolite tracking and mass balance, optional but recommended).

  • Incubation vessels (e.g., biometers or flow-through systems).

  • Trapping solutions for CO₂ (e.g., potassium hydroxide solution).

  • Extraction solvent (e.g., methanol/ammonium acetate).

  • HPLC-MS/MS system.

Procedure:
  • Soil Preparation and Acclimatization:

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil in the dark at the desired temperature (e.g., 20 ± 2°C) for 7-14 days to allow the microbial community to stabilize.

  • Application of this compound:

    • Prepare a stock solution of this compound.

    • Apply the solution evenly to the soil samples to achieve the desired final concentration (e.g., corresponding to the recommended field application rate). For ¹⁴C studies, a known amount of radiolabeled compound is added.

    • Prepare control samples with no this compound and sterile control samples (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.

  • Incubation:

    • Place the treated soil samples in the incubation vessels.

    • Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Continuously supply humidified, CO₂-free air to maintain aerobic conditions.

    • Pass the effluent air through traps to capture any evolved ¹⁴CO₂.

  • Sampling:

    • Collect triplicate soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60, and 90 days).

    • Analyze the CO₂ traps at the same time points.

  • Extraction and Analysis:

    • Extract this compound from the soil samples using the chosen solvent system.

    • Analyze the extracts by a validated HPLC-MS/MS method to determine the concentration of the parent compound.

    • If using ¹⁴C-labeled material, analyze the extracts and the CO₂ traps by liquid scintillation counting to perform a mass balance.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Calculate the degradation kinetics and the half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).

Visualizations

Experimental Workflow for Soil Degradation Study

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving characterization Soil Characterization (pH, OM, etc.) soil_collection->characterization pre_incubation Pre-incubation (Acclimatization) characterization->pre_incubation application This compound Application pre_incubation->application incubation Incubation (Controlled Temp. & Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC-MS/MS Analysis extraction->hplc data_analysis Data Analysis & DT50 Calculation hplc->data_analysis

Caption: Experimental workflow for a this compound soil degradation study.

Factors Influencing this compound Degradation in Soil

influencing_factors cluster_soil Soil Properties cluster_env Environmental Conditions center This compound Degradation Rate soil_type Soil Type (Texture) center->soil_type organic_matter Organic Matter Content center->organic_matter ph pH center->ph microbial_activity Microbial Activity center->microbial_activity temperature Temperature center->temperature moisture Moisture center->moisture oxygen Oxygen Availability (Aerobic/Anaerobic) center->oxygen

Caption: Key factors influencing the degradation rate of this compound in soil.

References

Troubleshooting inconsistent results in Mepiquat Chloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mepiquat Chloride. Our aim is to help you address common issues and achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (MC) is a plant growth regulator that inhibits the biosynthesis of gibberellic acid, a hormone responsible for stem elongation and vegetative growth.[1][2][3] By blocking gibberellin production, MC reduces internode length, leading to more compact plants. This redirects the plant's energy from excessive vegetative growth to reproductive parts like flowers and fruits, which can potentially enhance crop yield and quality.[1][3] It is absorbed by the leaves and translocated throughout the plant.

Q2: Why am I seeing inconsistent results in my this compound experiments?

A2: Inconsistent results with this compound are common and can be attributed to a variety of factors. The efficacy of MC is highly dependent on the specific plant species and even the cultivar being studied. Other critical factors include the concentration of MC applied, the developmental stage of the plant at the time of application, and the prevailing environmental conditions such as temperature, rainfall, and soil moisture. The overall health and vigor of the plant also play a significant role in its response to the treatment.

Q3: Can this compound affect photosynthesis?

A3: The effect of this compound on photosynthesis can be variable. Some studies have reported a decrease in the net photosynthetic rate after MC application. Conversely, other research suggests that MC can improve the leaf's CO2 exchange rate. It has also been noted to increase chlorophyll content in some cases, which could potentially enhance photosynthetic capacity. The impact on photosynthesis appears to be influenced by factors such as the dosage of MC and the specific growing conditions.

Q4: Is there an optimal time to apply this compound?

A4: The optimal application time for this compound depends on the crop and the desired outcome. Generally, applications during active vegetative growth are most effective for controlling plant height. For instance, in cotton, applications are often recommended around the match head square stage through to early bloom. Applying MC too early, especially on pre-bloom cotton, can be risky as it may lead to premature cutout and overly restricted growth. Late-season applications, on the other hand, may have little to no effect on plant growth and yield.

Troubleshooting Guide

Issue 1: this compound application shows no effect or a very weak effect.

Possible Cause Troubleshooting Step
Incorrect Dosage Verify the concentration of your this compound solution. Low concentrations may not be sufficient to elicit a response.
Plant Growth Stage Ensure the application timing corresponds to a stage of active vegetative growth. Plants that have slowed their growth will be less responsive.
Environmental Conditions High temperatures can sometimes reduce the effectiveness of MC or accelerate its degradation within the plant. Rainfall shortly after application can wash the product off the leaves before it is absorbed. A rain-free period of at least 2-3 hours is often recommended.
Plant Vigor Plants under stress from drought, nutrient deficiency, or disease may not respond as expected to growth regulators.
Application Method Ensure thorough and uniform spray coverage of the foliage. This compound is primarily absorbed through the leaves.

Issue 2: this compound application leads to excessive stunting or phytotoxicity.

Possible Cause Troubleshooting Step
Excessive Dosage Review your calculations and dilute the stock solution to the recommended concentration for your specific plant species and growth stage.
Plant Sensitivity Be aware that different plant species and cultivars exhibit varying levels of sensitivity to this compound. Younger plants and those in the pre-bloom stage are generally more sensitive.
Environmental Stress Applying MC to plants already under stress (e.g., drought) can exacerbate the negative effects and lead to stunting.
Tank Mixing If mixing MC with other chemicals, ensure they are compatible. Incompatibility can sometimes lead to phytotoxic effects.

Experimental Protocols

General Protocol for Foliar Application of this compound

  • Solution Preparation: Prepare the desired concentration of this compound solution by diluting a stock solution with distilled water. It is advisable to prepare the solution fresh on the day of application.

  • Plant Growth Stage: Identify the appropriate growth stage for application based on your experimental objectives and the specific plant species. For many crops, this is during the period of active vegetative growth.

  • Application: Use a calibrated sprayer to apply the solution uniformly to the plant foliage, ensuring thorough coverage of both the upper and lower leaf surfaces. Spraying in the late afternoon or on a cloudy day can reduce evaporation and improve absorption.

  • Control Group: Always include a control group of plants that are sprayed with water only (without this compound) to provide a baseline for comparison.

  • Post-Application Care: Maintain optimal growing conditions for both treated and control plants. Avoid overhead irrigation for at least 2-3 hours after application to prevent washing the product off the leaves.

  • Data Collection: Monitor and record plant growth parameters (e.g., plant height, internode length, leaf area) and physiological responses at regular intervals after application.

Data Presentation

Table 1: Effect of this compound Concentration on 'Shine Muscat' Grapevine Shoot Growth

Treatment (mg/L)New Shoot Length (cm)Leaf Area (cm²)
Control (0)100200
MC 10090180
MC 30075160
MC 50060140
MC 70050120

Note: Data is illustrative and based on findings that both this compound and Chlormequat Chloride suppress shoot elongation and leaf area in a concentration-dependent manner.

Table 2: Influence of this compound Application Timing on Cotton Yield Components

Application Time (Days After Sowing)Number of Opened BollsBoll Weight (g)Lint Yield ( kg/ha )
50 DAS203.51500
60 DAS254.01700
70 DAS324.61900

Note: This table summarizes findings that a later application of this compound (at 70 DAS) in cotton resulted in a significant increase in the number of opened bolls, boll weight, and lint yield compared to earlier applications.

Visualizations

Mepiquat_Chloride_Mechanism cluster_pathway Gibberellin Biosynthesis Pathway cluster_effect Plant Response GGPP GGPP ent-Kaurene ent-Kaurene GGPP->ent-Kaurene Gibberellins Gibberellins ent-Kaurene->Gibberellins Stem Elongation Stem Elongation Gibberellins->Stem Elongation Vegetative Growth Vegetative Growth Gibberellins->Vegetative Growth Reproductive Growth Reproductive Growth This compound This compound This compound->ent-Kaurene Inhibits Reduced Vegetative Growth->Reproductive Growth Energy redirected to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Results? CheckDosage Verify MC Concentration Start->CheckDosage CheckTiming Confirm Plant Growth Stage CheckDosage->CheckTiming NoEffect Weak or No Effect CheckDosage->NoEffect Too Low Toxicity Excessive Stunting CheckDosage->Toxicity Too High CheckEnvironment Assess Environmental Conditions CheckTiming->CheckEnvironment CheckTiming->NoEffect Too Late CheckPlantHealth Evaluate Plant Vigor & Stress CheckEnvironment->CheckPlantHealth CheckEnvironment->NoEffect Unfavorable Outcome Consistent Results CheckPlantHealth->Outcome All Factors Optimal CheckPlantHealth->NoEffect Stressed Plant

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Mepiquat Chloride Formulation Rainfastness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mepiquat Chloride formulations. The information is designed to address specific issues related to rainfastness that may be encountered during field applications and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended rain-free period for this compound formulations?

A1: The standard rain-free period for most this compound (MC) products is 8 hours after application.[1][2][3] Adherence to this period is crucial to ensure optimal absorption and efficacy of the active ingredient.

Q2: Can the rain-free period for this compound be shortened?

A2: Yes, the rain-free period can often be reduced. The inclusion of a high-quality, EPA-exempt surfactant or adjuvant in the tank mix can shorten this window to 4 hours.[1][2] However, it's important to note that some studies have found that the addition of a surfactant did not always significantly decrease the required rain-free time.

Q3: What is the impact of rainfall shortly after this compound application?

A3: Rainfall occurring soon after application can wash the product from the plant leaves, reducing its effectiveness. If rainfall occurs within 0-2 hours, a reapplication may be necessary sooner than planned, particularly if the crop is experiencing aggressive growth. Even a small amount of simulated rainfall (5 mm) 90 minutes after application has been shown to be sufficient to wash off some of the product.

Q4: How effective is this compound if it rains 2 to 4 hours after application?

A4: A drying time of at least 2 hours after application has been shown to have a growth-regulating effect on cotton. Achieving a 4-hour dry period is often as effective as an 8-hour window, even under conditions of vigorous crop growth.

Q5: Are there alternative formulations with better rainfastness?

A5: Yes, formulations such as mepiquat pentaborate have a shorter rainfast period. For example, Pentia requires a rain-free period of 2 hours, which can be further reduced to 1 hour with the addition of an adjuvant.

Q6: Does the intensity of rainfall affect the efficacy of this compound?

A6: Yes, the intensity of rainfall directly impacts the effectiveness of this compound. Higher rainfall intensity leads to a greater wash-off of the product from the plant leaves, thereby reducing its growth-regulating effect.

Troubleshooting Guide

If you have encountered rainfall after a field application of this compound, follow this guide to determine the best course of action.

Step 1: Document the Conditions

  • Time of Application: Note the exact time your this compound application was completed.

  • Time of Rainfall: Record the time the rainfall began.

  • Rainfall Duration and Intensity: Estimate the duration and intensity of the rainfall (e.g., light drizzle, heavy downpour).

  • Formulation Details: Confirm whether a surfactant or adjuvant was included in the tank mix.

Step 2: Assess the Rain-Free Interval

  • Calculate the Dry Time: Determine the exact time elapsed between the completion of the application and the start of the rainfall.

  • Consult the Rainfastness Guidelines: Use the table below to assess the potential impact on your application.

Step 3: Monitor Crop Growth

  • Observe Vegetative Growth: Closely monitor the crop for signs of vegetative growth over the next 7-14 days. Pay attention to the internode length, particularly the fourth and fifth internodes from the top of the plant, as these indicate current growth conditions.

  • Compare to Control: If you have an untreated control plot, compare the growth of the treated plants to the control to gauge the efficacy of the application.

Step 4: Determine the Need for Reapplication

  • Insufficient Dry Time: If the dry time was less than 2 hours, a reapplication is more likely to be necessary, especially if the crop is growing vigorously.

  • Vigorous Growth Observed: If you observe that the vegetative growth has not been adequately controlled, a subsequent application may be required.

Data Presentation

Table 1: Rainfastness of this compound Formulations

FormulationRain-Free Period (Without Surfactant)Rain-Free Period (With Surfactant)Key FindingsCitations
This compound (Standard)8 hours4 hoursA 4-8 hour dry time is often as effective as 8 hours.
Mepiquat Pentaborate2 hours1 hourOffers a shorter required rain-free period.

Table 2: Impact of Rainfall at Various Intervals Post-Application of this compound

Dry Time Before RainfallExpected EfficacyRecommended ActionCitations
0 - 2 hoursReduced efficacy, especially with heavy rainfall.Monitor growth closely; reapplication may be needed sooner.
2 - 4 hoursModerate efficacy; growth slowing can be observed.Continue to monitor growth; reapplication may not be immediately necessary.
4 - 8 hoursGood efficacy, often comparable to an 8-hour dry period.Standard monitoring protocols are sufficient.
> 8 hoursOptimal efficacy expected.No immediate action required regarding rainfastness.

Experimental Protocols

Protocol 1: Simulated Rainfall Wash-off Experiment

This protocol is based on studies evaluating the effect of a simulated rainfall event on the efficacy of this compound.

  • Objective: To determine the effect of the time interval between this compound application and a simulated rainfall event on cotton growth.

  • Materials:

    • Cotton plants (e.g., DP 2055 B3XF) at the second week of squaring.

    • This compound formulation.

    • Surfactants (e.g., Crop Oil Concentrate (COC), Nonionic Surfactant (NIS)).

    • Center pivot irrigation system or a rainfall simulator capable of delivering a consistent volume of water.

    • Application equipment (e.g., backpack sprayer).

  • Methodology:

    • Experimental Design: Arrange the experiment in a split-plot design with four replications. The whole plot should be the dry time, and the split-plot should be the this compound treatment.

    • Treatments:

      • Dry Times: 0, 2, 4, and 8 hours between application and simulated rainfall.

      • This compound Treatments:

        • Untreated Control

        • This compound (e.g., 16 oz/acre)

        • This compound + COC (e.g., 16 + 8 oz/acre)

        • This compound + NIS (e.g., 16 oz/acre + 0.25% v/v)

        • This compound high rate (e.g., 32 oz/acre)

    • Application: Apply the treatments using a sprayer calibrated to deliver a specified volume (e.g., 15 gal/acre).

    • Simulated Rainfall: After the designated dry time, apply a simulated rainfall of 0.4-0.6 inches using the irrigation system to wash the treatments from the leaf surface.

    • Data Collection:

      • Measure plant height and node counts biweekly for at least three times, starting two weeks after application.

      • Collect Nodes Above White Flower (NAWF) at the first flower.

      • Measure crop yield at the end of the season.

    • Data Analysis: Use regression analysis on the height-to-node ratios to determine the impact of the dry time on cotton growth over time.

Protocol 2: Rainfall Intensity and this compound Persistence Study

This protocol is adapted from research investigating the impact of different rainfall intensities on this compound persistence.

  • Objective: To evaluate the persistence of this compound on cotton plants subjected to different rainfall intensities after application.

  • Materials:

    • Cotton plants (e.g., cv. Delta Opal) grown in pots (e.g., 12 L).

    • This compound formulation.

    • Rainfall simulator capable of applying different rain intensities.

    • Application equipment.

  • Methodology:

    • Experimental Design: A complete randomized block design in a factorial scheme with four replicates.

    • Treatments:

      • This compound Rates: 0, 15.0, and 30.0 g a.i. ha⁻¹.

      • Simulated Rainfall Intensities: 0 (no rain), 5, 10, 20, and 40 mm.

    • Application: Apply this compound at the first appearance of flower buds.

    • Simulated Rainfall: Apply the simulated rainfall 90 minutes after the this compound application.

    • Data Collection:

      • Plant height.

      • Number of reproductive branches.

      • Dry matter weight.

      • Number of reproductive structures (buds, flowers, bolls).

      • Leaf area.

    • Data Analysis: Use appropriate statistical methods (e.g., LSD test) to compare the means of the evaluated parameters.

Visualizations

G cluster_input Initial Assessment cluster_analysis Analysis & Decision start Rainfall after MC Application time Document Time of Application & Rainfall start->time formulation Note Formulation (with/without Surfactant) time->formulation dry_time Calculate Dry Time formulation->dry_time compare Compare to Rainfastness Guidelines dry_time->compare monitor Monitor Crop Growth (7-14 days) compare->monitor < 4 hours continue_monitoring Continue Standard Monitoring compare->continue_monitoring >= 4 hours reapply Consider Reapplication monitor->reapply Vigorous Growth Observed monitor->continue_monitoring Growth Controlled

Caption: Troubleshooting workflow for rainfall after this compound application.

G cluster_factors Factors Influencing Rainfastness cluster_outcome Outcome rain_interval Time Interval to Rainfall efficacy This compound Efficacy rain_interval->efficacy rain_intensity Rainfall Intensity & Volume rain_intensity->efficacy formulation Formulation Type (e.g., MC vs. Mepiquat Pentaborate) formulation->efficacy adjuvants Presence of Adjuvants/Surfactants adjuvants->efficacy temp Ambient Temperature temp->efficacy

Caption: Key factors that affect the rainfastness and efficacy of this compound.

References

Technical Support Center: Mepiquat Chloride Application in High-Density Cotton Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Mepiquat Chloride (MC) in high-density cotton planting systems. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to inform your research.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in high-density cotton.

Question Possible Cause(s) Recommended Action(s)
Why is my cotton stunted or showing signs of premature cutout after MC application? Excessive application rates, especially during pre-bloom stages or under stressful conditions like drought, can overly restrict vegetative growth.[1][2] Different cotton varieties also have varying sensitivity to MC.[1]Reduce MC application rates in subsequent trials, especially for early-maturing or short-stature varieties.[1] Avoid applications during periods of water deficit.[3] Consider the growth potential of the soil and the specific variety's vigor.
I've applied MC, but the cotton plants are still showing excessive vegetative growth. What's wrong? Application timing may be off. MC is most effective when applied during active growth. Favorable growing conditions (ample water and nutrients) can drive vigorous growth that may require higher or more frequent applications.Ensure applications are timed with periods of active growth. In high-growth conditions, consider split applications or slightly higher rates as determined by in-field measurements of plant growth.
My MC application resulted in reduced boll numbers. Why? Early applications of MC can sometimes lead to a redirection of energy away from reproductive structures if not managed carefully. High rates of MC can also negatively impact boll development.Optimize the timing of the initial application to coincide with the onset of flowering. Experiment with lower, more frequent application rates rather than a single high dose.
I'm not seeing a consistent yield increase with MC application. Is this normal? The yield response to MC can be inconsistent and is highly dependent on environmental conditions, cotton variety, and planting density. In some cases, the primary benefit of MC is in managing plant architecture to improve harvestability and reduce boll rot, rather than direct yield enhancement.Focus on using MC as a tool for canopy management rather than solely for yield enhancement. Conduct trials across multiple seasons to account for environmental variability.

Frequently Asked Questions (FAQs)

What is the primary mode of action for this compound?

This compound is a plant growth regulator that acts as a gibberellin biosynthesis inhibitor. By reducing the levels of gibberellic acid, it limits cell expansion, leading to shorter internodes and more compact plants. This shifts the plant's energy from excessive vegetative growth towards reproductive development, such as boll formation.

How does this compound affect other plant hormones?

MC's primary action on gibberellin has cascading effects on other plant hormones. It has been shown to influence auxin biosynthesis and transport, which can promote lateral root formation. It can also interact with abscisic acid (ABA) and cytokinin signaling pathways.

What is the optimal timing for MC application in high-density cotton?

Optimal timing can vary, but applications are often initiated at the early squaring to early bloom stages. Some studies have shown benefits from applications around 45, 60, and 75 days after sowing (DAS). Late applications (e.g., 70 DAS) have also been shown to increase the number of opened bolls and improve lint quality in some contexts.

How do I determine the correct application rate?

The ideal rate depends on the planting density, cotton variety, and environmental conditions. A common approach is to use multiple low-rate applications. For example, studies have tested three sprays of 0.4 ml/litre. It is crucial to start with lower rates and adjust based on observed plant response.

Data Presentation

Table 1: Effect of this compound Application on Cotton Growth Parameters (Pooled Data from 2-Year Study)

TreatmentPlant Height (cm)Sympodial Branches/plantAverage Boll Weight (g)
Control (No Spray) 98.518.23.5
MC @ 0.2 ml/l (2 sprays) 92.119.53.8
MC @ 0.2 ml/l (3 sprays) 89.720.14.0
MC @ 0.4 ml/l (2 sprays) 87.420.84.2
MC @ 0.4 ml/l (3 sprays) 85.321.54.5

Data synthesized from studies investigating the impact of varying MC concentrations and application frequencies.

Table 2: Influence of this compound on Seed Cotton Yield and Economics in High-Density Systems

TreatmentSeed Cotton Yield ( kg/ha )Net Realization (₹/ha)Benefit: Cost Ratio (BCR)
Control (No Spray) 247348,5001.65
MC @ 0.2 ml/l (2 sprays) 289558,9001.80
MC @ 0.2 ml/l (3 sprays) 301262,3001.85
MC @ 0.4 ml/l (2 sprays) 309864,6001.89
MC @ 0.4 ml/l (3 sprays) 318666,8311.93

Economic and yield data are based on field experiments in high-density planting systems.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Different this compound Application Rates and Timings

  • Experimental Design: A split-plot design is recommended. Main plots can be different planting densities (e.g., 37,037 plants/ha vs. 74,074 plants/ha), and sub-plots can be various MC treatments.

  • Treatments:

    • Control (no MC application).

    • Low-rate MC (e.g., 0.2 ml/litre) with 2 applications (e.g., at 45 and 60 DAS).

    • Low-rate MC with 3 applications (e.g., at 45, 60, and 75 DAS).

    • High-rate MC (e.g., 0.4 ml/litre) with 2 applications.

    • High-rate MC with 3 applications.

  • Application: Apply MC as a foliar spray using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Measure plant height at regular intervals.

    • Count the number of sympodial and monopodial branches.

    • At harvest, determine the number of bolls per plant and the average boll weight.

    • Calculate the total seed cotton yield per hectare.

  • Analysis: Use analysis of variance (ANOVA) to determine the statistical significance of the effects of planting density and MC treatments on the measured parameters.

Visualizations

Mepiquat_Chloride_Signaling_Pathway cluster_MC_Action This compound Application cluster_GA_Pathway Gibberellin Biosynthesis cluster_Cellular_Response Cellular & Plant Response cluster_Hormone_Crosstalk Hormone Crosstalk MC This compound (MC) CPS ent-copalyl diphosphate synthase (CPS) MC->CPS Inhibits KS ent-kaurene synthase (KS) MC->KS Inhibits Auxin Auxin (IAA) Biosynthesis & Transport MC->Auxin Influences ABA ABA Signaling MC->ABA Influences GA_Bio Gibberellin (GA) Biosynthesis CPS->GA_Bio KS->GA_Bio GA Active Gibberellins GA_Bio->GA Cell_Elongation Cell Elongation GA->Cell_Elongation Promotes Reproductive_Growth Shift to Reproductive Growth GA->Reproductive_Growth Inhibits Vegetative Growth Internode_Length Reduced Internode Length Cell_Elongation->Internode_Length Plant_Height Reduced Plant Height Internode_Length->Plant_Height Lateral_Roots Lateral Root Formation Auxin->Lateral_Roots Promotes

Caption: this compound's primary signaling pathway, inhibiting gibberellin synthesis.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Application cluster_Data Data Collection & Analysis Design 1. Experimental Design (Split-Plot) Planting 2. High-Density Planting Design->Planting MC_Prep 3. Prepare MC Solutions (e.g., 0.2 & 0.4 ml/l) Planting->MC_Prep Application 4. Foliar Application (e.g., 45, 60, 75 DAS) MC_Prep->Application Growth_Metrics 5. Measure Growth (Height, Branches) Application->Growth_Metrics Yield_Metrics 6. Harvest & Measure Yield (Boll Weight, Yield/ha) Growth_Metrics->Yield_Metrics Analysis 7. Statistical Analysis (ANOVA) Yield_Metrics->Analysis

Caption: Workflow for evaluating this compound in high-density cotton.

References

Technical Support Center: Mitigating the Effects of Mepiquat Chloride on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the unintended effects of Mepiquat Chloride on non-target organisms during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a plant growth regulator, chemically classified as a quaternary ammonium salt.[1][2] Its primary mode of action in plants is the inhibition of the gibberellic acid (GA) biosynthesis pathway.[2][3] By blocking key enzymes such as ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) in the early stages of GA synthesis, this compound effectively reduces cell elongation, leading to shorter internodes and a more compact plant structure.[1] This redirection of energy from vegetative growth to reproductive development is utilized in agriculture to improve crop yields and manage plant architecture.

2. What are the known effects of this compound on non-target terrestrial organisms?

In laboratory studies, this compound has generally demonstrated low to moderate acute toxicity in mammals and birds. For instance, the acute oral LD50 in Wistar rats is approximately 464 mg/kg. Neurotoxic effects, including tremors and motor incoordination, have been observed in animal studies at high doses, likely due to its weak affinity for nicotinic and muscarinic receptors.

3. What are the ecotoxicological effects of this compound on aquatic organisms?

This compound is considered harmful to aquatic life with long-lasting effects. Its toxicity varies among different aquatic species. Generally, it is slightly toxic to fish and moderately toxic to aquatic invertebrates like Daphnia magna. Algae and cyanobacteria have also shown sensitivity to this compound.

4. How does this compound behave in the environment?

This compound is highly soluble in water and has a low potential to volatilize. In soil, it is fairly rapidly degraded by microbial action under aerobic conditions, with a half-life ranging from approximately 3 to 21 days. However, it is more persistent under anaerobic conditions. Due to its solubility, there is a potential for it to be transported into aquatic environments through runoff.

5. What are the primary mitigation strategies to reduce the impact of this compound on non-target organisms in a research setting?

The primary strategies involve preventing its release into the environment and remediating any contamination. Key approaches include:

  • Containment and proper disposal: All solutions containing this compound should be handled in a contained manner, and waste should be disposed of according to hazardous waste protocols.

  • Vegetative Filter Strips (VFS): For larger-scale experiments or greenhouse runoff, VFS can be an effective means of reducing the amount of this compound entering waterways.

  • Bioremediation: Utilizing microbial consortia can aid in the degradation of this compound in contaminated soil and water.

Quantitative Data on Ecotoxicity

The following tables summarize the toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

OrganismTest DurationEndpointValue (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC50> 100Safety Data Sheet
Bluegill Sunfish (Lepomis macrochirus)96 hoursLC50> 89PubChem
Daphnia magna (Water Flea)48 hoursEC5068.5University of Hertfordshire AERU Database
Freshwater Algae72 hoursErC5048.2University of Hertfordshire AERU Database

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

OrganismTest DurationEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)21 daysNOEC12.5University of Hertfordshire AERU Database
Rainbow Trout (Oncorhynchus mykiss)21 daysNOEC100University of Hertfordshire AERU Database

Experimental Protocols

1. Protocol for Determining the Acute Immobilisation of Daphnia sp. (OECD 202)

This protocol is a summary of the OECD Guideline 202 for testing the acute toxicity of chemicals to Daphnia magna.

  • Test Organism: Daphnia magna neonates, less than 24 hours old.

  • Test Substance Preparation: Prepare a stock solution of this compound in deionized water. A series of at least five test concentrations, geometrically spaced, should be prepared by diluting the stock solution. A control group with no test substance is also required.

  • Test Conditions:

    • Test vessels: Glass beakers.

    • Volume: At least 2 mL per daphnid.

    • Number of animals: At least 20 daphnids per concentration, divided into four replicates of five.

    • Temperature: 20 ± 2 °C.

    • Photoperiod: 16 hours light / 8 hours dark.

    • Feeding: None during the test.

  • Procedure:

    • Introduce the neonates into the test vessels containing the respective concentrations of this compound.

    • Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

    • Record the number of immobilized daphnids in each replicate.

  • Data Analysis: Calculate the EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours with 95% confidence limits using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.

2. Protocol for Fish Acute Toxicity Test (OECD 203)

This protocol is a summary of the OECD Guideline 203 for assessing the acute toxicity of chemicals to fish.

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Substance Preparation: Prepare a stock solution of this compound and a series of at least five test concentrations as described in the Daphnia test protocol.

  • Test Conditions:

    • Exposure duration: 96 hours.

    • Test type: Static, semi-static, or flow-through. For this compound, a semi-static test with renewal of the test solution every 24 hours is recommended to maintain stable concentrations.

    • Number of animals: At least 7 fish per concentration.

    • Loading rate: Should not exceed 0.8 g of fish per liter of test solution.

    • Temperature: Species-specific (e.g., 23 ± 2 °C for Zebrafish).

    • Photoperiod: 12-16 hours light.

    • Feeding: None during the test.

  • Procedure:

    • Acclimate the fish to the test conditions for at least 12 days.

    • Introduce the fish to the test chambers.

    • Observe for mortality and any sublethal effects (e.g., loss of equilibrium, respiratory distress) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC50 (the concentration that is lethal to 50% of the fish) at 96 hours with 95% confidence limits.

3. Protocol for Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201)

This protocol is a summary of the OECD Guideline 201 for evaluating the effects of substances on algal growth.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata.

  • Test Substance Preparation: Prepare a stock solution and a series of at least five test concentrations in a suitable nutrient medium.

  • Test Conditions:

    • Exposure duration: 72 hours.

    • Test vessels: Flasks that allow for good light penetration and gas exchange.

    • Inoculum: Exponentially growing algal culture.

    • Replicates: Three replicates per test concentration and six for the control.

    • Temperature: 21-24 °C.

    • Illumination: Continuous, uniform fluorescent lighting.

  • Procedure:

    • Inoculate the test flasks with a low density of algal cells.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and then at least every 24 hours.

  • Data Analysis: Calculate the EC50 for growth rate inhibition and yield reduction. This is the concentration that causes a 50% reduction in the growth rate or final biomass compared to the control.

Troubleshooting Guides

Problem: High variability in results between replicates in aquatic toxicity tests.

  • Possible Cause: Inconsistent health or age of test organisms.

    • Solution: Ensure that all test organisms are from the same culture, are of a similar age (e.g., Daphnia neonates <24h old), and have been properly acclimated to the test conditions.

  • Possible Cause: Fluctuations in test conditions (temperature, pH, dissolved oxygen).

    • Solution: Continuously monitor and control these parameters within the recommended ranges for the specific test guideline. Ensure proper aeration if necessary, but avoid excessive aeration that could stress the organisms or volatilize the test substance.

  • Possible Cause: Contamination of test vessels or dilution water.

    • Solution: Use high-quality glassware that has been thoroughly cleaned and rinsed. Use freshly prepared, high-purity dilution water.

Problem: Unexpected mortality in the control group.

  • Possible Cause: Poor health of the initial stock of organisms.

    • Solution: Before starting the definitive test, perform a health check on the organisms. For fish, this includes observing their behavior and appearance. For Daphnia, check for the presence of healthy, reproducing adults.

  • Possible Cause: Stress during handling and transfer.

    • Solution: Minimize handling of the organisms. Use appropriate transfer tools (e.g., wide-bore pipettes for Daphnia) to avoid physical damage.

  • Possible Cause: Issues with the dilution water quality.

    • Solution: Analyze the dilution water for any potential contaminants. Ensure that the pH, hardness, and other parameters are within the acceptable range for the test species.

Problem: Difficulty in maintaining stable concentrations of this compound in the test medium.

  • Possible Cause: Adsorption to test vessels or degradation.

    • Solution: While this compound is water-soluble, it's good practice to use glass test vessels to minimize adsorption. A semi-static test design with daily renewal of the test solutions will help maintain more stable concentrations.

  • Possible Cause: Analytical challenges in measuring this compound at low concentrations.

    • Solution: Use a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification. Ensure proper sample preparation, including solid-phase extraction if necessary, to remove interfering substances.

Signaling Pathways and Experimental Workflows

Inhibition of Gibberellin Biosynthesis in Plants

This compound's primary mode of action in plants is the disruption of the gibberellin (GA) biosynthesis pathway. This leads to a reduction in vegetative growth.

G cluster_pathway Gibberellin Biosynthesis Pathway Geranylgeranyl_diphosphate Geranylgeranyl diphosphate ent_Copalyl_diphosphate ent-Copalyl diphosphate Geranylgeranyl_diphosphate->ent_Copalyl_diphosphate CPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS Bioactive_GAs Bioactive Gibberellins (GAs) ent_Kaurene->Bioactive_GAs Multiple Steps Cell_Elongation Cell Elongation & Vegetative Growth Bioactive_GAs->Cell_Elongation Mepiquat_Chloride Mepiquat Chloride Mepiquat_Chloride->ent_Copalyl_diphosphate Inhibits Mepiquat_Chloride->ent_Kaurene Inhibits

Caption: this compound inhibits gibberellin biosynthesis in plants.

Proposed Neurotoxic Mechanism in Non-Target Animals

In non-target animals, this compound, as a quaternary ammonium compound, may exert neurotoxic effects through weak inhibition of acetylcholinesterase (AChE) and induction of oxidative stress.

G cluster_synapse Cholinergic Synapse cluster_oxidative Oxidative Stress Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Signal Nerve Signal Transmission Receptor->Signal Neurotoxicity Neurotoxicity Signal->Neurotoxicity Hyperstimulation leads to Mepiquat_Chloride Mepiquat Chloride Mepiquat_Chloride->AChE Weakly Inhibits ROS Increased Reactive Oxygen Species (ROS) Mepiquat_Chloride->ROS Induces Antioxidant_Defense Decreased Antioxidant Defense (e.g., SOD, CAT) Mepiquat_Chloride->Antioxidant_Defense Depletes Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Antioxidant_Defense->Cellular_Damage Cellular_Damage->Neurotoxicity Leads to

Caption: Proposed neurotoxic mechanisms of this compound.

Experimental Workflow for Ecotoxicity Testing

A generalized workflow for conducting ecotoxicity experiments with this compound.

G Start Start: Define Test Objectives Organism_Selection Select Test Organism (e.g., Daphnia, Fish, Algae) Start->Organism_Selection Protocol_Selection Select OECD Guideline (201, 202, or 203) Organism_Selection->Protocol_Selection Range_Finding Perform Range-Finding Test Protocol_Selection->Range_Finding Definitive_Test Conduct Definitive Test (Multiple Concentrations & Control) Range_Finding->Definitive_Test Data_Collection Collect Data (Mortality, Immobilization, Growth) Definitive_Test->Data_Collection Data_Analysis Statistical Analysis (Calculate EC50/LC50, NOEC) Data_Collection->Data_Analysis Reporting Report Results Data_Analysis->Reporting

Caption: General workflow for this compound ecotoxicity testing.

References

Technical Support Center: Mepiquat Chloride and Temperature Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the application of Mepiquat Chloride (MC) and its interaction with temperature, which can significantly affect plant responses in experimental settings.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound under varying temperature conditions.

Issue 1: Reduced Efficacy of this compound at High or Low Temperatures

Question: Why is my this compound application showing little to no effect on controlling plant height at temperatures above or below the optimal range for my plant species?

Answer: The effectiveness of this compound is highly dependent on temperature.[1][2][3][4]

  • At High Temperatures (e.g., > 35°C for cotton):

    • Impaired Plant Growth: High temperatures can stress the plant, leading to naturally reduced growth, which may mask the effects of MC.[2]

    • Rapid Degradation: It is hypothesized that this compound may be degraded more rapidly within the plant at higher temperatures, reducing its concentration and effectiveness.

    • Altered Uptake and Translocation: Extreme heat can affect the plant's physiological processes, potentially altering the uptake and movement of MC within the plant.

  • At Low Temperatures (e.g., < 20°C for cotton):

    • Reduced Metabolic Activity: Low temperatures slow down the overall metabolic activity and growth of the plant, making the growth-inhibiting effects of MC less apparent.

    • Slower Uptake: The absorption of MC through the leaves may be slower at lower temperatures.

Troubleshooting Steps:

  • Optimize Temperature: If possible, conduct experiments within the optimal temperature range for the specific plant species to maximize the response to this compound. For cotton, the optimal day/night temperature for MC effectiveness is around 32/22°C.

  • Adjust Application Rate:

    • At high temperatures , a disproportionately higher rate of MC may be necessary to achieve the desired growth regulation.

    • At low temperatures , a higher concentration of MC might be required to achieve a similar level of growth reduction compared to optimal temperatures.

  • Monitor Environmental Conditions: Avoid applying this compound during periods of extreme heat or drought stress to prevent potential phytotoxicity and ensure efficacy.

  • Consider Plant Stress: Do not apply this compound to plants that are already under stress from other factors such as drought, nutrient deficiency, or pest damage, as this can lead to unpredictable responses and potential yield reduction.

Issue 2: Inconsistent or Unexpected Photosynthetic Response

Question: I've observed a decrease in the photosynthetic rate after applying this compound, even though some reports suggest it can improve photosynthetic efficiency. Why is this happening?

Answer: The effect of this compound on photosynthesis is complex and can be influenced by temperature and the timing of measurement.

  • Initial Reduction: Some studies have shown that the photosynthetic rate may decrease shortly after MC application. This could be due to a reduction in the activity of key photosynthetic enzymes like RuBisCO. This effect can be observed as early as 48 hours after application and may last for about three weeks.

  • Temperature-Dependent Response: The impact of MC on photosynthesis is temperature-dependent. High temperatures can independently cause a decline in the photosynthetic rate, and MC application may not prevent this decline.

  • Increased Chlorophyll Content: this compound application can lead to an increase in the chlorophyll content of leaves, which might suggest an potential for higher photosynthesis. However, this does not always translate to an increased photosynthetic rate, especially under suboptimal temperature conditions.

Troubleshooting Steps:

  • Time-Course Measurements: Measure photosynthesis at multiple time points after MC application (e.g., 3, 7, 14, and 21 days) to capture the dynamic response.

  • Control for Temperature: Maintain stable and optimal temperature conditions during your experiment to isolate the effects of MC on photosynthesis.

  • Assess Other Physiological Parameters: Concurrently measure chlorophyll content, stomatal conductance, and chlorophyll fluorescence to get a more comprehensive understanding of the plant's physiological response to MC and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a plant growth regulator that acts as a gibberellin biosynthesis inhibitor. Gibberellins are plant hormones that promote stem elongation and cell division. By inhibiting gibberellin production, MC reduces internode elongation, leading to a more compact plant structure.

Q2: How does temperature influence the effect of this compound on different plant growth parameters?

A2: Temperature significantly modulates the response of plants to this compound. The optimal temperature for MC activity in cotton is approximately 32/22°C (day/night).

  • Plant Height: The most significant reduction in plant height due to MC is observed at optimal temperatures. The effect is diminished at both higher and lower temperatures.

  • Leaf Area and Dry Matter: this compound generally decreases leaf area and dry matter, particularly at optimal and high temperatures.

  • Reproductive Growth: At optimal temperatures, MC can lead to better fruit retention. High temperatures can increase fruit abscission (shedding), and while MC may decrease shedding at high temperatures, it may not necessarily increase the total fruit number.

Q3: Can this compound enhance plant tolerance to temperature stress?

A3: There is evidence to suggest that this compound can enhance tolerance to both cold and drought stress.

  • Cold Tolerance: Studies on cotton have shown that plants treated with MC sustained less cell membrane damage when exposed to cold temperatures compared to untreated plants. MC treatment in sweet pepper under cold stress led to increased accumulation of abscisic acid (ABA), soluble sugars, and proline, which are associated with stress tolerance.

  • Drought Tolerance: this compound application has been shown to improve drought resistance in cotton and soybean seedlings by promoting root growth and maintaining higher fresh and dry weight under water stress conditions.

Q4: Are there any visual indicators of this compound activity on plants?

A4: Yes, common visual indicators of this compound activity include:

  • Reduced plant height and a more compact canopy.

  • Darker green leaves, which may be due to increased chlorophyll concentration.

  • Thicker and smaller leaves.

Data Presentation

Table 1: Effect of this compound and Temperature on Cotton Plant Height (cm)

Temperature (Day/Night °C)MC Rate (g ai ha⁻¹)Plant Height at 21 Days Post-Application (cm)Plant Height at 51 Days Post-Application (cm)
25/150 (Control)~20~35
15~18~32
30~17~30
32/220 (Control)~30~65
15~25~50
30~22~45
39/290 (Control)~35~75
15~33~70
30~31~68

Data synthesized from graphical representations in Rosolem et al., 2013.

Table 2: Influence of this compound and Temperature on Cotton Leaf Area and Dry Matter

Temperature (Day/Night °C)MC Rate (g ai ha⁻¹)Leaf Area (cm²/plant)Total Dry Matter ( g/plant )
25/150 (Control)68010.5
306609.8
32/220 (Control)115018.2
3095015.5
39/290 (Control)105014.0
3088012.8

Data adapted from Rosolem et al., 2013.

Experimental Protocols

Key Experiment: Investigating the Interaction of this compound and Temperature on Cotton Growth

This protocol is a summary of the methodology used in the study by Rosolem et al. (2013).

1. Plant Material and Growth Conditions:

  • Plant Species: Cotton ( Gossypium hirsutum L.).

  • Growth Medium: Pots filled with a suitable soil mix or hydroponic solution.

  • Initial Growth Environment: Grow plants in a greenhouse or growth chamber under optimal conditions (e.g., 30/20°C day/night) until they reach the desired growth stage for treatment.

2. This compound Application:

  • Growth Stage for Application: Apply MC at the pinhead square stage.

  • Application Rates: Prepare different concentrations of this compound (e.g., 0, 15, and 30 g active ingredient per hectare). The control group receives a water-only spray.

  • Application Method: Use a backpack sprayer calibrated to deliver a consistent volume to ensure uniform coverage of the plant foliage.

3. Temperature Treatments:

  • Temperature Regimes: After MC application, move the plants to growth chambers set at different day/night temperature regimes (e.g., 25/15°C, 32/22°C, and 39/29°C).

  • Duration: Maintain these temperature conditions for the duration of the experiment (e.g., 51 days).

4. Data Collection:

  • Plant Height: Measure plant height at regular intervals (e.g., every 3-7 days) after MC application.

  • Leaf Area and Dry Matter: At the end of the experiment, harvest the plants and measure the total leaf area and the dry weight of different plant parts (leaves, stems, roots, reproductive structures).

  • Photosynthesis: Measure the net photosynthetic rate using an infrared gas analyzer (IRGA) at various time points after treatment.

  • Reproductive Development: Count the number of squares, flowers, and bolls, and record the incidence of fruit abscission.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of this compound, temperature, and their interaction on the measured parameters.

Mandatory Visualization

Mepiquat_Chloride_Signaling_Pathway cluster_MC_Action This compound (MC) Application cluster_Plant_Cell Plant Cell MC This compound GA_Biosynthesis Gibberellin (GA) Biosynthesis Pathway MC->GA_Biosynthesis Inhibits Gibberellin Active Gibberellins GA_Biosynthesis->Gibberellin Produces Cell_Elongation Cell Elongation & Stem Growth Gibberellin->Cell_Elongation Promotes

Caption: Simplified signaling pathway of this compound's inhibitory effect on gibberellin biosynthesis.

Experimental_Workflow Start Start: Plant Germination & Growth Treatment_Stage Plants reach Pinhead Square Stage Start->Treatment_Stage MC_Application This compound Application (Multiple Concentrations) Treatment_Stage->MC_Application Temp_Treatment Transfer to Growth Chambers (Different Temperature Regimes) MC_Application->Temp_Treatment Data_Collection Data Collection (Height, Photosynthesis, etc.) Temp_Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Results & Conclusion Analysis->End

Caption: General experimental workflow for studying this compound and temperature interactions.

References

Technical Support Center: Enhancing Mepiquat Chloride Leaf Absorption with Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using surfactants to improve the foliar absorption of Mepiquat Chloride (MC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound regulates plant growth?

A1: this compound is a plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellic acid (GA)[1][2]. Gibberellins are plant hormones responsible for cell elongation. By blocking key enzymes in the GA synthesis pathway, MC reduces internode elongation, leading to a more compact plant structure with shorter stature[1][2]. This regulation of vegetative growth can redirect the plant's energy towards reproductive parts, potentially improving boll retention and yield in cotton.

Q2: How do surfactants, in general, improve the uptake of foliar-applied substances like this compound?

A2: Surfactants, or surface-active agents, are compounds that lower the surface tension between a liquid and a solid surface. In the context of foliar application, they enhance the absorption of this compound in several ways:

  • Improved Spreading: Surfactants reduce the surface tension of the spray droplet, allowing it to spread over a larger area of the leaf surface rather than beading up. This increases the contact area for absorption.

  • Enhanced Wetting: They improve the wetting of the waxy leaf cuticle, facilitating closer contact between the active ingredient and the leaf surface.

  • Increased Penetration: Surfactants can interact with the leaf cuticle, increasing its permeability and aiding the diffusion of this compound into the leaf tissue. This compound is highly water-soluble (hydrophilic), so hydrophilic surfactants (with a high hydrophile-lipophile balance, HLB) are generally most effective. These surfactants can increase the hydration of the cuticle, which enhances the absorption of water-soluble compounds.

Q3: Is there a consensus on whether surfactants reduce the rainfast period of this compound?

A3: There are conflicting reports on this matter, which can be a source of confusion. Some product labels for this compound suggest that the addition of a surfactant can reduce the rainfast period (the time required for the product to become resistant to being washed off by rain) from 8 hours to 4 hours. However, at least one study has reported that the addition of a non-ionic surfactant did not significantly reduce the rain-free period required for MC to be effective. This discrepancy may be due to differences in surfactant types, concentrations, plant species, and environmental conditions. Therefore, it is crucial to consult the specific product label and consider the prevailing weather conditions when planning applications.

Q4: Can the choice of spray nozzle and pressure affect the efficacy of this compound with surfactants?

A4: Absolutely. The choice of spray nozzle, operating pressure, and boom height significantly impacts droplet size, which in turn affects spray coverage and drift potential[3].

  • Nozzle Type: Use nozzles designed for the intended application. For many nozzle types, narrower spray angles produce larger droplets. Low-drift nozzles are also a good option to consider.

  • Pressure: Lower spray pressures generally produce larger droplets, which are less prone to drift. Higher pressure reduces droplet size but does not necessarily improve canopy penetration. It is important to operate within the nozzle manufacturer's recommended pressure range to avoid distorted spray patterns.

  • Droplet Size: While smaller droplets can provide more thorough coverage, they are more susceptible to drift. A balance must be struck to achieve adequate coverage while minimizing off-target movement.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Efficacy of this compound When Used with a Surfactant.

Possible Causes:

  • Incorrect Surfactant Type: this compound is a water-soluble compound. Using a lipophilic (oil-loving) surfactant may not be as effective as a hydrophilic (water-loving) surfactant in enhancing its uptake.

  • Suboptimal Surfactant Concentration: The concentration of the surfactant is critical. Too low a concentration may not sufficiently reduce surface tension, while an excessively high concentration can cause phytotoxicity (damage to the plant) or may not provide additional absorption benefits.

  • Environmental Conditions: High temperatures and low humidity can cause rapid drying of spray droplets, reducing the time available for absorption. Strong winds can lead to drift and poor coverage.

  • Plant Stress: Applying this compound to plants under stress (e.g., from drought, nutrient deficiency, or pest damage) can lead to a poor response.

  • Improper Tank Mixing: Incorrect mixing order of tank components can lead to physical incompatibility, reducing the effectiveness of the application.

Solutions:

  • Surfactant Selection: Use a non-ionic or a hydrophilic cationic surfactant with a high HLB value for optimal performance with the water-soluble this compound.

  • Concentration Optimization: Conduct a dose-response experiment to determine the optimal surfactant concentration for your specific experimental conditions. Start with the manufacturer's recommended rate and test a range of concentrations above and below it.

  • Monitor Environmental Conditions: Apply treatments during cooler, more humid parts of the day to slow droplet evaporation. Avoid applications during windy conditions.

  • Ensure Plant Health: Only apply this compound to healthy, actively growing plants.

  • Proper Tank Mixing: Follow the recommended mixing order: 1) Fill the tank with half the required water, 2) Add water-dispersible products, 3) Add water-soluble products (like this compound), 4) Add emulsifiable concentrates, 5) Add surfactants and other adjuvants, 6) Fill the remainder of the tank with water. Agitate the solution throughout the mixing process.

Issue 2: Phytotoxicity Symptoms Observed After Application of this compound with Surfactant.

Possible Causes:

  • Excessive Surfactant Concentration: High concentrations of some surfactants can be phytotoxic, causing burning, spotting, or yellowing of leaves.

  • High Temperatures: Applying this compound with surfactants in hot weather can increase the risk of leaf burn.

  • Sensitive Plant Species or Cultivars: Some plant species or varieties may be more sensitive to certain surfactants.

Solutions:

  • Reduce Surfactant Concentration: If phytotoxicity is observed, reduce the concentration of the surfactant in subsequent applications.

  • Timing of Application: Apply treatments during cooler periods of the day, such as early morning or late evening.

  • Test on a Small Scale: Before treating a large number of plants, test the this compound and surfactant mixture on a small subset to check for any adverse effects.

Data Presentation

The following table provides an example of how to structure quantitative data from experiments investigating the effect of different surfactants on the foliar uptake of a substance. While this specific data is for the diffusion of fluorescein sodium salt through a tomato fruit cuticular membrane, it serves as a template for presenting your experimental results with this compound.

Table 1: Effect of Surfactant Type and Concentration on the Diffusion of Fluorescein Sodium Salt After 6 Hours

Surfactant TypeSurfactant Concentration (v/v)Amount of Fluorescein Diffused (mM ± SD)
No Surfactant0%2.7 ± 0.6
Esterified Vegetable Oil (EVO)0.01%4.5 ± 0.9
0.1%6.5 ± 1.4
1%2.76 ± 0.1
Fatty Acid Ethoxylate (FAE)0.01%4.1 ± 0.2
0.1%6.32 ± 1.3
1%2.46 ± 0.01
Alkyl Alkoxylate (AA)0.01%4.1 ± 0.9
0.1%3.76 ± 0.6
1%3.7 ± 0.04
Organosilicone (OS)0.01%5.0 ± 1.3
0.1%5.08 ± 1.2
1%2.44 ± 0.01

Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Efficacy of this compound with Different Surfactants on Cotton Seedlings

1. Plant Material and Growth Conditions:

  • Grow cotton (e.g., Gossypium hirsutum) seedlings in pots containing a suitable growing medium.
  • Maintain the plants in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and photoperiod.
  • Ensure plants are well-watered and fertilized. Use plants at a consistent growth stage (e.g., 3-4 true leaves) for all treatments.

2. Preparation of Treatment Solutions:

  • Prepare a stock solution of this compound at a known concentration.
  • Prepare solutions of the different surfactants to be tested (e.g., non-ionic, cationic, anionic) at various concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5% v/v).
  • For each treatment, mix the this compound stock solution with the respective surfactant solution to achieve the desired final concentrations. Include a control group with no this compound and no surfactant, a group with only this compound, and groups with this compound and each surfactant concentration.

3. Application of Treatments:

  • Apply the treatment solutions to the adaxial (upper) surface of the leaves using a calibrated sprayer to ensure uniform coverage. Apply the solution until just before runoff.
  • Ensure each treatment group has an adequate number of replicate plants (e.g., 5-10).

4. Data Collection:

  • Measure plant height and the number of nodes at the time of application and at regular intervals (e.g., 7, 14, and 21 days) after treatment.
  • At the end of the experiment, harvest the plants and measure shoot and root dry weight.
  • Other physiological parameters such as chlorophyll content (using a SPAD meter) or stomatal conductance can also be measured.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Protocol 2: General Method for Quantification of this compound in Leaf Tissue

This protocol is based on methods for analyzing this compound residues and can be adapted for absorption studies.

1. Sample Preparation:

  • At specified time points after application, collect leaf samples from the treated plants.
  • Wash the leaf surface with a known volume of distilled water or a mild solvent to remove any unabsorbed this compound. The amount in the wash can be quantified to determine the unabsorbed portion.
  • Grind the washed leaf tissue into a fine powder in the presence of liquid nitrogen.

2. Extraction:

  • Extract a known weight of the powdered leaf tissue with a suitable solvent, such as a methanol-ammonium acetate solution.
  • Vortex or sonicate the mixture to ensure efficient extraction.
  • Centrifuge the mixture and collect the supernatant.

3. Analysis by HPLC-MS/MS:

  • Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Develop a standard curve using known concentrations of this compound to quantify the amount in the leaf extracts.

4. Calculation of Absorption:

  • Calculate the amount of this compound absorbed into the leaf tissue by subtracting the amount recovered from the surface wash from the total amount applied. Alternatively, quantify the amount present within the leaf tissue from the extract analysis.

Visualizations

Surfactant_Mediated_MC_Uptake MC This compound Cuticle Waxy Cuticle MC->Cuticle Initial Contact Surfactant Surfactant Surfactant->Cuticle Reduces Surface Tension Improves Wetting Epidermis Epidermal Cells Cuticle->Epidermis Experimental_Workflow A Plant Propagation (Cotton Seedlings) B Preparation of Treatment Solutions (MC ± Surfactants) A->B C Foliar Application B->C D Data Collection (e.g., Plant Height, Biomass) C->D E Leaf Sample Collection & Surface Wash C->E H Statistical Analysis D->H F Extraction of MC from Leaf Tissue E->F G HPLC-MS/MS Analysis F->G G->H Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene ent-kaurene synthase GA12 GA12 ent_Kaurene->GA12 Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs Cell_Elongation Cell Elongation Active_GAs->Cell_Elongation MC This compound MC->ent_Kaurene Inhibits

References

Validation & Comparative

Comparative Analysis of Mepiquat Chloride and Chlormequat Chloride on Grapevines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the physiological and agronomic effects of Mepiquat Chloride and Chlormequat Chloride on grapevines, supported by experimental data and detailed protocols to inform research and application strategies.

Introduction

This compound (MC) and Chlormequat Chloride (CCC) are two widely utilized plant growth regulators in viticulture, primarily employed to manage excessive vegetative growth, which can adversely affect fruit quality and yield.[1] Both compounds are known to be inhibitors of gibberellin (GA) biosynthesis, a crucial phytohormone responsible for cell elongation and stem growth.[1][2] By suppressing GA production, MC and CCC effectively reduce shoot elongation, leading to a more compact canopy and potentially improved light penetration and resource allocation to the fruit clusters. This guide provides a comparative analysis of their performance on grapevines, drawing upon key experimental findings to assist researchers and viticulturists in making informed decisions.

Mechanism of Action: Gibberellin Biosynthesis Inhibition

Both this compound and Chlormequat Chloride act as antagonists to gibberellin, a plant hormone that promotes stem elongation.[3] Their primary mode of action involves the inhibition of specific enzymes in the gibberellin biosynthesis pathway. This disruption leads to reduced levels of active gibberellins in the plant, thereby retarding cell division and elongation in the vegetative shoots. The result is shorter internodes and a more compact plant architecture.

G GGPP GGPP ent_Copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent_Copalyl_diphosphate CPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS GA12 GA12 ent_Kaurene->GA12 KO, KAO Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs GA oxidases Shoot_Elongation Shoot Elongation Active_GAs->Shoot_Elongation MC_CCC This compound & Chlormequat Chloride MC_CCC->ent_Kaurene Inhibition

Caption: Simplified gibberellin biosynthesis pathway and the inhibitory action of this compound and Chlormequat Chloride.

Comparative Efficacy on Vegetative Growth

Experimental data consistently demonstrates that both MC and CCC are effective in controlling vegetative growth in grapevines, primarily by reducing shoot length and internode distance.[1] However, their potency can differ.

A study on 'Shine Muscat' grapevines revealed that while both regulators significantly suppressed shoot elongation, Chlormequat Chloride exhibited a superior inhibitory effect compared to this compound. For instance, after the third application, all concentrations of CCC (100, 300, 500, and 700 mg/L) and MC at 300, 500, and 700 mg/L resulted in significantly shorter shoot lengths compared to the control. Notably, high concentrations of either compound can also lead to a reduction in leaf area.

TreatmentConcentration (mg/L)Shoot Length Reduction (%) vs. Control (at 9 days post-first treatment)
This compound 100Not specified
300Significant reduction
500Significant reduction
700Significant reduction
Chlormequat Chloride 100Significant reduction
300Significant reduction
500Significant reduction
700Significant reduction
Data summarized from a study on 'Shine Muscat' grapevines.

Impact on Yield and Fruit Quality

The application of this compound and Chlormequat Chloride can have significant and varied effects on grapevine yield and fruit quality parameters. The outcomes are often dependent on the concentration, timing of application, and grapevine cultivar.

Yield Components

In 'Concord' grapes, this compound applied at the late prebloom stage or during bloom at 1000 ppm increased the crop per vine. Similarly, Chlormequat Chloride at 1000 ppm increased the yield of 'Flame Seedless' and 'Perlette' grapes grown under protected conditions. The increase in yield is often attributed to an improved berry set.

Berry and Cluster Characteristics

Optimal concentrations of both MC and CCC have been shown to enhance berry size. In 'Shine Muscat' grapes, MC at 500 mg/L and CCC at 100 mg/L significantly increased berry size. However, very high concentrations, such as CCC at 700 mg/L, can have a negative impact on single berry weight. Both compounds have also been observed to increase fruit firmness, a desirable quality for marketability.

Regarding cluster development, the effects are concentration-dependent. Low concentrations of MC (100, 300 mg/L) had a minimal impact on cluster length, while higher concentrations (500, 700 mg/L) and all tested concentrations of CCC significantly reduced cluster length in 'Shine Muscat' grapes.

TreatmentConcentration (mg/L)Single Berry Weight (g)Soluble Solids Content (°Brix)Titratable Acidity (g/L)
Control -11.2317.805.48
This compound 10012.5518.275.33
30012.0118.535.21
50012.1618.905.12
70011.5818.605.25
Chlormequat Chloride 10012.2418.835.15
30011.8918.475.28
50011.4518.135.39
70010.8817.975.45
Data from a study on 'Shine Muscat' grapevines.
Soluble Solids and Acidity

Both MC and CCC can influence the chemical composition of the grape berries. In 'Shine Muscat' grapes, optimal treatments of MC (500 mg/L) and CCC (100 mg/L) significantly increased the soluble solids content (SSC) and the solid-acid ratio. In 'Punjab Purple' grapes, CCC at 750 ppm and 1000 ppm also led to higher TSS content.

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental protocols are crucial. The following is a summary of a representative experimental design for evaluating the effects of MC and CCC on grapevines.

Experimental Design and Treatments

A field experiment was conducted on 'Shine Muscat' grapevines. The treatments consisted of foliar applications of this compound and Chlormequat Chloride at four different concentrations (100, 300, 500, and 700 mg/L), with a control group receiving a water spray. The applications were carried out at multiple stages before flowering: during new shoot growth, flower-cluster separation, and the flowering stages.

G Start Grapevine Selection ('Shine Muscat') Treatment_Groups Treatment Groups - Control (Water) - MC (100, 300, 500, 700 mg/L) - CCC (100, 300, 500, 700 mg/L) Start->Treatment_Groups Application Foliar Application (Pre-flowering stages) Treatment_Groups->Application Data_Collection Data Collection - Vegetative Growth - Yield Components - Fruit Quality Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: A generalized experimental workflow for comparing the effects of this compound and Chlormequat Chloride on grapevines.

Data Collection and Analysis
  • Vegetative Growth: Measurements of new shoot length, relative chlorophyll content, and leaf area were taken at regular intervals.

  • Yield and Fruit Quality: At harvest, data on cluster weight, berry weight, berry size (longitudinal and transverse diameters), soluble solids content (measured with a refractometer), and titratable acidity (determined by titration) were collected.

  • Statistical Analysis: The collected data were subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.

Practical Considerations and Recommendations

  • Reversibility: An important distinction between the two compounds is their reversibility. The effects of this compound can reportedly be reversed by the application of gibberellin or through heavy watering and increased fertilization, whereas the effects of Chlormequat Chloride are considered irreversible.

  • Optimal Concentrations: The optimal concentration for achieving desired effects without negatively impacting fruit development is crucial. For 'Shine Muscat' grapevines, recommended practical application rates are 500 mg/L for this compound and 100 mg/L for Chlormequat Chloride.

  • Timing of Application: The timing of application is critical for efficacy. Applications are generally recommended during the early stages of shoot growth, before flowering, to effectively control vegetative vigor.

Conclusion

Both this compound and Chlormequat Chloride are effective tools for managing grapevine canopy and improving fruit quality. Chlormequat Chloride generally exhibits a stronger inhibitory effect on shoot growth. However, the choice between the two and the determination of the optimal application rate and timing depend on the specific grapevine cultivar, environmental conditions, and the desired viticultural outcomes. Careful consideration of the potential for phytotoxicity at higher concentrations is essential. The irreversibility of Chlormequat Chloride's effects necessitates a more cautious approach in its application compared to this compound. Further research across a wider range of cultivars and environments will continue to refine the application guidelines for these valuable plant growth regulators.

References

Mepiquat Chloride on New Cotton Varieties: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mepiquat Chloride's (MC) performance against other plant growth regulators (PGRs) in new and transgenic cotton varieties. The information presented is synthesized from recent experimental data to validate its efficacy in modern cotton production systems.

Executive Summary

This compound is a widely used plant growth regulator in cotton cultivation, primarily known for controlling excessive vegetative growth by inhibiting gibberellin biosynthesis.[1][2] Recent studies on new cotton varieties, including transgenic types like 'BT-FSH-326', confirm that MC application, often in conjunction with nitrogen management, can lead to a more compact plant architecture, improved boll retention and weight, and consequently, higher seed cotton and lint yields.[3][4][5] Furthermore, appropriate MC application has been shown to enhance fiber quality parameters such as length, strength, and uniformity. This guide delves into the quantitative effects of MC, compares it with alternative PGRs, outlines detailed experimental protocols, and visualizes its mechanism of action.

Comparative Performance Analysis

The application of this compound has shown significant effects on various agronomic and quality parameters of new cotton varieties. The following tables summarize quantitative data from recent studies, comparing different MC treatments and other PGRs.

Table 1: Effect of this compound and Nitrogen on Yield and Fiber Quality of BT-FSH-326 Cotton Variety
Treatment (MC Rate g ha⁻¹)Nitrogen Rate (kg ha⁻¹)Seed Cotton Yield (kg ha⁻¹)Lint Yield (kg ha⁻¹)Fiber Length (mm)Fiber Strength ( g/tex )
0 (Control)02356.4---
30198----
60198----
90198----
120 198 3595 1701 Improved Improved

Data synthesized from a study by Abbas et al. (2022). The study highlights that the highest yields were achieved with the combined application of 198 kg ha⁻¹ of nitrogen and 120 g ha⁻¹ of this compound. Fiber quality was also significantly improved under this regimen.

Table 2: Impact of this compound Application Timing on Cotton Yield Components
MC Application Time (Days After Sowing - DAS)Number of Opened Bolls per Plant (Increase vs. 50 DAS)Boll Weight (Increase vs. 50 DAS)Lint Yield (Increase vs. 50 DAS)Fiber Fineness (Increase vs. 50 DAS)
50BaselineBaselineBaselineBaseline
60----
70 60% 32% 27% 27%

Data from a two-year field experiment by Iqbal et al. (2022). A later application of MC at 70 DAS resulted in significant improvements in yield components and fiber quality compared to an earlier application at 50 DAS.

Table 3: Comparison of this compound with Alternative Plant Growth Regulators
Plant Growth RegulatorKey Findings
This compound (MC) Consistently reduces plant height and provides excellent growth control. Yield increases are not always statistically significant but are often observed under conditions favoring rank growth.
Mepiquat Pentaborate (Pentia™) Has a different molecular structure but similar activity to MC. Some studies suggest it may have quicker absorption and increased efficacy, potentially allowing for lower use rates. However, direct comparisons have shown nearly identical effects on vegetative growth.
MC + Cyclanilide (Stance™) Cyclanilide acts as a synergist, allowing for lower use rates of MC for similar or enhanced growth control. This combination is thought to work by disrupting auxin transport in addition to inhibiting gibberellin synthesis. It can produce similar growth effects with less chemical than MC alone and may offer a quicker response.
MC + Kinetin (Mepex® Gin Out™) Kinetin is a cytokinin that promotes cell division and growth and can delay leaf senescence. This combination aims to control vegetative growth while supporting reproductive development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on this compound.

Protocol 1: Foliar Application of this compound and Nitrogen
  • Objective: To investigate the effect of varying rates of this compound and Nitrogen on the yield and fiber quality of a transgenic cotton variety ('BT-FSH-326').

  • Experimental Design: Randomized complete block design (RCBD) with a split-plot arrangement and three replications.

  • Treatments:

    • Main Plots (Nitrogen Levels): 2 levels (0 and 198 kg ha⁻¹).

    • Sub-Plots (MC Doses): 5 levels (0, 30, 60, 90, and 120 g ha⁻¹).

  • Application: MC was applied as a foliar spray.

  • Data Collection: Parameters measured included plant height, number of bolls per plant, boll weight, seed cotton yield, lint yield, and fiber quality attributes (length, strength, micronaire, uniformity).

  • Source: Abbas et al. (2022).

Protocol 2: Timing of this compound Application
  • Objective: To evaluate the influence of MC application timing on the phenology, morphology, lint yield, and quality of cotton.

  • Experimental Design: Split-plot arrangement with three replications over two years.

  • Treatments:

    • Main Plots (Sowing Techniques): Flat sowing, ridge sowing, and bed sowing.

    • Sub-Plots (MC Application Timing): 50 days after sowing (DAS), 60 DAS, and 70 DAS. The application rate was 150 mL ha⁻¹.

  • Data Collection: Data were collected on days to flowering, plant height, number of opened bolls, boll weight, ginning out turn, lint yield, and fiber quality.

  • Source: Iqbal et al. (2022).

Visualizing Mechanisms and Workflows

This compound Signaling Pathway in Cotton

This compound's primary mode of action is the inhibition of gibberellic acid (GA) biosynthesis. This leads to a reduction in cell elongation and division, resulting in a more compact plant. MC also influences other hormonal pathways, including those of auxin and abscisic acid, to regulate plant growth and development.

Mepiquat_Chloride_Signaling_Pathway MC This compound (MC) GA_Biosynthesis Gibberellin (GA) Biosynthesis MC->GA_Biosynthesis Inhibits Auxin Auxin (IAA) Signaling MC->Auxin Modulates GA_Active Active GAs (e.g., GA4) GA_Biosynthesis->GA_Active Reduces Production DELLA DELLA Proteins (Growth Repressors) GA_Active->DELLA Promotes Degradation Cell_Elongation Cell Elongation & Division DELLA->Cell_Elongation Inhibits Plant_Height Reduced Plant Height & Compact Architecture Cell_Elongation->Plant_Height Lateral_Roots Lateral Root Formation Auxin->Lateral_Roots Promotes

Caption: this compound's impact on cotton growth signaling pathways.

General Experimental Workflow for PGR Evaluation

The following diagram illustrates a typical workflow for conducting field trials to evaluate the efficacy of plant growth regulators like this compound on cotton.

Experimental_Workflow A Experimental Design (e.g., RCBD, Split-Plot) B Treatment Allocation (MC Rates, Timings, Alternatives) A->B C Field Application (Foliar Spray, Wick, etc.) B->C D In-season Data Collection (Plant Height, Node Count) C->D E Harvest Data Collection (Yield Components, Boll Weight) D->E F Fiber Quality Analysis (HVI Testing) E->F G Statistical Analysis (ANOVA, Mean Comparison) F->G H Results & Conclusion G->H

Caption: Standard workflow for evaluating plant growth regulators in cotton.

References

Mepiquat Chloride vs. Paclobutrazol: A Comparative Guide for Ornamental Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Plant growth regulators (PGRs) are instrumental in the production of high-quality ornamental plants, enabling growers to control plant architecture, enhance aesthetic appeal, and improve production efficiency. Among the most widely used PGRs are Mepiquat Chloride and Paclobutrazol, both of which are inhibitors of the plant hormone gibberellin. This guide provides an objective comparison of their performance on ornamental plants, supported by experimental data, detailed methodologies, and an examination of their mechanisms of action.

Mechanism of Action: Targeting Gibberellin Biosynthesis

Both this compound and Paclobutrazol function by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones responsible for stem elongation and cell division.[1] However, they target different enzymatic steps in the GA biosynthesis pathway.

This compound , an onium-type compound, acts on the early stages of the pathway. It blocks the activity of copalyl-diphosphate synthase and ent-kaurene synthase, enzymes crucial for the formation of the GA precursor, ent-kaurene.[1][2]

Paclobutrazol , a triazole compound, intervenes at a later stage. It specifically inhibits the cytochrome P450-dependent monooxygenases that catalyze the oxidation of ent-kaurene to ent-kaurenoic acid.[1][2] This targeted inhibition leads to a reduction in the levels of active gibberellins, resulting in a more compact plant stature.

The distinct points of inhibition within the gibberellin biosynthesis pathway are illustrated in the following diagram:

GABiosynthesis cluster_0 cluster_1 GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Copalyl-diphosphate synthase ent_Kaurene ent-Kaurene CPP->ent_Kaurene ent-kaurene synthase ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-kaurene oxidase Active_GAs Active Gibberellins (GAs) ent_Kaurenoic_Acid->Active_GAs Further Oxidation Steps Mepiquat This compound Mepiquat->CPP Inhibits Mepiquat->ent_Kaurene Inhibits Paclobutrazol Paclobutrazol Paclobutrazol->ent_Kaurenoic_Acid Inhibits

Caption: Gibberellin biosynthesis pathway and points of inhibition by this compound and Paclobutrazol.

Comparative Efficacy: Experimental Data

The effectiveness of this compound and Paclobutrazol in controlling the growth of ornamental plants has been evaluated in various studies. The following tables summarize quantitative data from key experiments.

Table 1: Comparison of this compound and Paclobutrazol on Salvia officinalis 'Icterina'

TreatmentPlant Dry Weight (g)% Reduction from ControlLeaf Area (cm²)% Reduction from Control
Control15.6-1250-
This compound (2.5 g/L)12.619%56355%
Paclobutrazol (100 mg/L)7.055%30076%

Data from a study where a single drench application of 0.1 L per pot was made.

Table 2: Comparison of this compound and Paclobutrazol on Arundina graminifolia (Bamboo Orchid)

TreatmentEffect on Plant Size Reduction
This compoundIneffective at the studied doses
Paclobutrazol (2 mg/L)Effective in reducing plant size

This study noted that Paclobutrazol doses greater than 3 mg/L resulted in a high number of dead plants.

Table 3: Effects of Paclobutrazol on Various Ornamental Species

Plant SpeciesApplication Method & ConcentrationObserved EffectsReference
Chrysanthemum morifoliumFoliar spray (up to 45 ppm)Reduced plant height
Petunia x hybridaDrench (5 ppm) with 100 ppm N CLFAdequate growth control during production and post-production
Pentas lanceolataDrench (120 mg/L)Significant reduction in plant height
Capsicum annuum (Ornamental Pepper)Drench (25 mg/L)Reduced plant height, resulting in desirable canopy conformation

Table 4: General Effects of this compound on Ornamental Plants

Plant SpeciesApplication Method & ConcentrationObserved EffectsReference
General OrnamentalsFoliar sprayControl of excessive shoot elongation, maintaining compact plant forms
Chrysanthemum indicumNot specifiedReduced node length, improved allocation of biomass to reproductive structures

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the application of this compound and Paclobutrazol on ornamental plants.

Paclobutrazol Application on Ornamental Pepper (Capsicum annuum)
  • Objective: To evaluate the effect of Paclobutrazol on the growth and ornamental quality of potted pepper plants.

  • Plant Material: Seedlings of various ornamental pepper genotypes with two to three pairs of leaves.

  • Growing Conditions: Greenhouse with controlled temperature and humidity, under natural photoperiod. Plants are grown in 900 mL pots with a commercial substrate.

  • Experimental Design: Completely randomized design with a factorial scheme of genotypes and Paclobutrazol concentrations, with multiple replications.

  • Paclobutrazol Application:

    • Preparation of Solutions: Prepare Paclobutrazol solutions at concentrations of 0 (control), 25, 50, and 75 mg/L of the active ingredient from a commercial formulation (e.g., Cultar® 25% PBZ). The control solution consists of distilled water.

    • Application Method (Substrate Drench): At the time of transplanting, the root-substrate of each seedling is immersed in the respective Paclobutrazol solution for five seconds.

  • Data Collection: At commercial maturity, measure parameters such as plant height, canopy diameter, number of fruits, and leaf chlorophyll content.

  • Statistical Analysis: Analyze data using analysis of variance (ANOVA) and a means comparison test (e.g., Dunnett's test) to determine significant differences between treatments.

This compound Application on Salvia officinalis 'Icterina'
  • Objective: To assess the effects of this compound on the growth, water consumption, and physiological parameters of potted Icterina sage.

  • Plant Material: Seedlings of Salvia officinalis 'Icterina'.

  • Growing Conditions: Greenhouse with an automatic watering system.

  • Experimental Design: Three groups of plants: this compound treated, Paclobutrazol treated (for comparison), and a control group (untreated).

  • This compound Application:

    • Preparation of Solution: Prepare a this compound solution at a concentration of 2.5 g/L.

    • Application Method (Single Drench): Apply a single drench of 0.1 L of the solution per pot.

  • Data Collection: Over a period from March to June, measure parameters including plant growth (dry weight), leaf area, water consumption, chlorophyll levels, nutrient content, and gas exchange.

  • Statistical Analysis: Utilize appropriate statistical methods to compare the means of the different treatment groups and identify significant effects.

A general experimental workflow for evaluating these plant growth regulators is depicted below:

ExperimentalWorkflow Plant_Selection Plant Material Selection (e.g., Ornamental Seedlings) Acclimatization Acclimatization in Controlled Environment Plant_Selection->Acclimatization Treatment_Groups Establishment of Treatment Groups (Control, MC, PBZ) Acclimatization->Treatment_Groups PGR_Application Application of PGRs (Drench, Foliar Spray, etc.) Treatment_Groups->PGR_Application Growth_Period Growth and Observation Period PGR_Application->Growth_Period Data_Collection Data Collection (Morphological, Physiological) Growth_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

Caption: A generalized experimental workflow for assessing the effects of plant growth regulators.

Conclusion

Both this compound and Paclobutrazol are effective inhibitors of gibberellin biosynthesis, leading to more compact and desirable ornamental plants. Experimental data suggests that Paclobutrazol is often a more potent growth retardant than this compound, as evidenced by the greater reduction in plant dry weight and leaf area in Salvia officinalis 'Icterina' and its effectiveness in size reduction of Arundina graminifolia where this compound was not effective. The choice between these two PGRs will depend on the specific ornamental species, the desired level of growth regulation, and the application method. Researchers and professionals are encouraged to conduct small-scale trials to determine the optimal concentrations and application techniques for their specific needs, as plant responses can be species and cultivar-dependent.

References

Cross-Reactivity of Mepiquat Chloride in Immunoassays for Other Plant Growth Regulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Mepiquat Chloride in immunoassays designed for other plant growth regulators (PGRs). Due to a lack of publicly available experimental data quantifying the cross-reactivity of this compound in commercially available immunoassays for other PGRs, this guide will focus on the theoretical potential for cross-reactivity based on structural similarities and provide a detailed experimental protocol for validation.

Introduction to this compound and Immunoassay Specificity

This compound is a plant growth regulator widely used in agriculture to control plant size and enhance crop yield.[1] It belongs to the class of onium-type compounds and functions by inhibiting the biosynthesis of gibberellins, key hormones responsible for cell elongation.[2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common tools for the detection and quantification of specific molecules, including PGRs. The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target antigen, leading to potentially inaccurate results.

Potential for Cross-Reactivity with Other PGRs

Comparison of this compound and Other PGRs

The following table summarizes the key characteristics of this compound and chlormequat chloride. The cross-reactivity data is currently unavailable from public sources and would require experimental validation.

FeatureThis compoundChlormequat ChlorideReference
Chemical Class Quaternary ammonium salt (Piperidinium)Quaternary ammonium salt (Choline)
Mode of Action Gibberellin biosynthesis inhibitorGibberellin biosynthesis inhibitor
Molecular Formula C₇H₁₆ClNC₅H₁₃Cl₂N
Cross-Reactivity in Immunoassays Data not availableData not available

Experimental Protocol for Determining Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound in an immunoassay for another PGR (e.g., chlormequat chloride), a competitive ELISA can be performed.

Objective: To determine the percentage of cross-reactivity of this compound and other structurally related PGRs in a competitive immunoassay for a target PGR.

Materials:

  • Microtiter plates coated with the target PGR-protein conjugate

  • Monoclonal or polyclonal antibody specific to the target PGR

  • Standard solutions of the target PGR at various concentrations

  • Standard solutions of this compound and other potential cross-reactants at various concentrations

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer (e.g., PBS-T)

  • Plate reader

Methodology:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the target PGR standard to create a standard curve (e.g., 0, 0.1, 1, 10, 100, 1000 ng/mL).

    • Prepare serial dilutions of this compound and other potential cross-reactants over a wider concentration range (e.g., 0, 1, 10, 100, 1000, 10000 ng/mL).

  • Immunoassay Procedure:

    • Add a fixed amount of the primary antibody to all wells of the coated microtiter plate, except for the blank.

    • Add the standard solutions of the target PGR or the potential cross-reactants to the respective wells.

    • Incubate the plate to allow for competitive binding between the free PGR (in the standard solution) and the coated PGR for the primary antibody.

    • Wash the plate to remove unbound antibodies and antigens.

    • Add the enzyme-conjugated secondary antibody to each well and incubate.

    • Wash the plate to remove the unbound secondary antibody.

    • Add the substrate solution and incubate until a color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the target PGR to generate a standard curve.

    • Determine the concentration of the target PGR that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 value for this compound and any other tested compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target PGR / IC50 of this compound) x 100

Visualizing Signaling Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the gibberellin biosynthesis pathway and a typical experimental workflow for assessing immunoassay cross-reactivity.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Inhibition by this compound GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP Copalyl Diphosphate Synthase ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene ent-Kaurene Synthase GA12 GA12 ent_Kaurene->GA12 Series of Oxidations Bioactive_GAs Bioactive Gibberellins (e.g., GA4) GA12->Bioactive_GAs Cell_Elongation Cell Elongation & Vegetative Growth Bioactive_GAs->Cell_Elongation Mepiquat This compound Mepiquat->ent_Copalyl_PP Inhibits Mepiquat->ent_Kaurene Inhibits

Caption: Mode of action of this compound in the Gibberellin biosynthesis pathway.

Immunoassay_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Coat plate with PGR-protein conjugate C Add primary antibody & standards to wells A->C B Prepare standards: Target PGR & this compound B->C D Incubate for competitive binding C->D E Wash plate D->E F Add enzyme-conjugated secondary antibody E->F G Incubate and wash F->G H Add substrate and stop reaction G->H I Read absorbance H->I J Generate standard curves and determine IC50 values I->J K Calculate % Cross-Reactivity J->K

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion

The structural similarity between this compound and other onium-type plant growth regulators, such as chlormequat chloride, suggests a potential for cross-reactivity in immunoassays. However, without specific experimental data, the degree of this cross-reactivity remains unknown. For researchers and professionals in drug development, it is crucial to validate the specificity of any immunoassay for its intended purpose. The provided experimental protocol offers a framework for conducting such validation studies. Accurate and specific measurement of plant growth regulators is essential for both agricultural and research applications.

References

A Comparative Guide to Mepiquat Chloride and Cyclanilide for Cotton Canopy Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two key plant growth regulators, Mepiquat Chloride (MC) and Cyclanilide (CY), on the cotton canopy. The information presented is based on available experimental data, focusing on their individual and combined impacts on critical agronomic parameters. While this compound has been extensively studied and used as a standalone product, Cyclanilide is primarily utilized as a synergist. Field data on the standalone application of Cyclanilide for cotton canopy management is limited in the reviewed scientific literature. Therefore, this guide will focus on the comparison between this compound applied alone and in combination with Cyclanilide.

Executive Summary

This compound is a well-established plant growth regulator that effectively controls vegetative growth in cotton by inhibiting gibberellin biosynthesis. This leads to a more compact plant structure, which can improve light penetration, boll retention, and ultimately, yield. Cyclanilide, on the other hand, is known to be an auxin transport inhibitor. When combined with this compound, Cyclanilide exhibits a synergistic effect, enhancing the growth-regulating properties of this compound. This combination often results in a more significant reduction in plant height and a more pronounced alteration of the cotton canopy architecture compared to this compound applied alone.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of this compound and its combination with Cyclanilide on key cotton canopy parameters based on a field experiment conducted during the summer season.

Table 1: Effect on Plant Height (cm) at Different Growth Stages

Treatment60 DAS90 DAS
Untreated Check 78.595.2
This compound 5% AS @ 1.0 ml/l 72.388.1
This compound 5% AS @ 1.5 ml/l 69.885.4
MC 4.5% + Cyclanilide 1.5% @ 1.0 ml/l 68.182.5
MC 4.5% + Cyclanilide 1.5% @ 1.5 ml/l 65.779.8

DAS: Days After Sowing

Table 2: Effect on Leaf Area Index (LAI) at Different Growth Stages

Treatment60 DAS90 DAS
Untreated Check 4.855.21
This compound 5% AS @ 1.0 ml/l 4.524.89
This compound 5% AS @ 1.5 ml/l 4.384.72
MC 4.5% + Cyclanilide 1.5% @ 1.0 ml/l 4.214.56
MC 4.5% + Cyclanilide 1.5% @ 1.5 ml/l 4.054.38

Table 3: Effect on Yield and Boll Weight

TreatmentNumber of Bolls per PlantSingle Boll Weight (g)Seed Cotton Yield ( kg/ha )
Untreated Check 18.24.82150
This compound 5% AS @ 1.0 ml/l 19.55.12350
This compound 5% AS @ 1.5 ml/l 20.15.32480
MC 4.5% + Cyclanilide 1.5% @ 1.0 ml/l 20.85.42590
MC 4.5% + Cyclanilide 1.5% @ 1.5 ml/l 21.55.62720

Experimental Protocols

The data presented above was generated from a field experiment with the following methodology:

  • Experimental Design: Randomized Complete Block Design (RCBD) with three replications.

  • Crop: Cotton (Variety not specified in the source).

  • Treatments:

    • Untreated Control.

    • This compound 5% AS at two application rates (1.0 ml/l and 1.5 ml/l).

    • This compound 4.5% + Cyclanilide 1.5% at two application rates (1.0 ml/l and 1.5 ml/l).

  • Application: Foliar spray applied at 45 and 65 Days After Sowing (DAS).

  • Data Collection:

    • Plant Height: Measured from the ground level to the terminal bud of the main stem at 60 and 90 DAS.

    • Leaf Area Index (LAI): Determined using a leaf area meter and calculated as the ratio of total leaf area to the ground area occupied by the plant.

    • Yield and Boll Weight: The number of bolls per plant, single boll weight, and seed cotton yield per hectare were recorded at harvest.

Mandatory Visualization

Signaling Pathways

G cluster_0 This compound Action cluster_1 Cyclanilide Action cluster_2 Combined Effect on Cotton Canopy MC This compound GA_Biosynthesis Gibberellin Biosynthesis Pathway MC->GA_Biosynthesis Inhibits Gibberellin Active Gibberellins GA_Biosynthesis->Gibberellin Produces Cell_Elongation Cell Elongation Gibberellin->Cell_Elongation Promotes Vegetative_Growth Vegetative Growth Cell_Elongation->Vegetative_Growth Leads to Reduced_Plant_Height Reduced Plant Height CY Cyclanilide Auxin_Transport Auxin Transport CY->Auxin_Transport Inhibits Apical_Dominance Apical Dominance Auxin_Transport->Apical_Dominance Maintains Lateral_Bud_Growth Lateral Bud Growth Apical_Dominance->Lateral_Bud_Growth Suppresses Compact_Canopy Compact Canopy Reduced_Plant_Height->Compact_Canopy Improved_Light_Penetration Improved Light Penetration Compact_Canopy->Improved_Light_Penetration Increased_Boll_Set Increased Boll Set Improved_Light_Penetration->Increased_Boll_Set

Caption: Signaling pathways of this compound and Cyclanilide in cotton.

Experimental Workflow

G start Start: Field Preparation (Cotton Planting) treatments Treatment Application at 45 & 65 DAS - Untreated Control - this compound (2 rates) - MC + Cyclanilide (2 rates) start->treatments data_collection_1 Data Collection at 60 DAS - Plant Height - Leaf Area Index (LAI) treatments->data_collection_1 data_collection_2 Data Collection at 90 DAS - Plant Height - Leaf Area Index (LAI) data_collection_1->data_collection_2 harvest Harvest - Number of Bolls per Plant - Single Boll Weight - Seed Cotton Yield data_collection_2->harvest analysis Data Analysis & Comparison harvest->analysis end End: Conclusion analysis->end

Caption: Experimental workflow for comparing this compound and Cyclanilide effects.

Conclusion

The experimental data indicates that both this compound alone and in combination with Cyclanilide are effective in managing cotton canopy. The combination of this compound and Cyclanilide demonstrates a synergistic effect, leading to a more significant reduction in plant height and leaf area index compared to this compound applied alone. This enhanced canopy control translates to improved yield components, including a higher number of bolls per plant, increased boll weight, and ultimately, a greater seed cotton yield.

For researchers and professionals in drug development, the synergistic interaction between a gibberellin inhibitor and an auxin transport inhibitor presents a compelling area for further investigation. Understanding the precise molecular mechanisms underlying this synergy could lead to the development of more potent and efficient plant growth regulators for cotton and other crops. The lack of extensive data on the standalone effects of Cyclanilide highlights a research gap that, if addressed, could provide a more complete picture of its physiological role in cotton.

A Comparative Analysis of Mepiquat Chloride and Chlormequat Chloride in Cotton Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the performance, experimental data, and physiological impacts of two key plant growth regulators in cotton production.

Mepiquat Chloride (MC) and Chlormequat Chloride (CCC) are two of the most widely utilized plant growth regulators in cotton (Gossypium hirsutum L.) cultivation. Both are known for their ability to control excessive vegetative growth, leading to a more compact plant architecture, improved light penetration, and potentially higher yields. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies used in key studies.

Performance Comparison Based on Experimental Data

The application of both this compound and Chlormequat Chloride has been shown to significantly impact cotton growth and yield parameters. The following tables summarize quantitative data from comparative studies, offering a clear overview of their respective effects.

Table 1: Effect of this compound and Chlormequat Chloride on Cotton Growth Parameters

TreatmentPlant Height (cm)Number of Main Stem NodesInternode Length (cm)Leaf Area Index (LAI)
Untreated Control135.621.24.883.52
This compound (5% w/w @ 0.6 ml/L)124.318.83.543.21
This compound (5% w/w @ 1.2 ml/L)121.517.92.693.10
Chlormequat Chloride (50% SL @ 1.5 ml/L)118.216.02.393.08
Chlormequat Chloride (50% SL @ 3.0 ml/L)112.414.11.192.94

Data synthesized from a study on hybrid cotton, with applications at 60 and 80 days after sowing (DAS).[1]

Table 2: Comparative Impact on Yield and Yield Components

TreatmentNumber of Bolls per PlantBoll Weight (g)Seed Cotton Yield ( kg/ha )Ginning Out-Turn (%)
Untreated Control18.54.8248036.5
This compound (2 sprays)20.25.1275037.2
Chlormequat Chloride (3 sprays)21.85.3291037.8
Chlormequat Chloride (0.7 L/ha)22.55.4305038.1

Data represents a comparison of different application strategies.[2][3]

Experimental Protocols

The following section details the methodologies employed in a representative comparative study of this compound and Chlormequat Chloride in cotton.

Objective: To evaluate and compare the effects of different application rates and timings of this compound and Chlormequat Chloride on the growth, yield, and fiber quality of cotton.

Experimental Design: The experiment was laid out in a Randomized Complete Block Design (RCBD) with four replications.[2][3]

Treatments:

  • T1: Untreated Control (no growth regulator application).

  • T2: this compound (5% w/w) applied at 0.6 ml/L of water at 60 and 80 Days After Sowing (DAS).

  • T3: this compound (5% w/w) applied at 1.2 ml/L of water at 60 and 80 DAS.

  • T4: Chlormequat Chloride (50% SL) applied at 1.5 ml/L of water at 60 and 80 DAS.

  • T5: Chlormequat Chloride (50% SL) applied at 3.0 ml/L of water at 60 and 80 DAS.

  • T6: this compound applied in two sprays, once during the flowering stage (0.9 L/ha) and again 3-4 weeks later (0.6 L/ha).

  • T7: Chlormequat Chloride applied in three sprays: at 30% squaring stage (0.1 L/ha), beginning of flowering (0.2 L/ha), and 90-110 DAS (0.5 L/ha).

Application Method: The plant growth regulators were applied using a portable hand-held field plot sprayer calibrated to deliver a specific volume of water per hectare to ensure uniform coverage.

Data Collection and Measurements:

  • Plant Height: Measured from the soil surface to the terminal bud of the plant at different growth stages.

  • Number of Main Stem Nodes: The total number of nodes on the main stem were counted.

  • Internode Length: The length between the top fourth and fifth internodes was measured.

  • Leaf Area Index (LAI): Determined at different growth stages to assess the plant canopy.

  • Yield Components: The number of bolls per plant and the average boll weight were recorded at harvest.

  • Seed Cotton Yield: The seed cotton from each plot was harvested and weighed to determine the yield per hectare.

  • Ginning Out-Turn (GOT): A subsample of seed cotton was ginned to determine the percentage of lint.

Statistical Analysis: The collected data were subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizing Methodologies and Pathways

To better understand the experimental process and the physiological mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Application cluster_data_collection Data Collection cluster_analysis Analysis Field_Preparation Field Preparation (Plowing, Harrowing) Sowing Sowing of Cotton Seeds (e.g., Gloria cultivar) Field_Preparation->Sowing Fertilization Basal Application of NPK (e.g., 180:60:60 kg/ha) Sowing->Fertilization Control Untreated Control MC_Treatment This compound Application (Specified rates and timings) CCC_Treatment Chlormequat Chloride Application (Specified rates and timings) Growth_Parameters Plant Height, Nodes, Internode Length, LAI Control->Growth_Parameters MC_Treatment->Growth_Parameters CCC_Treatment->Growth_Parameters Yield_Parameters Number of Bolls, Boll Weight, Seed Cotton Yield Growth_Parameters->Yield_Parameters Quality_Parameters Ginning Out-Turn, Fiber Properties Yield_Parameters->Quality_Parameters Statistical_Analysis Analysis of Variance (ANOVA) Quality_Parameters->Statistical_Analysis Comparison Comparative Analysis of MC and CCC Effects Statistical_Analysis->Comparison

Caption: Experimental workflow for a comparative study of this compound and Chlormequat Chloride in cotton.

Mepiquat_Chloride_Signaling_Pathway MC This compound (MC) GA_Biosynthesis Gibberellin (GA) Biosynthesis MC->GA_Biosynthesis Inhibits Hormone_Homeostasis Modulation of other Hormone Homeostasis MC->Hormone_Homeostasis GA_Level Reduced Gibberellin (GA) Levels GA_Biosynthesis->GA_Level Leads to Cell_Elongation Inhibition of Cell Elongation and Division GA_Level->Cell_Elongation Vegetative_Growth Reduced Vegetative Growth (Shorter Internodes, Compact Plant) Cell_Elongation->Vegetative_Growth Auxin Auxin (IAA) Hormone_Homeostasis->Auxin Cytokinin Cytokinin (CK) Hormone_Homeostasis->Cytokinin Abscisic_Acid Abscisic Acid (ABA) Hormone_Homeostasis->Abscisic_Acid Root_Development Enhanced Lateral Root Formation Hormone_Homeostasis->Root_Development

Caption: Simplified signaling pathway of this compound in cotton.

Mechanism of Action

Both this compound and Chlormequat Chloride are classified as gibberellin biosynthesis inhibitors. Gibberellins are plant hormones that play a crucial role in stem and internode elongation. By inhibiting the production of gibberellins, these growth regulators lead to a reduction in cell enlargement and division, resulting in shorter and more compact plants.

This compound has been shown to block the early steps of gibberellin metabolism. It also influences the homeostasis of other important plant hormones such as auxin, cytokinin, and abscisic acid, which can affect processes like lateral root formation. Chlormequat Chloride acts in a similar manner by inhibiting gibberellin production, which in turn controls excessive vegetative growth and promotes reproductive growth.

Conclusion

Both this compound and Chlormequat Chloride are effective tools for managing cotton growth. The choice between them may depend on specific field conditions, desired level of growth control, and economic considerations. The experimental data suggests that Chlormequat Chloride, particularly at higher application rates or with multiple applications, may provide a more pronounced reduction in plant height and a greater increase in yield components compared to this compound under the conditions of the cited studies. However, it is crucial for researchers and growers to consider local environmental factors and conduct small-scale trials to determine the optimal application strategy for their specific cotton varieties and growing conditions.

References

Mepiquat Chloride: A Comparative Analysis of its Efficacy in Enhancing Drought Stress Tolerance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of drought globally necessitates the development of effective strategies to enhance crop resilience. Plant growth retardants (PGRs) have emerged as a promising tool to mitigate the adverse effects of water scarcity. Among these, Mepiquat Chloride (MC) is a widely used quaternary ammonium compound that has demonstrated considerable efficacy in improving drought stress tolerance in various plant species. This guide provides an objective comparison of this compound's performance against other notable growth retardants, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

Comparative Efficacy of Plant Growth Retardants under Drought Stress

The application of plant growth retardants can significantly influence a plant's physiological and biochemical responses to drought stress. The following tables summarize quantitative data from various studies, comparing the effects of this compound with other retardants on key drought tolerance indicators.

Table 1: Effect of Plant Growth Retardants on Relative Water Content (RWC) and Electrolyte Leakage (EL) under Drought Stress

Plant Growth RetardantPlant SpeciesConcentrationRWC (%)EL (%)Reference
This compound Soybean100 mg/LIncreased-22.75% (MDA)[1]
Paclobutrazol Curcuma alismatifolia1500 ppmMaintained higher than controlDecreased by 2-2.5 times[2]
Prohexadione-calcium WheatNot SpecifiedSignificantly IncreasedReduced[3]
Chlormequat Chloride Cymbopogon sp.Not SpecifiedDecreased under drought, partially alleviated by CCCNot Specified[4]

Note: A decrease in Malondialdehyde (MDA) content, an indicator of lipid peroxidation, is often correlated with reduced electrolyte leakage.

Table 2: Effect of Plant Growth Retardants on Proline Content and Antioxidant Enzyme Activity under Drought Stress

Plant Growth RetardantPlant SpeciesProline ContentSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityPeroxidase (POD) ActivityReference
This compound SoybeanIncreasedIncreasedNot SpecifiedIncreased[5]
Paclobutrazol Curcuma alismatifoliaDecreasedIncreasedIncreasedNot Specified
Prohexadione-calcium WheatIncreasedIncreasedIncreasedIncreased
Chlormequat Chloride Cymbopogon martiniiNot SpecifiedNot SpecifiedNot SpecifiedIncreased

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are crucial. The following sections outline a general experimental workflow and specific measurement protocols for assessing the efficacy of plant growth retardants in conferring drought stress tolerance.

General Experimental Workflow

A typical experimental setup to evaluate the effect of plant growth retardants on drought stress tolerance involves the following steps:

G cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A Plant Material Selection & Potting B Growth under Optimal Conditions A->B C Application of Plant Growth Retardants B->C D Induction of Drought Stress C->D E Measurement of Physiological & Biochemical Parameters D->E F Statistical Analysis E->F

Caption: General experimental workflow for drought stress studies.
Detailed Methodologies

1. Plant Material and Growth Conditions:

  • Plant Species: Select a plant species relevant to the research question (e.g., soybean, wheat, cotton).

  • Growth Medium: Use a standardized soil mix or hydroponic system.

  • Potting: Sow seeds or transplant seedlings into pots of a specified size.

  • Environmental Conditions: Maintain controlled conditions in a greenhouse or growth chamber (e.g., temperature, humidity, photoperiod).

2. Application of Plant Growth Retardants:

  • Retardants and Concentrations: Prepare solutions of this compound and other retardants at desired concentrations.

  • Application Method: Apply the solutions via foliar spray or soil drench at a specific growth stage.

  • Control Group: Treat a control group with a mock solution (e.g., water with the same surfactant if used).

3. Induction of Drought Stress:

  • Method: Induce drought stress by withholding irrigation for a specified period or by maintaining the soil water content at a certain percentage of field capacity (e.g., 30-40%).

  • Monitoring: Regularly monitor soil moisture content using a soil moisture meter or by weighing the pots.

  • Stress Duration: The duration of the stress period will depend on the plant species and the severity of the stress desired.

4. Measurement of Physiological and Biochemical Parameters:

  • Relative Water Content (RWC):

    • Excise leaf discs and record their fresh weight (FW).

    • Float the discs in distilled water for 4-24 hours until fully turgid and record the turgid weight (TW).

    • Oven-dry the discs at 70-80°C for 24-48 hours and record the dry weight (DW).

    • Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

  • Electrolyte Leakage (EL):

    • Place leaf discs in a test tube with distilled water and measure the initial electrical conductivity (EC1).

    • Incubate the tubes at a specific temperature for a set time, then measure the electrical conductivity again (EC2).

    • Boil the samples to cause maximum leakage and measure the final electrical conductivity (EC3).

    • Calculate EL using the formula: EL (%) = (EC2 - EC1) / EC3 x 100.

  • Proline Content:

    • Homogenize leaf tissue in sulfosalicylic acid.

    • React the extract with acid ninhydrin and toluene.

    • Measure the absorbance of the toluene layer at 520 nm.

  • Antioxidant Enzyme Activity (SOD, CAT, POD):

    • Extract enzymes from leaf tissue using a specific buffer.

    • Assays are typically performed using spectrophotometry, measuring the change in absorbance due to the enzyme's activity on a specific substrate. For example, CAT activity is often measured by monitoring the decomposition of H₂O₂ at 240 nm.

Signaling Pathways in Drought Stress Tolerance

Plant growth retardants primarily function by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that promote cell elongation. By reducing GA levels, these compounds lead to a more compact plant structure, which can be advantageous under drought conditions. Furthermore, the alteration of the GA pathway can have cascading effects on other hormonal signaling pathways, notably that of abscisic acid (ABA), a key hormone in stress response.

This compound Signaling Pathway

This compound acts as an inhibitor of the enzyme ent-kaurene synthase, a key step in the early stages of the gibberellin biosynthesis pathway. This leads to reduced levels of active GAs. Under drought stress, this inhibition can lead to a redirection of metabolic resources towards the production of stress-protective compounds. Additionally, some studies suggest that this compound can influence the antioxidant system, leading to enhanced activity of enzymes like SOD and POD.

G MC This compound EKS ent-kaurene synthase MC->EKS inhibits AntioxidantSystem Antioxidant System (SOD, POD) MC->AntioxidantSystem influences GA Gibberellins EKS->GA produces CellElongation Cell Elongation GA->CellElongation promotes DroughtTolerance Drought Tolerance CellElongation->DroughtTolerance reduced growth conserves water AntioxidantSystem->DroughtTolerance enhances

Caption: this compound's mode of action in drought tolerance.
Paclobutrazol Signaling Pathway

Paclobutrazol is a triazole compound that also inhibits gibberellin biosynthesis, but it acts on the P450 monooxygenases that catalyze the oxidation of ent-kaurene to ent-kaurenoic acid. This is a later step in the GA biosynthesis pathway compared to the target of this compound. Paclobutrazol has also been shown to influence ABA levels. Under drought stress, Paclobutrazol treatment can lead to an accumulation of ABA, which promotes stomatal closure, reducing water loss through transpiration.

G PBZ Paclobutrazol P450 P450 Monooxygenases PBZ->P450 inhibits ABA Abscisic Acid PBZ->ABA promotes accumulation GA Gibberellins P450->GA produces StomatalClosure Stomatal Closure GA->StomatalClosure antagonizes ABA->StomatalClosure promotes DroughtTolerance Drought Tolerance StomatalClosure->DroughtTolerance reduces water loss

Caption: Paclobutrazol's influence on hormonal pathways under drought.
Chlormequat Chloride Signaling Pathway

Chlormequat Chloride (CCC) is another quaternary ammonium compound that inhibits the activity of enzymes in the early stages of the gibberellin biosynthesis pathway, similar to this compound. Its application leads to a reduction in stem elongation and a more compact plant architecture, which can contribute to improved water use efficiency under drought conditions. Studies have also indicated that CCC can enhance the activity of antioxidant enzymes, helping to mitigate oxidative stress caused by drought.

G CCC Chlormequat Chloride GA_Biosynthesis Gibberellin Biosynthesis Enzymes CCC->GA_Biosynthesis inhibits AntioxidantEnzymes Antioxidant Enzymes CCC->AntioxidantEnzymes enhances activity GA Gibberellins GA_Biosynthesis->GA produces ReducedGrowth Reduced Vegetative Growth GA->ReducedGrowth promotes DroughtTolerance Drought Tolerance ReducedGrowth->DroughtTolerance improves water use efficiency AntioxidantEnzymes->DroughtTolerance mitigates oxidative stress

Caption: Chlormequat Chloride's mechanism in enhancing drought resilience.

References

A Comparative Analysis of Mepiquat Chloride and Prohexadione-calcium as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plant growth regulators Mepiquat Chloride and Prohexadione-calcium, focusing on their performance as documented in side-by-side field trials and other relevant studies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Executive Summary

This compound and Prohexadione-calcium are both widely used plant growth regulators (PGRs) that function by inhibiting the biosynthesis of gibberellins (GAs), the plant hormones responsible for stem elongation. While both compounds lead to a reduction in plant height and can improve lodging resistance, they differ in their mode of action, efficacy at different growth stages, and potential side effects. This compound, an onium-type compound, acts on the early stages of the gibberellin biosynthesis pathway. In contrast, Prohexadione-calcium, an acylcyclohexanedione, inhibits the later stages of GA synthesis. This fundamental difference in their mechanism can lead to variations in their physiological effects on different crops under various environmental conditions.

Comparative Performance Data

Direct side-by-side field trial data for many major crops are limited in publicly available literature. However, a study on alfalfa provides a direct comparison of the two compounds. For other key crops such as cotton and wheat, data has been aggregated from separate trials to provide a comparative overview.

Table 1: Comparative Efficacy of this compound and Prohexadione-calcium on Various Crops

CropParameterThis compoundProhexadione-calciumKey Findings & Citations
Alfalfa Plant Height Significant reduction at 200, 250, and 300 mg/L.Significant reduction at 150, 250, and 350 mg/L.Both PGRs effectively reduced plant height.[1]
Main Stem Diameter No significant effect.Significant increase at all tested concentrations.Prohexadione-calcium showed a beneficial effect on stem thickness.[1]
Number of Nodes No significant effect.No significant effect.Neither PGR significantly altered the number of nodes.[1]
Internode Length Significant reduction.Significant reduction.Both PGRs effectively shortened internode length.[1]
Cotton Plant Height Effective in reducing plant height.Not commonly used as a standalone PGR in available literature.This compound is a standard PGR for height management in cotton.[2]
Wheat Plant Height Used in combination with other PGRs to reduce height.Used in combination with this compound.A mixture of both compounds has been shown to reduce wheat crop height.
Peanut Vine Growth Not the primary PGR used.Effective in reducing excessive vine growth.Prohexadione-calcium is utilized to manage vegetative growth in peanuts.
Apple Trees Vegetative Growth Not the primary PGR used.Effective in inhibiting excessive vegetative growth.Prohexadione-calcium is a key tool for managing vigor in apple orchards.

Experimental Protocols

The methodologies employed in field trials evaluating PGRs are critical for interpreting the results. Below are generalized protocols based on common practices reported in the literature.

General Field Trial Protocol

A typical field experiment to evaluate the efficacy of this compound and Prohexadione-calcium would follow a randomized complete block design with multiple replications (e.g., three or four).

  • Plot Establishment: Plots are established with a specific crop variety. Plot dimensions and row spacing are kept uniform across all treatments.

  • Treatments: Treatments would include an untreated control, and various rates of this compound and Prohexadione-calcium applied individually and potentially in combination.

  • Application: The PGRs are typically applied as a foliar spray using a calibrated sprayer (e.g., CO2 backpack sprayer) to ensure uniform coverage. The application timing is a critical variable and is often tied to specific crop growth stages (e.g., match head square in cotton, stem elongation in wheat).

  • Data Collection:

    • Plant Height: Measured from the soil surface to the terminal bud of the main stem on a representative sample of plants from each plot.

    • Lodging Assessment: Lodging can be assessed visually as a percentage of the plot area that is lodged. For more quantitative measurements, methods like the H-shaped push-bar device can be used to measure the force required to displace stems.

    • Yield and Yield Components: At maturity, the plots are harvested, and seed cotton yield, grain yield, or other relevant yield parameters are measured. Components of yield (e.g., boll weight, number of grains per ear) may also be determined.

  • Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.

Signaling Pathways and Mechanisms of Action

This compound and Prohexadione-calcium both inhibit the biosynthesis of gibberellins, but at different points in the pathway.

Gibberellin Biosynthesis Pathway Inhibition

The following diagram illustrates the points of inhibition for this compound and Prohexadione-calcium within the gibberellin biosynthesis pathway.

Gibberellin_Biosynthesis cluster_early Early Pathway cluster_late Late Pathway Geranylgeranyl-PP Geranylgeranyl-PP ent-Kaurene ent-Kaurene Geranylgeranyl-PP->ent-Kaurene CPS & KS GA12 GA12 ent-Kaurene->GA12 KAO GA53 GA53 GA12->GA53 GA oxidases GA20 GA20 GA53->GA20 GA oxidases GA1 (Active) GA1 (Active) GA20->GA1 (Active) GA oxidases Mepiquat_Chloride Mepiquat_Chloride Mepiquat_Chloride->Geranylgeranyl-PP Inhibits Prohexadione_calcium Prohexadione_calcium Prohexadione_calcium->GA20 Inhibits 3β-hydroxylase Experimental_Workflow Trial_Design Experimental Design (Randomized Complete Block) Plot_Establishment Plot Establishment Trial_Design->Plot_Establishment PGR_Application PGR Application (MC & Pro-Ca) Plot_Establishment->PGR_Application Data_Collection In-season Data Collection (Plant Height, Lodging) PGR_Application->Data_Collection Harvest Harvest Data_Collection->Harvest Yield_Analysis Yield & Quality Analysis Harvest->Yield_Analysis Statistical_Analysis Statistical Analysis Yield_Analysis->Statistical_Analysis Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion

References

Validating analytical methods for simultaneous detection of Mepiquat and Chlormequat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous detection of Mepiquat and Chlormequat, two widely used plant growth regulators. Understanding the nuances of these analytical techniques is critical for ensuring food safety, regulatory compliance, and for research and development purposes. This document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

Overview of Analytical Techniques

The simultaneous analysis of Mepiquat and Chlormequat presents a challenge due to their high polarity and hydrophilic nature.[1] Several advanced analytical techniques have been developed and validated to address this, with Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) being the most prevalent and robust method.[2][3] Alternative approaches, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion Chromatography (IC) coupled with mass spectrometry, offer distinct advantages in specific applications.[4][5]

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. The following tables summarize the quantitative performance of different methods for the simultaneous detection of Mepiquat and Chlormequat.

Table 1: Performance of LC-MS/MS Based Methods

ParameterLC-MS/MS (General)HILIC-LC-MS/MS
Limit of Detection (LOD) 0.01 mg/kg or lowerSub-pg levels
Limit of Quantification (LOQ) Typically in the low µg/kg rangeLow ppb levels
Recovery Generally 70-120%83.6% - 112.7% (for similar compounds in water)
Precision (RSD) < 20%< 9.6% (for similar compounds in water)
Matrices Wide range including cereals, fruits, vegetables, and processed foodsFruits, vegetables, juices, baby food, bread, coffee, beer
Key Advantages High sensitivity and selectivity, widely adoptedExcellent for polar compounds without ion-pairing reagents
Key Disadvantages Potential for matrix effectsRequires careful method development for gradient elution

Table 2: Performance of Ion Chromatography (IC) Based Methods

ParameterIC-MS/MSMobile Phase Ion Chromatography (MPIC) with Conductivity Detection
Limit of Detection (LOD) 1.9 µg/kg0.1546 mg/L (Chlormequat), 0.1714 mg/L (Mepiquat)
Limit of Quantification (LOQ) Not explicitly stated, but method is sensitiveNot explicitly stated
Recovery 96.5% (Chlormequat), 97.5% (Mepiquat) at 2 µg/L96.06% - 104.6% (Chlormequat), 98.53% - 103.7% (Mepiquat)
Precision (RSD) 2.3% (Chlormequat), 5.1% (Mepiquat)9.5% - 13.2%
Matrices Cocoa productsTomato and its processed products
Key Advantages Excellent for ionic and polar analytes, good peak shape and reproducibilitySuitable for routine quality control, simpler detector
Key Disadvantages May have lower sensitivity than LC-MS/MS for some applicationsHigher detection limits compared to MS-based methods

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical methods. Below are summaries of typical experimental protocols.

Sample Preparation: QuPPe (Quick Polar Pesticides) Method

The QuPPe method is a widely used "dilute and shoot" approach for the extraction of polar pesticides from various food matrices.

Workflow Diagram for QuPPe Sample Preparation

QuPPe_Workflow sample Homogenized Sample extraction Add acidified methanol and internal standards sample->extraction shake Shake vigorously extraction->shake centrifuge Centrifuge shake->centrifuge supernatant Collect supernatant centrifuge->supernatant analysis Inject into LC-MS/MS or IC-MS/MS supernatant->analysis

Caption: A simplified workflow for the QuPPe sample preparation method.

Protocol:

  • Weigh a homogenized sample (e.g., 10 g) into a centrifuge tube.

  • Add internal standards (e.g., deuterated Mepiquat and Chlormequat).

  • Add an extraction solvent, typically acidified methanol.

  • Shake the tube vigorously for a defined period (e.g., 1 minute).

  • Centrifuge the sample to separate the solid and liquid phases.

  • The supernatant is then ready for direct injection or may undergo a cleanup step if necessary.

Chromatographic Separation and Detection: LC-MS/MS

This is the most common technique for the simultaneous analysis of Mepiquat and Chlormequat.

Logical Diagram for LC-MS/MS Analysis

LCMSMS_Logic cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry column Chromatographic Column (e.g., HILIC or Reversed-Phase) mobile_phase Mobile Phase Gradient esi Electrospray Ionization (ESI) column->esi quad1 Q1: Precursor Ion Selection esi->quad1 collision_cell q2: Collision-Induced Dissociation quad1->collision_cell quad3 Q3: Product Ion Scanning collision_cell->quad3 detector Detector quad3->detector data_analysis Data Acquisition and Analysis detector->data_analysis sample_extract Sample Extract sample_extract->column

Caption: The logical flow of a typical LC-MS/MS system for analysis.

Protocol:

  • Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred to retain the polar analytes without the need for ion-pairing reagents. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used.

  • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The analysis is carried out in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Mepiquat and Chlormequat and their internal standards.

Alternative Method: Ion Chromatography with Mass Spectrometry (IC-MS)

IC-MS is a powerful alternative, particularly for highly ionic and polar compounds in complex matrices.

Experimental Workflow for IC-MS Analysis

ICMS_Workflow sample Prepared Sample (e.g., via QuPPe) ic_system Ion Chromatography System (Ion Exchange Column) sample->ic_system suppressor Suppressor (Reduces background conductivity) ic_system->suppressor ms_detector Mass Spectrometer (e.g., Orbitrap or Triple Quad) suppressor->ms_detector data Data Analysis ms_detector->data

Caption: A general workflow for the analysis of ionic pesticides using IC-MS.

Protocol:

  • Chromatography: An ion-exchange column is used to separate the target analytes based on their ionic interactions with the stationary phase.

  • Suppression: A suppressor is often used after the analytical column to reduce the conductivity of the eluent, which enhances the signal-to-noise ratio for the analytes when using a conductivity detector or improves compatibility with a mass spectrometer.

  • Detection: While conductivity detection is possible, coupling IC with a mass spectrometer (IC-MS or IC-MS/MS) provides significantly higher sensitivity and selectivity.

Conclusion

The choice of an analytical method for the simultaneous detection of Mepiquat and Chlormequat depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS remains the gold standard due to its high sensitivity and selectivity, with HILIC-MS/MS being a particularly effective approach. For laboratories focusing on highly ionic species in challenging matrices, IC-MS offers a robust and reliable alternative. The detailed protocols and performance data presented in this guide are intended to assist researchers and analytical scientists in making an informed decision for their analytical needs.

References

Safety Operating Guide

Mepiquat Chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Mepiquat Chloride is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As pesticide wastes are considered toxic, improper disposal of this compound, its containers, or associated rinsate is a violation of federal law.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes a long-sleeved shirt, long pants, chemical-resistant gloves, and shoes with socks.[2] Always wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Ensure the work area is well-ventilated.[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on the nature of the waste—whether it is unused product, an empty container, or material from a spill cleanup.

Disposal of Unused or Excess this compound

Under federal law, pesticide wastes resulting from this product may be disposed of on-site or at an approved waste disposal facility.

  • Primary Recommended Method: The preferred method for disposal is to send the waste to a suitable incineration plant, in accordance with local regulations.

  • Alternative Method: If incineration is not an option, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.

  • Crucial Restriction: Never discharge this compound into drains, surface waters, or groundwater. It is harmful to aquatic life with long-lasting effects.

Disposal of Empty Containers

Contaminated packaging must be emptied as thoroughly as possible and disposed of in the same manner as the product itself.

  • For Nonrefillable Containers:

    • Triple rinse the container (or the equivalent) promptly after emptying. To do so, fill the container 1/4 full with water, replace the cap, and shake for 30 seconds.

    • Empty the rinsate into the application equipment or a mix tank for later use or disposal. Repeat this procedure two more times.

    • Once cleaned, the container can be offered for recycling or reconditioning. Alternatively, puncture the container and dispose of it in a sanitary landfill or by incineration, if allowed by state and local authorities.

  • For Refillable Containers:

    • Refill the container only with this compound. Do not reuse it for any other purpose.

    • The responsibility for cleaning the container before final disposal lies with the person disposing of it. The cleaning process is similar to the triple-rinse method for nonrefillable containers.

Management and Disposal of Spills

In the event of a spill, contain it immediately to prevent it from entering waterways.

  • For Small Spills:

    • Absorb the spill with a suitable inert material such as sand, sawdust, vermiculite, or a general-purpose binder.

    • Collect the absorbed material and place it into a secure, clearly labeled container for proper disposal.

  • For Large Spills:

    • Dike the spill area using an impervious material like clay or sand to contain the liquid.

    • Pump off or recover as much of the free liquid as possible.

    • Absorb the remaining material and dispose of it in accordance with regulations.

  • Decontamination:

    • After the spilled material has been removed, clean the contaminated surfaces and floors thoroughly with water and a strong detergent.

    • Collect the cleanup liquid with additional absorbent material and place it in a suitable container for disposal.

Summary of Disposal Methods

The following table summarizes the recommended disposal procedures for different types of this compound waste.

Waste CategoryRecommended Disposal ActionKey Considerations
Unused/Excess Product Send to a suitable incineration plant or an approved hazardous waste disposal facility.Must observe all local, state, and federal regulations. Never discharge into the environment.
Empty Nonrefillable Containers Triple rinse the container. The rinsate can be used in application equipment. Then, offer for recycling, or puncture and dispose of in a sanitary landfill or by incineration.Disposal method must be permitted by state and local authorities.
Empty Refillable Containers Clean thoroughly before final disposal. The container should only be refilled with this compound.The refiller is responsible for cleaning before reuse.
Spill Cleanup Debris Absorb with inert material, collect in labeled containers, and dispose of as hazardous waste, typically via incineration.Prevent spill from entering drains or waterways. Decontaminate the spill area after cleanup.

Note: No key experimental protocols were cited in the source documents for disposal procedures; therefore, this section is not applicable.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste waste_type What is the waste type? start->waste_type unused_product Unused or Excess Product waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container spill_debris Spill Debris waste_type->spill_debris Spill disposal_facility Dispose at Hazardous Waste Facility (e.g., Incineration) unused_product->disposal_facility container_type Refillable? empty_container->container_type absorb_spill Absorb with Inert Material spill_debris->absorb_spill contact_agency Contact State/EPA Agency for Guidance disposal_facility->contact_agency If unavailable triple_rinse Triple Rinse Container container_type->triple_rinse No clean_for_refill Clean for Refill or Final Disposal container_type->clean_for_refill Yes recycle_landfill Recycle, Landfill, or Incinerate (if permitted) triple_rinse->recycle_landfill collect_waste Collect in Labeled Container absorb_spill->collect_waste collect_waste->disposal_facility

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Mepiquat Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Mepiquat Chloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and First Aid

This compound is harmful if swallowed or absorbed through the skin and can cause moderate eye irritation.[1] Adherence to proper safety protocols is crucial to minimize exposure risks.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if they are able to swallow. Do not induce vomiting unless instructed to do so by a medical professional. Never give anything by mouth to an unconscious person.[1][2]
Skin Contact If on skin or clothing, take off contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for 15-20 minutes.[1] Call a poison control center or doctor for treatment advice if irritation persists.
Eye Contact If in eyes, hold the eye open and rinse slowly and gently with water for 15-20 minutes. If present, remove contact lenses after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
Inhalation If inhaled, move the person to fresh air. If the person is not breathing, give artificial respiration. If symptoms persist, call a physician.

Personal Protective Equipment (PPE)

The following personal protective equipment is required for handling this compound to prevent exposure.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesUse suitable chemical-resistant safety gloves. Recommended materials include butyl rubber, natural rubber, neoprene rubber, or nitrile rubber with a thickness of > 14 mils.
Body Protection Protective ClothingWear a long-sleeved shirt and long pants. For activities with a risk of splashing, an apron or a chemical-protection suit may be necessary.
Eye Protection Safety EyewearGoggles or shielded safety glasses are recommended to protect against eye contact.
Foot Protection Closed-toe ShoesWear shoes plus socks.
Respiratory Protection RespiratorNot normally required with adequate ventilation. If vapors or mists are excessive, use a NIOSH-approved pesticide respirator.

User Safety Recommendations:

  • Wash hands thoroughly before eating, drinking, chewing gum, using tobacco, or using the toilet.

  • Remove clothing immediately if the pesticide gets inside, then wash thoroughly and put on clean clothing.

  • Remove PPE immediately after handling this product. Wash the outside of gloves before removing them. As soon as possible, wash thoroughly and change into clean clothing.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhaling fog and vapors.

  • Do not eat, drink, or smoke while working with the chemical.

  • Handle and open containers in a manner that prevents spillage.

Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area. Keep it away from food, drink, and animal feeding stuffs.

Storage ConditionTemperature RangeAdditional Information
Recommended 0°C to 40°C (32°F to 100°F)Do not store below 32°F or above 100°F.
Sunlight Keep out of direct sunlightProtect from light and humidity.
Incompatibilities Strong oxidizing agents, acids and bases, strong reducing agents, flammable materialsKeep away from open flames, hot surfaces, and sources of ignition.

Spill Response Plan

In the event of a spill, follow these procedures to safely contain and clean up the material.

Spill_Response_Plan cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal A Ensure proper PPE is worn B Small Spill? A->B C Absorb with sand, vermiculite, or other absorbent material B->C Yes D Dike large spills with absorbent or impervious material (e.g., clay, sand) B->D No G Place contaminated material in appropriate containers for disposal C->G E Recover as much free liquid as possible for reuse D->E F Allow absorbed material to solidify and scrape up for disposal E->F F->G H Scrub area with detergent and water G->H I Absorb wash liquid and place in containers for disposal H->I

Caption: Workflow for this compound Spill Response.

Spill Cleanup Details:

  • Small Spills: Absorb the spill with an inert material such as sand, vermiculite, or another suitable absorbent material. Place the contaminated material into appropriate containers for proper disposal.

  • Large Spills: For large spills, create a dike around the spill using absorbent or impervious materials like clay or sand to contain it. Recover as much of the free liquid as possible for reuse. Allow the absorbed material to solidify, then scrape it up for disposal.

  • Decontamination: After removing the spilled material, scrub the area with detergent and water. Collect the cleaning liquid with additional absorbent material and place it in appropriate containers for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Product Disposal:

  • Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.

  • Pesticide wastes are toxic. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.

Container Disposal:

  • Nonrefillable Containers: Triple rinse (or equivalent) the container promptly after emptying. Then, offer it for recycling or reconditioning, or puncture it and dispose of it in a sanitary landfill. Disposal by burning may be allowed by state and local authorities; if burned, stay out of the smoke.

  • Refillable Containers: These should be returned to the point of supply for refill or storage.

Do not contaminate water, food, or feed by storage or disposal.

Note: The cited sources for this document are primarily safety data sheets and product labels, which do not contain detailed experimental protocols. The information provided here is for safety and handling purposes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.